molecular formula C9H13NO B042907 Benzylethanolamine CAS No. 104-63-2

Benzylethanolamine

Cat. No.: B042907
CAS No.: 104-63-2
M. Wt: 151.21 g/mol
InChI Key: XNIOWJUQPMKCIJ-UHFFFAOYSA-N
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Description

N-Benzylethanolamine is a valuable organic compound that serves as a versatile chemical intermediate and building block in synthetic organic chemistry and medicinal research. This amine-alcohol features both a benzyl group and a hydroxyethyl group, making it a key precursor in the synthesis of various pharmacologically active molecules. Its primary research applications include its role as a crucial starting material for the synthesis of local anesthetics, adrenergic receptor ligands, and other nitrogen-containing heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)ethanol
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InChI

InChI=1S/C9H13NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
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InChI Key

XNIOWJUQPMKCIJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CNCCO
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Molecular Formula

C9H13NO
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Related CAS

58576-72-0 (hydrochloride)
Record name N-Benzylethanolamine
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DSSTOX Substance ID

DTXSID1044356
Record name N-Benzylethanolamine
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Molecular Weight

151.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N-Benzylethanolamine
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Vapor Pressure

0.000372 [mmHg]
Record name N-Benzylethanolamine
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CAS No.

104-63-2
Record name Benzylethanolamine
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Record name N-BENZYLAMINOETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzylethanolamine: Mechanisms and Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylethanolamine (BEA) is a versatile organic compound with significant applications as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, incorporating both a secondary amine and a primary alcohol, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthesis routes for benzylethanolamine, delving into their reaction mechanisms and discussing the key kinetic parameters that govern these transformations. Detailed experimental protocols and visual representations of the synthetic workflows are presented to aid researchers in the practical application of this knowledge.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound is predominantly achieved through two primary pathways:

  • Reductive Amination of Benzaldehyde (B42025) with Ethanolamine (B43304): This method involves the reaction of benzaldehyde and ethanolamine to form an imine intermediate, which is subsequently reduced to the final product.

  • Alkylation of Ethanolamine with Benzyl (B1604629) Chloride: This route entails the nucleophilic substitution of the chlorine atom in benzyl chloride by the amino group of ethanolamine.

This guide will explore both methodologies in detail, outlining the underlying mechanisms and the factors influencing their reaction kinetics.

Reductive Amination of Benzaldehyde with Ethanolamine

Reductive amination is a widely employed method for the formation of carbon-nitrogen bonds and represents a highly efficient route to this compound.[1][2][3] The reaction proceeds in two main steps: the formation of an imine (Schiff base) followed by its reduction.

Reaction Mechanism

The generally accepted mechanism for the reductive amination of benzaldehyde with ethanolamine is as follows:

  • Nucleophilic Addition: The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a hemiaminal intermediate.

  • Dehydration: The hemiaminal is unstable and undergoes dehydration to form a stable imine intermediate. This step is often acid-catalyzed.

  • Reduction: The imine is then reduced to the final product, N-benzylethanolamine. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common choice.

Experimental Protocol: Catalytic Hydrogenation

A representative experimental protocol for the synthesis of this compound via reductive amination using a Palladium on Carbon (Pd/C) catalyst is described below.[4]

Materials:

  • Benzaldehyde

  • Ethanolamine

  • Methanol (B129727)

  • Potassium Carbonate (anhydrous)

  • 3% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • A 1-liter high-pressure reaction vessel is charged with 200g of benzaldehyde, 126.6g of ethanolamine, 20g of anhydrous potassium carbonate, 600mL of methanol, and 0.2g of 3% Pd/C catalyst.

  • The reaction vessel is sealed and evacuated to a pressure of ≤ -0.09 MPa.

  • The vessel is then purged with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogen gas is introduced into the vessel until a pressure of 1 MPa is reached.

  • The reaction mixture is stirred at 50°C while maintaining the hydrogen pressure at 1 MPa for 6 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the catalyst and potassium carbonate.

  • The filtrate is subjected to atmospheric distillation to remove the methanol at 60-70°C.

  • The remaining liquid is then distilled under reduced pressure (1.6 kPa), and the fraction collected at 153-156°C is the N-benzylethanolamine product.

Yield and Purity:

  • Yield: 93.3%

  • Purity (Gas Chromatography): 96.8%

Reaction Kinetics
  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product, thereby reducing the overall yield. The optimal temperature for the catalytic hydrogenation described above is 50°C.[4]

  • Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a critical parameter. Higher pressures increase the concentration of dissolved hydrogen, leading to a faster rate of reduction. A pressure of 1 MPa is utilized in the provided protocol.[4]

  • Catalyst: The choice and concentration of the catalyst significantly impact the reaction rate. Pd/C is a highly effective catalyst for the reduction of imines.[5] The catalyst's activity can be influenced by its preparation method, particle size, and the support material used.

  • Concentration of Reactants: The rate of imine formation is dependent on the concentrations of both benzaldehyde and ethanolamine.

To determine the specific rate law and activation energy for this reaction, a series of experiments would need to be conducted where the initial concentrations of reactants, temperature, and pressure are systematically varied while monitoring the reaction progress over time, for instance, by gas chromatography. The data could then be used to construct an Arrhenius plot to calculate the activation energy.

Logical Workflow for Reductive Amination Synthesis

Reductive_Amination_Workflow Reactants Benzaldehyde, Ethanolamine, Methanol, K2CO3, Pd/C Reactor High-Pressure Reactor Reactants->Reactor Reaction_Conditions 1. Purge with N2 and H2 2. Pressurize with H2 (1 MPa) 3. Heat to 50°C 4. Stir for 6 hours Reactor->Reaction_Conditions Filtration Filter to remove catalyst and K2CO3 Reaction_Conditions->Filtration Distillation_1 Atmospheric Distillation (Remove Methanol at 60-70°C) Filtration->Distillation_1 Distillation_2 Vacuum Distillation (1.6 kPa, 153-156°C) Distillation_1->Distillation_2 Product N-Benzylethanolamine Distillation_2->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Alkylation of Ethanolamine with Benzyl Chloride

The reaction of ethanolamine with benzyl chloride is another common and industrially relevant method for producing this compound. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism

The synthesis involves the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbon atom of the benzyl group in benzyl chloride.

  • Transition State: A transition state is formed where the N-C bond is forming and the C-Cl bond is breaking.

  • Product Formation: The chloride ion is displaced as a leaving group, and a proton is subsequently lost from the nitrogen atom (or neutralized by a base) to yield N-benzylethanolamine.

The primary side reaction in this process is the over-alkylation of the product to form the tertiary amine, N-benzyl-N-(2-hydroxyethyl)benzylamine, and potentially a quaternary ammonium (B1175870) salt. Using an excess of ethanolamine can help to minimize these side reactions.

Experimental Protocol: Solid-Phase Base Catalysis

A modern and efficient protocol for this synthesis utilizes a solid-phase base, which simplifies the workup procedure.[6]

Materials:

  • Ethanolamine

  • Benzyl Chloride

  • Sodium Carbonate (powdered)

Procedure:

  • In a 1000 mL three-neck flask equipped with a stirrer, 300g of ethanolamine is added.

  • While stirring, 120g of powdered sodium carbonate is added to the flask.

  • The mixture is heated to and maintained at a temperature of 60-65°C.

  • 100g of benzyl chloride is then added slowly over a period of 4-6 hours, ensuring the temperature remains at 60-65°C.

  • After the addition of benzyl chloride is complete, the temperature is raised to 90-95°C and the reaction is continued for 1-2 hours.

  • The reaction progress is monitored by gas chromatography until the benzyl chloride content is less than 0.5%.

  • The hot reaction mixture is then filtered to remove the solid sodium carbonate and the sodium chloride byproduct.

  • The filtrate is subjected to vacuum distillation. The fraction collected at 153-156°C is the N-benzylethanolamine product.

Yield and Purity:

  • Yield: 94.5%

  • Purity (Gas Chromatography): 99.2%

Reaction Kinetics

The kinetics of the alkylation of ethanolamine with benzyl chloride are influenced by the following factors:

  • Temperature: As with most chemical reactions, an increase in temperature leads to an increased reaction rate. The provided protocol utilizes a two-stage temperature profile (60-65°C during addition and 90-95°C for completion) to control the reaction rate and minimize side products.[4]

  • Concentration of Reactants: The rate of reaction is dependent on the concentrations of both ethanolamine and benzyl chloride.

  • Base: The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction, which drives the equilibrium towards the product. The use of a solid-phase base like sodium carbonate also simplifies the purification process.[6]

  • Stirring Speed: In a solid-liquid two-phase system, the stirring speed can affect the mass transfer between the phases and thus influence the overall reaction rate.

Quantitative kinetic studies for this specific reaction are not widely published. However, a kinetic analysis could be performed by monitoring the disappearance of benzyl chloride over time under varying conditions of temperature and reactant concentrations. This would allow for the determination of the reaction order with respect to each reactant and the overall rate constant. The activation energy could then be calculated from the temperature dependence of the rate constant using the Arrhenius equation.

Logical Workflow for Alkylation Synthesis

Alkylation_Workflow Reactants Ethanolamine, Sodium Carbonate Reactor Three-Neck Flask Reactants->Reactor Addition Slowly add Benzyl Chloride at 60-65°C (4-6 hours) Reactor->Addition Reaction_Completion Heat to 90-95°C (1-2 hours) Addition->Reaction_Completion Filtration Hot Filtration to remove Na2CO3 and NaCl Reaction_Completion->Filtration Distillation Vacuum Distillation (153-156°C) Filtration->Distillation Product N-Benzylethanolamine Distillation->Product Synthesis_Control_Pathway cluster_reductive_amination Reductive Amination cluster_alkylation Alkylation RA_Temp Temperature (50°C) RA_Yield High Yield (93.3%) RA_Temp->RA_Yield RA_Pressure H2 Pressure (1 MPa) RA_Pressure->RA_Yield RA_Catalyst Pd/C Catalyst RA_Catalyst->RA_Yield A_Temp Temperature (60-95°C) A_Yield High Yield & Purity (94.5%, 99.2%) A_Temp->A_Yield A_Base Solid Base (Na2CO3) A_Base->A_Yield A_Addition_Rate Slow Addition of Benzyl Chloride A_Addition_Rate->A_Yield Side_Reactions Over-alkylation A_Addition_Rate->Side_Reactions inhibits

References

Spectroscopic Characterization of N-benzylethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for N-benzylethanolamine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

  • Compound Name: N-benzylethanolamine

  • CAS Number: 104-63-2[1]

  • Molecular Formula: C₉H₁₃NO[2][3]

  • Molecular Weight: 151.21 g/mol [2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N-benzylethanolamine. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30Multiplet5HAromatic (C₆H₅)
3.81Singlet2HBenzyl (-CH₂-Ph)
3.72Triplet2HMethylene (-CH₂-OH)
2.84Triplet2HMethylene (-NH-CH₂-)
2.75Broad Singlet2HAmine (NH) & Hydroxyl (OH)

Note: The broad singlet at 2.75 ppm corresponds to the exchangeable protons of the amine and hydroxyl groups. Its chemical shift and appearance can vary with concentration and temperature.

¹³C NMR Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.[5]

Chemical Shift (δ) ppmAssignment
139.5Aromatic (Quaternary C)
128.6Aromatic (CH)
127.5Aromatic (CH)
127.2Aromatic (CH)
60.5Methylene (-CH₂-OH)
53.9Benzyl (-CH₂-Ph)
51.2Methylene (-NH-CH₂-)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in N-benzylethanolamine. The spectrum is typically acquired from a neat liquid film.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500BroadO-H Stretch (Alcohol)
3200-3400BroadN-H Stretch (Secondary Amine)
3030MediumAromatic C-H Stretch
2850-2950MediumAliphatic C-H Stretch
1450-1600MediumAromatic C=C Bending
1050-1150StrongC-O Stretch (Primary Alcohol)
1030-1100MediumC-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method used for analysis.

m/z (mass-to-charge ratio)Relative IntensityAssignment
151Moderate[M]⁺ (Molecular Ion)[2]
120Moderate[M - CH₂OH]⁺
91High (Base Peak)[C₇H₇]⁺ (Tropylium ion)
65Moderate[C₅H₅]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

General Spectroscopic Workflow

The diagram below illustrates the standard workflow for the spectroscopic characterization of a chemical compound.

G Spectroscopic Analysis Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis cluster_elu Conclusion SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 for NMR; Neat liquid for IR) NMR_Acq NMR Acquisition (1H, 13C, 2D) SamplePrep->NMR_Acq IR_Acq IR Acquisition (FT-IR) SamplePrep->IR_Acq MS_Acq MS Acquisition (EI-MS) SamplePrep->MS_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Analysis Spectral Analysis (Peak Picking, Integration, Fragmentation Analysis) Processing->Analysis Elucidation Structural Elucidation & Verification Analysis->Elucidation

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of N-benzylethanolamine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[6] Filter the solution into a 5 mm NMR tube.[6]

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[6]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a relaxation delay of 1-2 seconds and an acquisition time of 2-3 seconds.[6]

    • Accumulate 8 to 16 scans for a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID).[6] Perform phase and baseline corrections.[6] Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm and the CDCl₃ solvent peak at 77.0 ppm, respectively.[7][8]

IR Spectroscopy Protocol
  • Sample Preparation: As N-benzylethanolamine is a liquid, a neat spectrum is easily obtained.[9] Place one to two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[10]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[11]

  • Acquisition:

    • First, acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorbances.[10]

    • Place the salt plate assembly in the sample holder.

    • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.[12][13]

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.[12]

  • Acquisition:

    • Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Data Interpretation and Structural Correlation

The collective spectroscopic data provides a cohesive and unambiguous confirmation of the N-benzylethanolamine structure.

G Spectroscopic Data and Structural Correlation cluster_nmr NMR Data cluster_other Other Spectroscopic Data cluster_info Structure N-benzylethanolamine C9H13NO H_NMR 1H NMR Structure->H_NMR C_NMR 13C NMR Structure->C_NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Proton_Info Proton environments (Aromatic, Benzyl, Methylene) H_NMR->Proton_Info Carbon_Info Carbon skeleton (7 unique carbons) C_NMR->Carbon_Info FG_Info Functional Groups (-OH, -NH, Aromatic ring) IR->FG_Info MW_Info Molecular Weight (151) & Fragmentation Pattern MS->MW_Info

Caption: Correlation of spectroscopic data to molecular structure.

References

Physical and chemical properties of 2-(benzylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)ethanol, also known as N-Benzylethanolamine, is a versatile bifunctional organic compound featuring both a secondary amine and a primary alcohol. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its ability to participate in a variety of chemical transformations allows for its incorporation into complex molecular architectures. Notably, it serves as a key building block in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are significant in the treatment of migraines, and in the development of some histone deacetylase (HDAC) inhibitors investigated for cancer therapy. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-(benzylamino)ethanol are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [1][2]
Appearance Clear colorless to light yellow liquid[3][4]
Density 1.065 g/mL at 25 °C[1][2]
Boiling Point 153-156 °C at 12 mmHg[1][2]
Melting Point -30 °C[5]
Flash Point 130 °C (closed cup)[1][3]
Refractive Index (n20/D) 1.543[1][2]
Water Solubility Miscible[5]
pKa (Predicted) 14.59 ± 0.10[5]
Vapor Pressure 0.00134 mmHg at 25 °C[5]

Chemical Synthesis and Purification

The most common laboratory synthesis of 2-(benzylamino)ethanol is through the reductive amination of benzaldehyde (B42025) with ethanolamine (B43304). This method is efficient and proceeds via the formation of an imine intermediate which is then reduced to the final secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of 2-(benzylamino)ethanol using sodium borohydride (B1222165) as the reducing agent.

Materials:

  • Benzaldehyde

  • Ethanolamine

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) and ethanolamine (1.1 eq) in methanol (5-10 mL per gram of benzaldehyde).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6]

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude 2-(benzylamino)ethanol as an oil.

Experimental Protocol: Purification by Vacuum Distillation

The crude product from the synthesis can be purified by vacuum distillation to obtain high-purity 2-(benzylamino)ethanol.[7]

Equipment:

  • Short path distillation apparatus

  • Heating mantle

  • Vacuum pump

  • Manometer

  • Cold trap

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.[7]

  • Place the crude 2-(benzylamino)ethanol in the distillation flask with a stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually reduce the pressure in the system.

  • Once a stable vacuum is achieved (e.g., 12 mmHg), begin to gently heat the distillation flask.

  • Collect the fraction that distills at 153-156 °C.[1][2]

  • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly venting the system to atmospheric pressure.

Analytical Characterization

The identity and purity of synthesized 2-(benzylamino)ethanol can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

  • Prepare a sample by dissolving 5-10 mg of 2-(benzylamino)ethanol in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 300 MHz or 400 MHz spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • The expected chemical shifts (δ) are approximately: 7.2-7.4 ppm (m, 5H, Ar-H), 3.8 ppm (s, 2H, Ph-CH₂-N), 3.6 ppm (t, 2H, N-CH₂-CH₂-OH), 2.8 ppm (t, 2H, N-CH₂-CH₂-OH), and a broad singlet for the -OH and -NH protons which can vary in position.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectroscopy Protocol (Neat Liquid):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small drop of neat 2-(benzylamino)ethanol onto the ATR crystal.

  • Acquire the sample spectrum.

  • Characteristic peaks are expected around 3300-3400 cm⁻¹ (O-H and N-H stretching), 3000-3100 cm⁻¹ (aromatic C-H stretching), 2800-3000 cm⁻¹ (aliphatic C-H stretching), and 1450-1600 cm⁻¹ (aromatic C=C stretching).[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Analysis Protocol:

  • Prepare a dilute solution of 2-(benzylamino)ethanol in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5MS). A typical temperature program could be: initial temperature of 80°C hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1][11]

  • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300.

  • The resulting mass spectrum will show a molecular ion peak (M⁺) at m/z 151, with characteristic fragment ions.[12]

Applications in Drug Development

2-(Benzylamino)ethanol is a key precursor for the synthesis of bioactive molecules. Its structure allows for further elaboration to create more complex compounds with therapeutic potential.

Synthesis of CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide implicated in migraine pathophysiology.[13] Antagonists of the CGRP receptor are a major class of drugs for migraine treatment. 2-(Benzylamino)ethanol can be used as a starting material in multi-step syntheses to generate the core structures of these antagonists.

Precursor for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic gene regulation, and their dysregulation is linked to various cancers.[3] HDAC inhibitors are a class of anticancer agents. The structural motif of 2-(benzylamino)ethanol can be incorporated into the synthesis of certain HDAC inhibitors.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde reductive_amination Reductive Amination (MeOH, NaBH4) benzaldehyde->reductive_amination ethanolamine Ethanolamine ethanolamine->reductive_amination product 2-(Benzylamino)ethanol reductive_amination->product

Caption: Synthesis of 2-(benzylamino)ethanol via reductive amination.

Role as a Synthetic Intermediate

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_end_products Final Products start_compound 2-(Benzylamino)ethanol pathway1 Multi-step Synthesis start_compound->pathway1 pathway2 Multi-step Synthesis start_compound->pathway2 cgrp CGRP Antagonists pathway1->cgrp hdac HDAC Inhibitors pathway2->hdac

References

An In-depth Technical Guide to the Solubility of Benzylethanolamine (CAS 104-63-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzylethanolamine (CAS 104-63-2), a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a relevant synthetic workflow.

Core Properties of this compound

This compound, also known as 2-(Benzylamino)ethanol, is a colorless to pale yellow viscous liquid. It is a versatile bifunctional molecule containing both a secondary amine and a primary alcohol functional group. This structure dictates its physical and chemical properties, including its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative assessment and specific data for water solubility can be provided.

Table 1: Solubility of this compound

SolventCAS NumberTemperature (°C)Solubility
Water7732-18-525162 g/L[1][2]
Ethanol64-17-5AmbientSoluble
Ether60-29-7AmbientSoluble
Chloroform67-66-3AmbientSlightly Soluble (inferred)
Methanol67-56-1AmbientSoluble (inferred)
Acetone67-64-1AmbientSoluble (inferred)
Dimethyl Sulfoxide (DMSO)67-68-5AmbientMiscible (inferred)

Note: Inferred solubility is based on the general solubility of similar small amine alcohols and the principle of "like dissolves like." Experimental verification is recommended.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent to be used for the calibration curve.

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a validated HPLC or GC method.

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Shaking and Incubation: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter compatible with the solvent. Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted sample using the previously validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualization of a Relevant Synthetic Workflow

This compound is a valuable building block in organic synthesis. For instance, it is utilized in the synthesis of imidazoles, which are important scaffolds in many pharmaceutical agents.[1][2][3] The following diagram illustrates a generalized workflow for the synthesis of a substituted imidazole (B134444) using this compound.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up and Purification cluster_product Final Product A This compound E Mixing in a Suitable Solvent (e.g., Acetic Acid, Ethanol) A->E B Aldehyde (R1-CHO) B->E C 1,2-Dicarbonyl Compound (R2-CO-CO-R3) C->E D Ammonia Source (e.g., Ammonium Acetate) D->E F Heating / Reflux E->F Heat G Cooling and Precipitation F->G Reaction Completion H Filtration G->H I Washing H->I J Recrystallization I->J K Substituted Imidazole J->K Purified Product

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Benzylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of Benzylethanolamine (CAS No. 104-63-2) in a laboratory setting. Adherence to the following protocols and recommendations is crucial for ensuring a safe research environment and minimizing potential health risks associated with this compound.

Hazard Identification and Classification

This compound is classified as a substance that requires careful handling due to its potential to cause irritation.[1][2][3] Based on available data, it is known to cause skin and eye irritation.[1][2] In some classifications, it is listed as causing serious eye irritation.[2] Inhalation may lead to respiratory tract irritation.[1] While comprehensive toxicological properties have not been fully investigated, it is prudent to treat this chemical with a high degree of caution.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Physicochemical and Toxicological Properties

Understanding the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance Clear, colorless to light yellow viscous liquid--INVALID-LINK--
Molecular Formula C₉H₁₃NO--INVALID-LINK--
Molecular Weight 151.21 g/mol --INVALID-LINK--
Boiling Point 153-156 °C @ 12 mmHg--INVALID-LINK--
Flash Point 130 °C (266 °F)--INVALID-LINK--
Density 1.065 g/mL at 25 °C--INVALID-LINK--
Solubility in Water Miscible--INVALID-LINK--

Table 2: Toxicological Data for this compound

ParameterSpeciesRouteValueClassificationSource
LD50 RatDermal> 2,000 mg/kgNot Classified--INVALID-LINK--
Skin Irritation RabbitDermalNo skin irritation - 4 hNot Classified as an irritant--INVALID-LINK--
Eye Irritation RabbitOcularNo eye irritation - 24 hNot Classified as an irritant--INVALID-LINK--

Table 3: Fire Safety Data for this compound

ParameterValueSource
Flash Point 130 °C (266 °F)--INVALID-LINK--
Autoignition Temperature 375 °C (707 °F)--INVALID-LINK--
NFPA 704 Rating Health: 2, Flammability: 1, Instability: 0--INVALID-LINK--
Suitable Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.--INVALID-LINK--
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).--INVALID-LINK--

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) by the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound. In the absence of established limits, it is imperative to handle this compound with measures that minimize all potential routes of exposure.

Safe Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.

  • For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1]

  • Skin Protection: Wear appropriate protective gloves and a lab coat.[2] Regularly inspect gloves for any signs of degradation or puncture.

  • Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas where chemicals are handled.

  • Remove any contaminated clothing immediately and launder it before reuse.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents and acids.[1]

Experimental Protocols for Safety Assessment

The following are summaries of standardized experimental protocols that are cited in the safety assessment of chemicals like this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Methodology:

    • A single animal is initially used.

    • 0.5 mL of the liquid test substance is applied to a small area of shaved skin.

    • The treated area is covered with a gauze patch.

    • Exposure duration is typically 4 hours.

    • After exposure, the patch is removed, and the skin is cleansed.

    • Observations for skin reactions are made at 1, 24, 48, and 72 hours after patch removal.

    • If no corrosive effect is observed, the test may be repeated on additional animals to confirm the results.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are then examined for any signs of irritation or damage.

  • Methodology:

    • A single animal is used for the initial test.

    • 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for a brief period to allow for distribution of the substance.

    • The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.

    • If no severe irritation or corrosion is observed, the test may be confirmed on additional animals.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spills and Leaks
  • Small Spills: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for chemical waste.

  • Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. Prevent the spill from entering drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Receive this compound assess_hazards 1. Assess Hazards - Review SDS - Identify Risks start->assess_hazards end_node End: Complete Experiment and Waste Disposal ppe_selection 2. Select Appropriate PPE - Goggles - Gloves - Lab Coat - Respirator (if needed) assess_hazards->ppe_selection engineering_controls 3. Prepare Engineering Controls - Fume Hood - Eyewash/Safety Shower ppe_selection->engineering_controls handling_procedure 4. Handling Procedure - Work in ventilated area - Avoid contact and inhalation engineering_controls->handling_procedure experiment 7. Conduct Experiment handling_procedure->experiment storage 5. Proper Storage - Tightly sealed container - Cool, dry, ventilated area waste_disposal 9. Waste Disposal - Segregate waste - Follow institutional guidelines storage->waste_disposal spill_response_prep 6. Spill Response Preparedness - Spill kit available - Know emergency procedures decontamination 8. Decontamination - Clean work area - Decontaminate equipment spill_response_prep->decontamination spill_check Spill Occurred? experiment->spill_check decontamination->storage waste_disposal->end_node spill_check->spill_response_prep Yes spill_check->decontamination No

Safe handling workflow for this compound.

This guide is intended to provide a comprehensive overview of the health and safety considerations for handling this compound in a laboratory setting. It is essential for all personnel to be thoroughly trained on these procedures and to have access to all relevant safety data sheets before working with this chemical. Always prioritize safety and adhere to all institutional and regulatory guidelines.

References

Synthesis of N-Benzylethanolamine from Benzyl Chloride and Ethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylethanolamine is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its synthesis from the reaction of benzyl (B1604629) chloride and ethanolamine (B43304). The document details established experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflow. The information is curated to be a practical resource for researchers and professionals in the field of chemical and pharmaceutical development.

Introduction

N-Benzylethanolamine, also known as 2-(benzylamino)ethanol, is a key building block in organic synthesis. Its structural motif, featuring both a secondary amine and a primary alcohol, allows for a variety of subsequent chemical transformations. This makes it an important precursor for compounds with potential biological activity, including applications in the development of pharmaceuticals such as Calcitonin Gene-Related Peptide (CGRP) antagonists and histone deacetylase (HDAC) inhibitors[1][2]. The synthesis of N-benzylethanolamine is primarily achieved through the N-alkylation of ethanolamine with a benzylating agent, most commonly benzyl chloride. This guide focuses on the synthesis of N-benzylethanolamine from benzyl chloride and ethanolamine, exploring different methodologies and their respective outcomes.

Reaction Mechanism and Stoichiometry

The synthesis of N-benzylethanolamine from benzyl chloride and ethanolamine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amino group in ethanolamine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion.

A critical aspect of this synthesis is controlling the stoichiometry to minimize the formation of byproducts. An excess of ethanolamine is typically used to favor the formation of the desired monosubstituted product, N-benzylethanolamine, and to suppress the formation of the disubstituted byproduct, N,N-dibenzylethanolamine.

Experimental Protocols and Quantitative Data

Several methods for the synthesis of N-benzylethanolamine from benzyl chloride and ethanolamine have been reported. The primary variations lie in the reaction conditions, including the use of a base, solvent, and temperature. Below are detailed protocols for two common approaches: the "classical method" and a more recent method employing a solid-phase base.

Classical Synthesis Method

This traditional approach involves the direct reaction of benzyl chloride with an excess of ethanolamine, which also serves as the reaction solvent and base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol:

  • To a reaction vessel, add a molar excess of ethanolamine.

  • Slowly add benzyl chloride to the ethanolamine at a controlled temperature of 60-65°C over a period of approximately 2 hours[3].

  • After the addition is complete, increase the temperature to 85-90°C and continue the reaction for 2-3 hours[3].

  • Monitor the reaction progress by a suitable analytical method, such as gas chromatography (GC), to ensure the complete consumption of benzyl chloride[3].

  • Upon completion, remove the excess ethanolamine by vacuum distillation.

  • Cool the residue and add a 30% sodium hydroxide (B78521) solution to neutralize any remaining ammonium (B1175870) salts[3].

  • Extract the product into an organic solvent, such as ethyl acetate[3].

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction at 153-156°C[3].

ParameterValueReference
Reactants Benzyl Chloride, Ethanolamine[3]
Temperature Initial: 60-65°C, Final: 85-90°C[3]
Reaction Time 4-5 hours[3]
Solvent Excess Ethanolamine[3]
Work-up NaOH wash, Ethyl acetate (B1210297) extraction[3]
Purification Vacuum Distillation[3]
Product Purity ~98%[3]
Yield 66-68% (based on benzyl chloride)[3]
Solid-Phase Base Catalyzed Synthesis

An improved method utilizes a solid-phase base, such as sodium carbonate, to act as an acid scavenger. This approach can lead to higher yields and purity by minimizing side reactions.

Experimental Protocol:

  • In a three-neck flask, add ethanolamine and powdered sodium carbonate while stirring[3].

  • Heat the mixture to 60-65°C.

  • Slowly add benzyl chloride over a period of 4-6 hours, maintaining the temperature at 60-65°C[3].

  • After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours[3].

  • Monitor the reaction by GC until the benzyl chloride content is less than 0.5%[3].

  • Filter the hot reaction mixture to remove the solid base.

  • Subject the filtrate to vacuum distillation. First, recover the excess ethanolamine at 100-110°C[3].

  • Collect the N-benzylethanolamine product at 153-156°C under vacuum[3].

ParameterValueReference
Reactants Benzyl Chloride, Ethanolamine[3]
Base Sodium Carbonate[3]
Temperature Initial: 60-65°C, Final: 90-95°C[3]
Reaction Time 5-8 hours[3]
Solvent Excess Ethanolamine[3]
Work-up Hot filtration[3]
Purification Vacuum Distillation[3]
Product Purity 99.2%[3]
Yield 94.5% (based on benzyl chloride)[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-benzylethanolamine from benzyl chloride and ethanolamine.

SynthesisWorkflow Reactants Reactants: Benzyl Chloride Ethanolamine Reaction Reaction Vessel (with optional base) Reactants->Reaction Heating Heating (60-95°C) Reaction->Heating Workup Work-up: - Filtration (if base used) - Neutralization - Extraction Heating->Workup Purification Purification: Vacuum Distillation Workup->Purification Product N-Benzylethanolamine Purification->Product

Caption: General workflow for N-benzylethanolamine synthesis.

Alternative Synthesis Route: Reductive Amination

While the reaction of benzyl chloride with ethanolamine is a common and direct method, it is worth noting an alternative approach: the reductive amination of benzaldehyde (B42025) with ethanolamine. This two-step, one-pot process involves the initial formation of a Schiff base intermediate from the condensation of benzaldehyde and ethanolamine, followed by its reduction to N-benzylethanolamine[1]. Common reducing agents for this transformation include sodium borohydride[1]. This method can offer high yields under mild conditions and avoids the use of a halogenated starting material like benzyl chloride[1].

Conclusion

The synthesis of N-benzylethanolamine from benzyl chloride and ethanolamine is a robust and well-established method. The use of a solid-phase base has been shown to significantly improve both the yield and purity of the final product when compared to the classical approach. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as desired purity, yield, and process scalability. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of N-Benzylethanolamine via Reductive Amination of Benzaldehyde with Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzylethanolamine through the reductive amination of benzaldehyde (B42025) and ethanolamine (B43304). This reaction is a cornerstone in organic synthesis, offering a robust and efficient pathway to this valuable intermediate used in the production of various pharmaceuticals and fine chemicals. This document details the underlying reaction mechanism, presents various experimental protocols with their corresponding quantitative data, and offers visual representations of the chemical processes involved.

Introduction to Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful chemical reaction that transforms a carbonyl group into an amine through an intermediate imine.[1] This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the target amine.[1][2] The process is widely favored in both academic and industrial settings due to its efficiency and the frequent ability to be performed under relatively mild conditions.[1]

The reaction between benzaldehyde and ethanolamine first proceeds with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine. The subsequent reduction of this imine intermediate yields the final product, N-benzylethanolamine.

Reaction Mechanism and Workflow

The synthesis of N-benzylethanolamine from benzaldehyde and ethanolamine follows a two-step mechanism within a single reaction vessel. Initially, the primary amine (ethanolamine) reacts with the carbonyl group of the aldehyde (benzaldehyde) to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine. The imine is subsequently reduced to the final secondary amine product, N-benzylethanolamine.

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction benzaldehyde Benzaldehyde plus1 + benzaldehyde->plus1 ethanolamine Ethanolamine hemiaminal Hemiaminal Intermediate ethanolamine->hemiaminal Nucleophilic Attack plus1->ethanolamine imine Imine hemiaminal->imine Dehydration water H₂O imine->water - product N-Benzylethanolamine imine->product Reduction reducing_agent Reducing Agent (e.g., H₂/Catalyst) reducing_agent->product

Caption: General reaction mechanism for the reductive amination of benzaldehyde with ethanolamine.

The overall experimental workflow for a typical reductive amination synthesis is outlined below. This process begins with the setup of the reaction, followed by the reaction itself, and concludes with the purification of the final product.

Experimental_Workflow start Reaction Setup reactants Charge reactor with Benzaldehyde, Ethanolamine, Solvent, and Catalyst start->reactants conditions Establish Reaction Conditions (Temperature, Pressure) reactants->conditions reaction Reaction Period conditions->reaction workup Work-up reaction->workup filtration Filter to remove catalyst workup->filtration distillation Distill to remove solvent filtration->distillation purification Vacuum distill to isolate product distillation->purification product N-Benzylethanolamine purification->product

Caption: A typical experimental workflow for the synthesis of N-benzylethanolamine.

Experimental Protocols and Quantitative Data

Several methodologies have been reported for the synthesis of N-benzylethanolamine via reductive amination. The choice of catalyst, solvent, and reaction conditions significantly impacts the yield and purity of the final product. Below are detailed protocols from published literature.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Reductive Amination

This protocol utilizes a palladium on carbon catalyst with hydrogen gas as the reducing agent.

Experimental Procedure: [3]

  • In a 1-liter high-pressure reaction vessel, add 200g of benzaldehyde, 126.6g of ethanolamine, 20g of anhydrous potassium carbonate, 600mL of methanol (B129727), and 0.2g of 3% Pd/C catalyst.

  • Evacuate the reaction vessel to a pressure of ≤-0.09 MPa and purge with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the vessel with hydrogen to 1 MPa.

  • Stir the reaction mixture at 50°C under 1 MPa of hydrogen pressure for 6 hours.

  • After the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • The filtrate is subjected to atmospheric distillation to remove methanol at 60-70°C.

  • The remaining liquid is then cooled to room temperature and distilled under reduced pressure (1.6 KPa) to collect the N-benzylethanolamine fraction at 153-156°C.

Results:

  • Yield: 93.3%[3]

  • Purity (by Gas Chromatography): 96.8%[3]

Protocol 2: Copper Chromite Catalyzed Reductive Amination

This method employs a copper chromite catalyst for the reductive alkylation.

Experimental Procedure:

  • Activate commercial copper chromite (Harshaw Cu 1184) by heating the powder in a stream of hydrogen at 300°C for 4 hours.

  • In an autoclave, combine 19.2 g (0.32 mol) of ethanolamine, 33.3 g (0.32 mol) of benzaldehyde, 100 mL of benzene, and 2.1 g of the reduced catalyst.

  • Flush the autoclave with nitrogen and then pressurize with hydrogen to 50 atm.

  • Heat the mixture to 140°C with stirring for 1 hour, maintaining the hydrogen pressure at 50 ± 10 atm.

  • After 1 hour, rapidly cool the autoclave and separate the catalyst by centrifugation.

  • The product, N-benzylethanolamine, is recovered by vacuum distillation.

Results:

  • Optimum Temperature: 140°C

  • Optimum Pressure: 50 atm

  • Note: The catalyst is prone to deactivation in this reaction.

Data Summary

The following table summarizes the quantitative data from the described protocols for easy comparison.

ParameterProtocol 1 (Pd/C)Protocol 2 (Copper Chromite)
Catalyst 3% Pd/CCopper Chromite (Harshaw Cu 1184)
Reducing Agent Hydrogen GasHydrogen Gas
Solvent MethanolBenzene
Temperature 50°C140°C
Pressure 1 MPa50 atm
Reaction Time 6 hours1 hour
Yield 93.3%Not explicitly stated, but conditions are optimized.
Purity 96.8%Not explicitly stated.
Reference [3]

Conclusion

The reductive amination of benzaldehyde with ethanolamine is a versatile and efficient method for the synthesis of N-benzylethanolamine. The choice of catalyst and reaction conditions plays a crucial role in determining the overall yield and purity of the product. The palladium-catalyzed approach offers high yields under relatively mild conditions, while the copper chromite method provides an alternative, albeit with potential catalyst deactivation issues. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

The Synthesis of Benzylethanolamine: A Journey from Classical Alkylation to Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylethanolamine (BEA), a secondary amine with the chemical formula C₉H₁₃NO, serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its structural motif is a key component in numerous pharmacologically active compounds, making its efficient and selective synthesis a topic of significant interest in medicinal chemistry and process development. This technical guide provides a comprehensive overview of the discovery and historical evolution of Benzylethanolamine synthesis, detailed experimental protocols for key methodologies, and an exploration of its relevance in the development of therapeutic agents through the examination of downstream signaling pathways.

Discovery and History of Synthesis

The synthesis of N-substituted ethanolamines dates back to the late 19th and early 20th centuries, with pioneering work on the reactions of ammonia (B1221849) and amines with ethylene (B1197577) oxide and its derivatives. While the exact first synthesis of N-Benzylethanolamine is not definitively documented in readily available literature, its conceptual origins lie in the broader exploration of ethanolamine (B43304) chemistry. The German chemist Ludwig Knorr's work in 1897 on the separation and synthesis of ethanolamines laid the groundwork for the preparation of its N-substituted derivatives.[1][2] The "classical method," involving the direct alkylation of ethanolamine with benzyl (B1604629) chloride, emerged as the earliest and most straightforward approach to obtaining this compound.[3] This method, while effective, often suffers from the formation of side products due to over-alkylation, leading to the development of more refined and selective synthetic strategies over the years.

Evolution of Synthetic Methodologies

The historical progression of this compound synthesis reflects a broader trend in organic chemistry towards greater efficiency, selectivity, and sustainability. Key developments include:

  • Early 20th Century: The predominant method was the direct N-alkylation of ethanolamine using benzyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[3] This approach is often characterized by moderate yields and the need for extensive purification to remove di-benzylated and other impurities.

  • Mid to Late 20th Century: The development of reductive amination techniques provided a more controlled route to secondary amines. This involved the condensation of benzaldehyde (B42025) with ethanolamine to form a Schiff base, followed by reduction with agents like sodium borohydride (B1222165) or catalytic hydrogenation. This two-step, one-pot reaction generally offers higher selectivity and yields compared to direct alkylation.

  • Late 20th and Early 21st Century: A focus on green chemistry and process optimization led to the exploration of solid-phase catalysts and improved reaction conditions for the classical alkylation method. The use of solid bases like sodium carbonate simplifies workup and minimizes aqueous waste streams.[4] Furthermore, advancements in catalytic systems, including the use of palladium on carbon (Pd/C) for reductive amination, have enabled milder reaction conditions and even higher efficiencies.[3]

Core Synthetic Methodologies

This section details the experimental protocols for the principal methods of this compound synthesis.

Classical Synthesis: N-Alkylation of Ethanolamine with Benzyl Chloride

This traditional method relies on the nucleophilic substitution of chlorine on benzyl chloride by the amino group of ethanolamine.

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add an excess of ethanolamine.

  • Heat the ethanolamine to 60-65°C.

  • Slowly add benzyl chloride dropwise to the heated ethanolamine over a period of 2-4 hours, maintaining the temperature at 60-65°C.[3]

  • After the addition is complete, raise the temperature to 85-95°C and continue the reaction for an additional 2-3 hours.[3]

  • Monitor the reaction progress by gas chromatography (GC) until the benzyl chloride is consumed.

  • Cool the reaction mixture and add a 30% aqueous solution of sodium hydroxide (B78521) to neutralize the formed hydrochloric acid and to precipitate out the product.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation, collecting the fraction at 153-156°C under 12 mm Hg vacuum to obtain N-Benzylethanolamine.[3][5]

Reductive Amination of Benzaldehyde with Ethanolamine

This method offers a more selective route to N-Benzylethanolamine by first forming an imine intermediate, which is then reduced.

Experimental Protocol:

  • In a high-pressure reaction vessel, combine benzaldehyde, ethanolamine, methanol, an alkali such as anhydrous potassium carbonate, and a 3% Pd/C catalyst.[3]

  • Evacuate the vessel and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 1 MPa.

  • Heat the reaction mixture to 50°C and stir for 6 hours, maintaining the hydrogen pressure at 1 MPa.[3]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Distill the filtrate at atmospheric pressure to remove the methanol.

  • The remaining residue is then subjected to vacuum distillation. Collect the fraction at 153-156°C to yield N-Benzylethanolamine.[3]

Improved N-Alkylation using a Solid-Phase Base

This modified classical approach enhances the ease of workup and improves yield by using a solid base.

Experimental Protocol:

  • In a three-neck flask, add ethanolamine and powdered sodium carbonate.

  • Heat the stirred mixture to 60-65°C.

  • Slowly add benzyl chloride dropwise over 4-6 hours while maintaining the temperature.[4]

  • After the addition, increase the temperature to 90-95°C and continue the reaction for 1-2 hours.[4]

  • Monitor the reaction by GC until the benzyl chloride content is below 0.5%.

  • Filter the hot reaction mixture to remove the solid sodium carbonate and sodium chloride.

  • The filtrate is then subjected to vacuum distillation to first recover the excess ethanolamine and then to collect the N-Benzylethanolamine fraction at 153-156°C.[4]

Data Presentation: Comparison of Synthesis Methods

Method Starting Materials Key Reagents/Catalysts Reaction Time Temperature Yield Purity Reference
Classical N-Alkylation Ethanolamine, Benzyl ChlorideSodium Hydroxide4-7 hours60-95°C66-68%~98%[3]
Reductive Amination Benzaldehyde, Ethanolamine3% Pd/C, H₂6 hours50°C93.3%96.8%[3]
Improved N-Alkylation Ethanolamine, Benzyl ChlorideSodium Carbonate5-8 hours60-95°C94.5%99.2%[4]

Visualizing Synthesis and Downstream Applications

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the key synthetic methods described above.

classical_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product ethanolamine Ethanolamine reaction Reaction (60-95°C) ethanolamine->reaction benzyl_chloride Benzyl Chloride benzyl_chloride->reaction neutralization Neutralization (NaOH) reaction->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction purification Vacuum Distillation extraction->purification product N-Benzylethanolamine purification->product

Caption: Workflow for the classical synthesis of N-Benzylethanolamine.

reductive_amination cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde reaction Reaction (50°C, 1 MPa H₂) benzaldehyde->reaction ethanolamine Ethanolamine ethanolamine->reaction catalyst Pd/C, H₂ catalyst->reaction filtration Catalyst Filtration reaction->filtration distillation Solvent Removal filtration->distillation purification Vacuum Distillation distillation->purification product N-Benzylethanolamine purification->product

Caption: Workflow for the reductive amination synthesis of N-Benzylethanolamine.

Signaling Pathways of Downstream Therapeutic Agents

N-Benzylethanolamine is a key building block for several classes of therapeutic agents. Understanding the signaling pathways of these final products highlights the importance of this compound in drug discovery.

1. Calcitonin Gene-Related Peptide (CGRP) Antagonists for Migraine

This compound derivatives are used in the synthesis of imidazoles that act as potent CGRP antagonists.[5] CGRP is a neuropeptide involved in the transmission of pain signals during a migraine attack.[6]

cgrp_pathway cluster_neuron Trigeminal Neuron cluster_receptor Postsynaptic Neuron / Blood Vessel cluster_drug Therapeutic Intervention CGRP_release CGRP Release CGRP_receptor CGRP Receptor CGRP_release->CGRP_receptor Binds to Pain_signaling Pain Signaling Cascade (Migraine) CGRP_receptor->Pain_signaling Activates CGRP_antagonist CGRP Antagonist (Derived from BEA) CGRP_antagonist->CGRP_receptor Blocks

Caption: Simplified signaling pathway of CGRP and the mechanism of CGRP antagonists.

2. Histone Deacetylase (HDAC) Inhibitors in Cancer Therapy

This compound is also utilized in the preparation of benzofused hydroxamic acids, which are fragments for the synthesis of histone deacetylase (HDAC) inhibitors.[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.[7][8]

hdac_pathway cluster_chromatin Chromatin Regulation cluster_gene_expression Gene Expression cluster_drug Therapeutic Intervention HDAC HDAC Histones Histones HDAC->Histones Deacetylates Condensed_chromatin Condensed Chromatin (Gene Silencing) Histones->Condensed_chromatin Leads to (deacetylated) Open_chromatin Open Chromatin (Gene Expression) Histones->Open_chromatin Leads to (acetylated) HAT HAT HAT->Histones Acetylates Gene_silencing Tumor Suppressor Gene Silencing Condensed_chromatin->Gene_silencing Results in Gene_expression Tumor Suppressor Gene Expression Open_chromatin->Gene_expression Allows for HDAC_inhibitor HDAC Inhibitor (Derived from BEA) HDAC_inhibitor->HDAC Inhibits

Caption: Mechanism of action of HDAC inhibitors on chromatin structure and gene expression.

Conclusion

The synthesis of N-Benzylethanolamine has evolved from its classical roots in direct alkylation to more sophisticated and efficient methods such as reductive amination and catalyzed reactions. This progression has been driven by the continuous need for higher yields, greater purity, and more environmentally benign processes. As a versatile intermediate, this compound continues to be a valuable component in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its role in the development of innovative therapeutics for conditions like migraine and cancer underscores the enduring importance of fundamental organic synthesis in advancing modern medicine. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this important chemical building block.

References

Theoretical and Computational Analysis of Benzylethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the structural elucidation of N-Benzylethanolamine (NBEA), a versatile organic compound utilized in the synthesis of various pharmaceutical agents.[1][2] This document details the application of Density Functional Theory (DFT) for the optimization of the molecular geometry and the analysis of its vibrational and electronic properties. Key parameters such as bond lengths, bond angles, dihedral angles, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and Natural Bond Orbital (NBO) analysis are discussed. Furthermore, this guide outlines standard experimental protocols for the synthesis and spectroscopic characterization of NBEA, providing a framework for a synergistic approach between computational and experimental studies to thoroughly understand the molecular characteristics of this important synthetic building block.

Introduction

N-Benzylethanolamine (C₉H₁₃NO) is a colorless to light yellow viscous liquid that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including Calcitonin Gene-Related Peptide (CGRP) antagonists and Histone Deacetylase (HDAC) inhibitors.[1] Its chemical reactivity and biological efficacy are intrinsically linked to its three-dimensional molecular structure.[3] Understanding the molecular geometry, electronic properties, and vibrational modes of benzylethanolamine is therefore paramount for the rational design of novel therapeutics.

Computational chemistry offers powerful tools to investigate molecular properties at the atomic level, providing insights that complement experimental data.[3][4] Density Functional Theory (DFT) has emerged as a particularly robust method for studying the structural and electronic properties of organic molecules.[5][6] This guide will detail the theoretical framework and practical application of DFT and other computational methods for the comprehensive analysis of the this compound molecular structure.

Computational Methodology

The core of the theoretical investigation of this compound's molecular structure lies in the application of quantum chemical calculations. The following sections detail the typical computational workflow.

Geometric Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT with a specific functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[7] The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached.

Vibrational Frequency Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model. The Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational modes to specific molecular motions.

Electronic Property Analysis

Several key electronic properties are calculated to understand the reactivity and stability of the molecule:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[9] The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[10][11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions, contributing to the understanding of molecular stability.[5]

Logical Workflow for Computational Analysis

The following diagram illustrates the logical workflow for the theoretical and computational study of the this compound molecular structure.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Data Input_Structure Initial this compound Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Vibrational_Analysis Vibrational Frequency Analysis Geometry_Optimization->Vibrational_Analysis Confirm Minimum Energy HOMO_LUMO HOMO-LUMO Analysis Geometry_Optimization->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Geometry_Optimization->MEP NBO Natural Bond Orbital (NBO) Analysis Geometry_Optimization->NBO Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Calculated IR & Raman Spectra Vibrational_Analysis->Vibrational_Spectra Electronic_Properties Electronic Properties HOMO_LUMO->Electronic_Properties MEP->Electronic_Properties NBO->Electronic_Properties

Caption: Computational workflow for the theoretical analysis of this compound.

Tabulated Computational Data

The following tables summarize the kind of quantitative data obtained from DFT calculations for a molecule like this compound. Note: The values presented here are illustrative and representative of what would be expected from a DFT study at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometric Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-C (phenyl)1.39 - 1.40
C-N1.47
C-O1.43
N-H1.02
O-H0.97
Bond Angles (°) C-N-C112.5
C-O-H108.9
N-C-C (ethyl)110.2
Dihedral Angles (°) C-C-N-C~178
H-O-C-C~60

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H StretchHydroxyl~3650
N-H StretchAmine~3400
C-H Stretch (Aromatic)Phenyl Ring~3100
C-H Stretch (Aliphatic)Ethyl Chain~2950
C=C Stretch (Aromatic)Phenyl Ring~1600, ~1480
C-N StretchAmine~1150
C-O StretchAlcohol~1050

Table 3: Key Electronic Properties

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy0.5
HOMO-LUMO Energy Gap6.3

Experimental Protocols

Experimental validation is crucial for corroborating computational findings. The following sections describe the standard experimental procedures for the synthesis and characterization of this compound.

Synthesis of N-Benzylethanolamine

A common method for the synthesis of N-Benzylethanolamine is through the reductive amination of benzaldehyde (B42025) with ethanolamine (B43304).[1]

Procedure:

  • Benzaldehyde and ethanolamine are stirred in methanol (B129727) at room temperature for approximately 15 minutes.

  • The reaction mixture is then cooled to 0°C.

  • Sodium borohydride (B1222165) is added portion-wise to reduce the intermediate Schiff base.

  • The reaction is stirred until completion, monitored by thin-layer chromatography.

  • The solvent is removed under reduced pressure, and the residue is worked up with an aqueous solution and extracted with an organic solvent.

  • The final product is purified by vacuum distillation.[1]

Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_validation Validation Reactants Benzaldehyde + Ethanolamine Reaction Reductive Amination Reactants->Reaction Purification Vacuum Distillation Reaction->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec Comparison Comparison with Computational Data FTIR->Comparison NMR->Comparison

Caption: Experimental workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. The experimental spectrum is compared with the computationally predicted spectrum for validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This data is essential for confirming the molecular structure.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, further confirming its identity.[12]

Conclusion

The integration of theoretical and computational studies with experimental investigations provides a powerful and comprehensive approach to understanding the molecular structure of this compound. DFT calculations can reliably predict the geometric, vibrational, and electronic properties of the molecule, offering valuable insights for its application in drug design and development. The methodologies outlined in this guide serve as a robust framework for researchers and scientists engaged in the study of this and other pharmaceutically relevant molecules.

References

The Versatility of Benzylethanolamine and Its Derivatives: A Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylethanolamine (BEA), a versatile organic compound, and its derivatives are gaining increasing attention across various industrial sectors. Characterized by the presence of a benzyl (B1604629) group and an ethanolamine (B43304) moiety, these compounds exhibit a unique combination of properties that make them valuable intermediates and active agents in pharmaceuticals, corrosion inhibition, gas sweetening, and as specialty surfactants. This technical guide provides an in-depth overview of the core industrial applications of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and key chemical pathways.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow viscous liquid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
CAS Number 104-63-2[1]
Boiling Point 285.1 °C at 760 mmHg[]
Melting Point -30 °C[3]
Density 1.065 g/mL at 25 °C[3]
Water Solubility Miscible[3]
Refractive Index (n20/D) 1.543[3]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: the reaction of benzyl chloride with monoethanolamine and the reductive amination of benzaldehyde (B42025) with ethanolamine.

Experimental Protocol: Synthesis via Benzyl Chloride and Monoethanolamine

This method involves the nucleophilic substitution of the chloride in benzyl chloride by the amino group of monoethanolamine.

Materials:

  • Benzyl chloride

  • Monoethanolamine

  • Solid-phase highly basic catalyst (e.g., potassium carbonate)

  • Solvent (optional, the reaction can be run neat)

Procedure:

  • Charge a reaction vessel with monoethanolamine and the solid-phase catalyst.

  • Heat the mixture to the desired reaction temperature (typically between 40-120 °C).

  • Slowly add benzyl chloride to the reaction mixture under constant stirring.

  • Maintain the reaction at the set temperature until completion, which can be monitored by techniques such as gas chromatography (GC) to confirm the consumption of benzyl chloride.

  • Upon completion, filter the hot reaction mixture to remove the solid catalyst.

  • The filtrate is then subjected to vacuum distillation to purify the N-Benzylethanolamine product.

Synthesis_of_this compound Synthesis of this compound via Benzyl Chloride cluster_reactants Reactants cluster_process Reaction cluster_purification Purification Benzyl Chloride Benzyl Chloride Reaction Vessel Reaction Vessel Benzyl Chloride->Reaction Vessel Monoethanolamine Monoethanolamine Monoethanolamine->Reaction Vessel Catalyst (K2CO3) Catalyst (K2CO3) Catalyst (K2CO3)->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Reaction Mixture Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation Filtrate Product N-Benzylethanolamine Vacuum Distillation->Product

A simplified workflow for the synthesis of N-Benzylethanolamine.

Industrial Applications

Corrosion Inhibition

This compound and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The presence of nitrogen and oxygen atoms, along with the aromatic ring, facilitates strong adsorption through both physisorption and chemisorption mechanisms.

Mechanism of Action: The lone pair of electrons on the nitrogen and oxygen atoms in the this compound molecule allows for coordination with the vacant d-orbitals of iron atoms on the steel surface. The benzyl group provides a hydrophobic shield, repelling corrosive aqueous species.

Quantitative Data on Corrosion Inhibition: While specific data for this compound is not readily available in the provided search results, studies on similar benzyl-substituted amine derivatives demonstrate high inhibition efficiencies. For instance, N-benzyl-N-(2,4-diamino) butyl imidazoline (B1206853) ammonium (B1175870) chloride has shown an inhibition efficiency of up to 96.4% for mild steel in 1.0 M HCl solution at a concentration of 200 mg/L.[4] Another study on a benzylidene derivative reported a maximum inhibition efficiency of 91.5% at 250 ppm in an artificial marine environment.[5]

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
N-benzyl-N-(2,4-diamino) butyl imidazoline ammonium chlorideMild Steel1.0 M HCl200 mg/L96.4[4]
Bisbenzylidenecycloheptanone derivative (BBCH-3)SABIC Steel3.5% NaCl250 ppm91.5[5]
Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the introduction of both amine and alcohol functionalities, which are common in drug molecules.

This compound is a key intermediate in the synthesis of imidazole-based CGRP receptor antagonists, which are used in the treatment of migraines.[3][6] One prominent example is Telcagepant. The synthesis involves complex multi-step sequences where the this compound moiety is incorporated into the final molecular structure.

Experimental Protocol Outline for CGRP Antagonist Synthesis (Conceptual): A general approach involves the coupling of a suitably functionalized imidazole (B134444) core with a chiral caprolactam component. This compound derivatives can be utilized in the formation of these complex heterocyclic structures. The synthesis of Telcagepant, for instance, involves an efficient asymmetric synthesis of the caprolactam component followed by a final coupling reaction.[7]

This compound is also used in the preparation of benzofused hydroxamic acids, which are important fragments for the synthesis of Histone Deacetylase (HDAC) inhibitors.[3][6] HDAC inhibitors are a class of compounds investigated for their potential in cancer therapy.

Experimental Protocol for the Synthesis of Benzofused Hydroxamic Acids (General):

  • Amide Formation: A suitable benzoic acid derivative is coupled with this compound to form an N-benzyl-N-(2-hydroxyethyl)benzamide. This can be achieved using standard peptide coupling reagents.

  • Hydroxylamine (B1172632) Reaction: The resulting ester or activated carboxylic acid is then reacted with hydroxylamine to form the final hydroxamic acid.

Pharmaceutical_Applications Role of this compound in Pharmaceutical Synthesis cluster_CGRP CGRP Receptor Antagonists cluster_HDAC HDAC Inhibitors This compound This compound Imidazole Intermediate Imidazole Intermediate This compound->Imidazole Intermediate Synthesis of Benzofused Hydroxamic Acid Intermediate Benzofused Hydroxamic Acid Intermediate This compound->Benzofused Hydroxamic Acid Intermediate Synthesis of Telcagepant Telcagepant Imidazole Intermediate->Telcagepant Leads to HDACi Drug Candidate HDACi Drug Candidate Benzofused Hydroxamic Acid Intermediate->HDACi Drug Candidate Leads to

This compound as a key building block in drug development.
Gas Sweetening

Alkanolamines are widely used in gas sweetening processes to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas and refinery gas streams. While primary and secondary amines like monoethanolamine (MEA) and diethanolamine (B148213) (DEA) are common, the fundamental chemistry of acid gas absorption by amines is relevant to this compound. The amine solution reacts with the acid gases to form non-volatile salts, which are then regenerated by heating, releasing the pure acid gases.

Potential Role of this compound: The reactivity of the amine group in this compound suggests its potential application in gas sweetening. The benzyl group might influence the absorption and desorption kinetics and the overall energy efficiency of the process. However, detailed performance data for this compound in this application is not extensively documented in the public literature.

Surfactants and Other Applications

The amphiphilic nature of this compound, possessing both a hydrophobic benzyl group and a hydrophilic ethanolamine head, makes it a candidate for use as a surfactant or an intermediate in the synthesis of specialty surfactants. These could find applications as emulsifiers, wetting agents, or dispersants.

Additionally, this compound and its derivatives are used as intermediates in the synthesis of agrochemicals and in polymer chemistry, for example, as chain extenders in the production of polyurethanes.[8][9]

Conclusion

This compound and its derivatives are valuable chemical entities with a growing number of industrial applications. Their utility as corrosion inhibitors and as key intermediates in the synthesis of complex pharmaceuticals is well-established. Emerging applications in gas sweetening and as specialty surfactants highlight the potential for further expansion of their industrial use. Future research should focus on obtaining more detailed quantitative performance data for this compound in these applications and on the development of novel derivatives with enhanced properties tailored for specific industrial needs. The versatility of its chemical structure ensures that this compound will remain a compound of significant interest to researchers and industry professionals.

References

Methodological & Application

Application Notes and Protocols: Benzylethanolamine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylethanolamine is a valuable and versatile intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for its incorporation into diverse molecular scaffolds. This document provides detailed application notes on the utility of benzylethanolamine in the synthesis of key pharmaceutical classes, including Calcitonin Gene-Related Peptide (CGRP) antagonists and Histone Deacetylase (HDAC) inhibitors. Furthermore, a plausible synthetic protocol for a derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist, Ifenprodil, is presented. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to a key heterocyclic intermediate are also provided, alongside visualizations of relevant signaling pathways and experimental workflows.

Pharmaceutical Applications of this compound

This compound serves as a crucial building block for several classes of therapeutic agents due to its structural features. The benzyl (B1604629) group can act as a protecting group or as a key pharmacophoric element, while the ethanolamine (B43304) moiety provides a handle for further functionalization or cyclization reactions.

  • Calcitonin Gene-Related Peptide (CGRP) Antagonists: this compound is utilized in the synthesis of imidazole-based CGRP antagonists.[1] CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches by causing vasodilation and neurogenic inflammation.[2] Antagonists of the CGRP receptor are a validated therapeutic strategy for the acute treatment of migraine.

  • Histone Deacetylase (HDAC) Inhibitors: This intermediate is also employed in the preparation of benzofused hydroxamic acids, which are fragments used in the synthesis of HDAC inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of tumor suppressor genes.[3] This makes HDAC inhibitors a promising class of anti-cancer agents.[3][4]

  • NMDA Receptor Antagonists: The core structure of this compound is found within molecules like Ifenprodil, a selective NMDA receptor antagonist that specifically targets the GluN2B subunit.[4][5] Such antagonists have neuroprotective properties and are being investigated for various neurological disorders.[4][6]

  • Oxazolidinone Derivatives: this compound derivatives are key precursors for N-benzyloxazolidinones.[7] Oxazolidinones are a class of antibiotics and have also shown potential as antidepressants.[7]

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of N-benzylethanolamine.

Method 1: From Benzyl Chloride and Ethanolamine

This classical method involves the direct alkylation of ethanolamine with benzyl chloride.

Method 2: Reductive Amination of Benzaldehyde with Ethanolamine

This method proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to the desired product.

Quantitative Data for this compound Synthesis
ParameterMethod 1 (from Benzyl Chloride)[8]Method 2 (from Benzaldehyde)[8]
Starting Materials Benzyl chloride, EthanolamineBenzaldehyde, Ethanolamine
Key Reagents Sodium carbonatePd/C catalyst, Hydrogen gas
Solvent Not specified (likely excess ethanolamine)Methanol (B129727)
Reaction Temperature 60-65°C then 90-95°C50°C
Reaction Time 5-8 hours6 hours
Yield 66-68% (based on benzyl chloride)94.5% (based on benzyl chloride)
Purity (by GC) ~98%99.2%

Experimental Protocols

Protocol 1: Synthesis of N-Benzylethanolamine via Reductive Amination

This protocol is adapted from a high-yield synthesis method.[8]

Materials:

  • Benzaldehyde (200 g)

  • Ethanolamine (126.6 g)

  • Anhydrous potassium carbonate (20 g)

  • Methanol (600 mL)

  • 3% Pd/C catalyst (0.2 g)

  • High-pressure reaction vessel

  • Hydrogen gas supply

Procedure:

  • To a 1 L high-pressure reaction vessel, add benzaldehyde, ethanolamine, anhydrous potassium carbonate, methanol, and the Pd/C catalyst.

  • Seal the vessel and evacuate the internal pressure to ≤ -0.09 MPa.

  • Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 1 MPa.

  • Stir the reaction mixture at 50°C, maintaining the hydrogen pressure at 1 MPa, for 6 hours.

  • After the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Distill the filtrate at atmospheric pressure to remove methanol at 60-70°C.

  • Cool the remaining liquid to room temperature and perform vacuum distillation at 1.6 KPa.

  • Collect the fraction at 153-156°C to obtain N-benzylethanolamine as a colorless liquid.

Protocol 2: Synthesis of N-Benzyloxazolidinone

This protocol describes the cyclization of an N-benzyl-β-amino alcohol derivative using N,N'-Carbonyldiimidazole (CDI), a common method for synthesizing oxazolidinones.[7]

Materials:

Procedure:

  • Dissolve the N-benzyl-β-amino alcohol derivative in DMSO under a nitrogen atmosphere.

  • Add CDI to the solution and stir at room temperature (23-30°C) for 2-3 hours.

  • Monitor the reaction completion by a suitable method (e.g., TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl solution, followed by a water wash.

  • Dry the ethyl acetate layer over sodium sulfate and concentrate under vacuum to obtain the pure N-benzyloxazolidinone product.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

CGRP_Signaling_Pathway cluster_receptor Cell Membrane CGRP_R CGRP Receptor (CLR/RAMP1) AC Adenylyl Cyclase CGRP_R->AC Activates (via Gs protein) CGRP CGRP CGRP->CGRP_R Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Leads to Antagonist CGRP Antagonist Antagonist->CGRP_R Blocks

Caption: CGRP Receptor Signaling Pathway and Point of Antagonist Intervention.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Acetylation Increased Histone Acetylation HDACi->Acetylation Leads to Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDK Inhibitor) Upregulation Gene_Expression->p21 Apoptosis Pro-apoptotic Genes Upregulation Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Tumor_Apoptosis Apoptosis Apoptosis->Tumor_Apoptosis

Caption: Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors.

Experimental Workflow Diagram

Synthetic_Workflow Start Starting Materials (e.g., Benzaldehyde, Ethanolamine) Synthesis_BEA Synthesis of N-Benzylethanolamine Start->Synthesis_BEA Purification_BEA Purification (Distillation) Synthesis_BEA->Purification_BEA Intermediate N-Benzylethanolamine (Intermediate) Purification_BEA->Intermediate Reaction Further Synthetic Steps (e.g., Cyclization, Alkylation) Intermediate->Reaction Purification_Final Purification (Chromatography/Crystallization) Reaction->Purification_Final Final_Product Active Pharmaceutical Ingredient (API) Purification_Final->Final_Product

Caption: General Synthetic Workflow Using this compound as an Intermediate.

Plausible Synthetic Route to an Ifenprodil Analogue

While a direct synthesis of Ifenprodil from this compound is not prominently documented, a plausible route to a key structural analogue can be devised based on established chemical transformations. This hypothetical protocol illustrates the utility of this compound in constructing the core of such molecules.

Hypothetical Protocol: Synthesis of a 4-benzyl-1-(2-hydroxyethyl)piperidine derivative

Rationale: This protocol aims to synthesize a piperidine (B6355638) derivative that represents a core fragment of Ifenprodil, demonstrating a potential application of this compound in its synthesis. The reaction involves the dialkylation of the amine with a suitable dihaloalkane to form the piperidine ring.

Materials:

  • N-Benzylethanolamine

  • 1,5-Dihalopentane (e.g., 1,5-dibromopentane)

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve N-benzylethanolamine and the base in the solvent.

  • Add the 1,5-dihalopentane dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor for the consumption of the starting material.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired piperidine derivative.

Note: This is a generalized and hypothetical protocol. Reaction conditions would require optimization for yield and purity.

Conclusion

N-Benzylethanolamine is a readily accessible and highly useful intermediate for the synthesis of a range of pharmaceutically active compounds. Its application in the development of CGRP antagonists, HDAC inhibitors, and as a potential precursor for NMDA receptor antagonists highlights its significance in medicinal chemistry. The protocols and pathways detailed in this document provide a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of CGRP Receptor Antagonists Utilizing an N-Benzylethanolamine-Derived Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitonin Gene-Related Peptide (CGRP) receptor antagonists have emerged as a pivotal class of therapeutics for the acute treatment of migraine. This document provides detailed application notes and protocols for a proposed synthetic strategy towards novel CGRP receptor antagonists, employing N-benzylethanolamine as a versatile starting material for the construction of a key piperidinone intermediate. While direct synthesis of currently approved CGRP antagonists from N-benzylethanolamine has not been prominently described in the literature, this proposed pathway offers a logical and flexible approach for the synthesis of new chemical entities with potential CGRP receptor antagonistic activity. This document outlines the CGRP signaling pathway, a detailed hypothetical synthetic protocol, and presents quantitative data for existing CGRP antagonists to serve as a benchmark for newly synthesized compounds.

Introduction: The Role of CGRP in Migraine and the Rationale for Antagonism

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which contribute to the sensation of pain.

The CGRP receptor, a G-protein coupled receptor (GPCR), is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1][2] Upon binding of CGRP, the receptor initiates a signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This signaling cascade ultimately results in vasodilation and pain transmission.[2][5] Small molecule CGRP receptor antagonists, often referred to as "gepants," competitively block the binding of CGRP to its receptor, thereby preventing the downstream signaling events that lead to migraine symptoms.[6]

CGRP Receptor Signaling Pathway

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_Receptor CLR RAMP1 CGRP Receptor CGRP->CGRP_Receptor:f0 Binds G_Protein Gαs CGRP_Receptor:f1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Vasodilation & Pain Transmission PKA->Cellular_Response Leads to

CGRP receptor signaling cascade.

Proposed Synthesis of a Piperidinone-Based CGRP Receptor Antagonist Scaffold

While prominent CGRP receptor antagonists like ubrogepant (B612305) are synthesized from precursors such as L-serine, this section outlines a proposed synthetic route to a key substituted aminopiperidinone scaffold, starting from the readily available N-benzylethanolamine. This approach leverages well-established organic transformations to construct a versatile intermediate that can be further elaborated to generate novel CGRP receptor antagonists.

Experimental Workflow: A Proposed Synthetic Pathway

Synthetic_Workflow cluster_synthesis Proposed Synthesis of Piperidinone Intermediate cluster_elaboration Elaboration to Final Antagonist A N-Benzylethanolamine B N-Benzyl-N-(2-hydroxyethyl)glycine ethyl ester A->B Alkylation with Ethyl Bromoacetate (B1195939) C N-Benzyl-N-(2-oxoethyl)glycine ethyl ester B->C Oxidation (e.g., Swern) D Ethyl 1-benzyl-4-hydroxypiperidine-2-carboxylate C->D Intramolecular Aldol Condensation E 1-Benzyl-4-oxopiperidine-2-carboxylic acid D->E Oxidation & Saponification F 1-Benzyl-4-oxopiperidin-2-amine derivative E->F Curtius or Hofmann Rearrangement G Final CGRP Receptor Antagonist F->G Coupling with Side Chain

Proposed synthesis of a key piperidinone intermediate.
Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of N-Benzyl-N-(2-hydroxyethyl)glycine ethyl ester

  • Reaction: To a solution of N-benzylethanolamine (1.0 eq) in anhydrous acetonitrile (B52724) is added potassium carbonate (2.5 eq). The mixture is stirred at room temperature for 30 minutes. Ethyl bromoacetate (1.1 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours.

  • Work-up: After cooling to room temperature, the solid is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (Ethyl acetate/Hexane gradient) to afford the desired product.

Step 2: Oxidation to N-Benzyl-N-(2-oxoethyl)glycine ethyl ester

  • Reaction: A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) is cooled to -78 °C. A solution of dimethyl sulfoxide (B87167) (DMSO, 3.0 eq) in dichloromethane is added dropwise, followed by a solution of N-benzyl-N-(2-hydroxyethyl)glycine ethyl ester (1.0 eq) in dichloromethane. The reaction is stirred at -78 °C for 1 hour. Triethylamine (B128534) (5.0 eq) is then added, and the mixture is allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.

Step 3: Intramolecular Aldol Condensation to Ethyl 1-benzyl-4-hydroxypiperidine-2-carboxylate

  • Reaction: The crude aldehyde from the previous step is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (Ethyl acetate/Hexane gradient) to give the cyclized product.

Step 4: Oxidation and Saponification to 1-Benzyl-4-oxopiperidine-2-carboxylic acid

  • Reaction (Oxidation): To a solution of the alcohol from the previous step in dichloromethane is added Dess-Martin periodinane (1.2 eq). The reaction is stirred at room temperature for 2 hours.

  • Work-up (Oxidation): The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated.

  • Reaction (Saponification): The crude ketone is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.

  • Work-up (Saponification): The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the carboxylic acid.

Step 5: Curtius Rearrangement to a 1-Benzyl-4-oxopiperidin-2-amine derivative

  • Reaction: The carboxylic acid (1.0 eq) is dissolved in anhydrous toluene. Diphenylphosphoryl azide (B81097) (DPPA, 1.1 eq) and triethylamine (1.1 eq) are added, and the mixture is heated to 80 °C for 2 hours. tert-Butanol (excess) is then added, and the reaction is refluxed for 12 hours to form the Boc-protected amine.

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the protected aminopiperidinone intermediate.

This key intermediate can then undergo deprotection and coupling with various elaborated side chains, similar to those found in known CGRP antagonists, to generate a library of novel compounds for biological evaluation.

Quantitative Data of Known CGRP Receptor Antagonists

The following tables summarize the in vitro potency of several well-characterized CGRP receptor antagonists. This data serves as a benchmark for evaluating the activity of newly synthesized compounds.

CompoundTargetAssayIC50 (nM)Ki (nM)Reference
Olcegepant (BIBN4096) Human CGRP ReceptorRadioligand Binding-0.03[7]
Telcagepant (MK-0974) Human CGRP ReceptorRadioligand Binding-0.3[8]
Ubrogepant (MK-1602) Human CGRP ReceptorRadioligand Binding-0.07[9]
Rimegepant (BMS-927711) Human CGRP ReceptorcAMP Functional Assay0.5-[4]
Zavegepant (BHV-3500) Human CGRP ReceptorRadioligand Binding-0.04[10]
CompoundSpeciesAssaypA2 / pKi
Compound 1 HumanRadioligand BindingpKi = 7.8
Compound 1 HumancAMP Functional AssaypA2 = 7.7
CGRP (8-37) HumanRadioligand BindingpKi = 8.9
CGRP (8-37) HumancAMP Functional AssaypA2 = 7.8

Conclusion

The synthetic strategy outlined in these application notes provides a plausible and adaptable route for the synthesis of novel CGRP receptor antagonists, starting from N-benzylethanolamine. By constructing a key piperidinone scaffold, researchers can explore a diverse chemical space through the introduction of various side chains. The provided protocols, though hypothetical, are based on well-established chemical transformations and offer a solid foundation for laboratory execution. The included quantitative data for known antagonists will be invaluable for benchmarking the potency of newly synthesized compounds, aiding in the identification of promising new candidates for the treatment of migraine. Researchers, scientists, and drug development professionals are encouraged to adapt and optimize these protocols to accelerate the discovery of next-generation CGRP receptor antagonists.

References

Application of Benzylethanolamine in the Preparation of Histone Deacetylase (HDAC) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of benzylethanolamine in the synthesis of Histone Deacetylase (HDAC) inhibitors. It is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting HDACs.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for drug development. The general pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.

This compound and its derivatives have emerged as valuable scaffolds, particularly as "capping groups," in the design of selective HDAC inhibitors. The bulky and hydrophobic nature of the benzyl (B1604629) group, combined with the hydrogen bonding potential of the ethanolamine (B43304) moiety, can contribute to potent and selective interactions with the rim of the HDAC active site. A notable example is the structural motif found in N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a known selective HDAC6 inhibitor, which incorporates a moiety analogous to a this compound derivative.[1]

Data Presentation

The following table summarizes the inhibitory activities of representative HDAC inhibitors, including those with structural similarities to this compound derivatives, against various HDAC isoforms. This data is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Compound/Derivative TypeLinkerZinc-Binding Group (ZBG)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Reference Compound
HPOB Analogue PhenylacetamideHydroxamic Acid---Selective Inhibition-[1]
Ligustrazine-based 7a PhenylHydrazide114.353.7---Gefitinib
Ligustrazine-based 7c BenzylHydrazide>2434.7>205.4---Gefitinib
Benzamide 7j AmideAmine6507801700-InactiveEntinostat

Note: '-' indicates data not available in the cited sources. IC₅₀ values are indicative and may vary based on assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate derived from this compound and its subsequent incorporation into a model HDAC inhibitor. It also outlines a standard protocol for evaluating the inhibitory activity of the synthesized compounds.

Protocol 1: Synthesis of N-Benzyl-N-(2-hydroxyethyl)amine (this compound derivative)

This protocol describes a common method for the synthesis of the core this compound scaffold.

Materials:

Procedure:

  • To a solution of benzylamine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and 2-bromoethanol (1.2 equivalents).

  • Stir the reaction mixture at reflux for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford N-benzyl-N-(2-hydroxyethyl)amine.

Protocol 2: Synthesis of a this compound-Capped Hydroxamic Acid-Based HDAC Inhibitor

This protocol outlines the synthesis of a model HDAC inhibitor using the this compound derivative as the capping group.

Materials:

Procedure:

  • Amide Coupling: To a solution of N-benzyl-N-(2-hydroxyethyl)amine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, add 4-(chlorocarbonyl)benzoic acid methyl ester (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester intermediate.

  • Hydroxamic Acid Formation: Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (5 equivalents) and potassium hydroxide (5 equivalents) in methanol.

  • Add the methyl ester intermediate to the freshly prepared hydroxylamine solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once complete, neutralize the reaction mixture with 1N HCl at 0 °C until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final hydroxamic acid product.

Protocol 3: In Vitro HDAC Inhibition Assay

This protocol describes a standard fluorometric assay to determine the IC₅₀ values of the synthesized compounds against various HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • HDAC assay buffer

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • Synthesized inhibitor compounds

  • Developer solution

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds and the positive control in HDAC assay buffer.

  • In a 96-well black microplate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Amide Coupling cluster_final Final Product Synthesis Benzylamine Benzylamine N-Benzyl-N-(2-hydroxyethyl)amine N-Benzyl-N-(2-hydroxyethyl)amine Benzylamine->N-Benzyl-N-(2-hydroxyethyl)amine 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->N-Benzyl-N-(2-hydroxyethyl)amine Ester_Intermediate Methyl Ester Intermediate N-Benzyl-N-(2-hydroxyethyl)amine->Ester_Intermediate Linker_Precursor 4-(Chlorocarbonyl)benzoic acid methyl ester Linker_Precursor->Ester_Intermediate HDAC_Inhibitor This compound-Capped HDAC Inhibitor Ester_Intermediate->HDAC_Inhibitor Hydroxylamine Hydroxylamine Hydroxylamine->HDAC_Inhibitor

Caption: Synthetic workflow for a this compound-capped HDAC inhibitor.

HDAC_Inhibition_Mechanism cluster_enzyme HDAC Active Site cluster_inhibitor HDAC Inhibitor Pharmacophore HDAC HDAC Enzyme Zinc Zn²⁺ Cap This compound Cap Group Cap->HDAC Surface Interaction Linker Linker Cap->Linker ZBG Zinc-Binding Group (ZBG) Linker->ZBG ZBG->Zinc Chelation

Caption: Pharmacophore model of a this compound-based HDAC inhibitor.

Experimental_Workflow Start Synthesis of This compound Derivative Coupling Coupling with Linker-ZBG Precursor Start->Coupling Purification Purification and Characterization Coupling->Purification BioAssay In Vitro HDAC Inhibition Assay Purification->BioAssay DataAnalysis IC₅₀ Determination and SAR Analysis BioAssay->DataAnalysis End Lead Optimization DataAnalysis->End

Caption: Experimental workflow for synthesis and evaluation.

Signaling_Pathway HDAC_Inhibitor This compound-based HDAC Inhibitor HDACs HDACs HDAC_Inhibitor->HDACs Inhibition Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: General signaling pathway affected by HDAC inhibition.

References

Application Notes and Protocols: N-Benzylethanolamine as a Precursor for Novel Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel corrosion inhibitors derived from N-benzylethanolamine. The information presented is intended to guide researchers in the development and characterization of new anti-corrosion agents, with a focus on two primary classes of inhibitors: Quaternary Ammonium (B1175870) Salts and Schiff Bases.

Introduction

N-benzylethanolamine is a versatile chemical intermediate that serves as a valuable precursor for the synthesis of various organic compounds with applications in corrosion inhibition.[1][2] Its unique structure, featuring a secondary amine and a primary alcohol, allows for straightforward derivatization into compounds that can effectively protect metallic surfaces from corrosion, particularly in acidic environments. The primary strategies for converting N-benzylethanolamine into potent corrosion inhibitors involve its transformation into quaternary ammonium salts or its condensation with aldehydes to form Schiff bases. These derivatives are known to adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive action of aggressive species.[3][4]

Synthesis of Corrosion Inhibitors from N-Benzylethanolamine

Synthesis of N-Benzyl-N,N-dimethyl-2-hydroxyethylammonium Chloride (A Quaternary Ammonium Salt)

Quaternary ammonium salts derived from N-benzylethanolamine are effective corrosion inhibitors due to their cationic nature, which promotes strong adsorption on negatively charged metal surfaces in acidic solutions.

Reaction Scheme:

cluster_reactants Reactants cluster_process Process cluster_products Products NBE N-Benzylethanolamine Product N-Benzyl-N,N-dimethyl-2- hydroxyethylammonium Iodide NBE->Product + MeI Methyl Iodide (Excess) MeI->Product + Solvent Solvent (e.g., Ethanol) FinalProduct N-Benzyl-N,N-dimethyl-2- hydroxyethylammonium Chloride Product->FinalProduct Ion Exchange IonExchange Ion Exchange Resin (Cl- form)

Caption: Synthesis of a quaternary ammonium salt from N-benzylethanolamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylethanolamine (1 equivalent) in ethanol.

  • Quaternization: Add an excess of methyl iodide (e.g., 3-4 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.

  • Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, N-Benzyl-N,N-dimethyl-2-hydroxyethylammonium iodide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Ion Exchange (Optional): To obtain the chloride salt, dissolve the iodide salt in water and pass it through an ion-exchange column loaded with a chloride-form resin.

  • Final Product Isolation: Evaporate the water to obtain the final product, N-Benzyl-N,N-dimethyl-2-hydroxyethylammonium chloride.[5][6][7]

Synthesis of a Schiff Base from N-Benzylethanolamine

Schiff bases derived from N-benzylethanolamine and an appropriate aldehyde can act as effective corrosion inhibitors. The presence of the imine group (-C=N-) and other heteroatoms facilitates adsorption onto the metal surface.[4][8]

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products NBE N-Benzylethanolamine Product Schiff Base Product NBE->Product + Aldehyde Substituted Benzaldehyde (B42025) Aldehyde->Product + Catalyst Acid Catalyst (e.g., Acetic Acid) Water Water Product->Water - H2O

Caption: General synthesis of a Schiff base from N-benzylethanolamine.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of N-benzylethanolamine and a selected substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) in a suitable solvent such as toluene (B28343) or ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Completion and Isolation: Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Purification: Remove the solvent under reduced pressure. The resulting crude Schiff base can be purified by recrystallization from an appropriate solvent.[2][9]

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized inhibitors can be evaluated using various techniques, including weight loss measurements and electrochemical methods.

Weight Loss Method

This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.[10][11][12]

Experimental Workflow:

Start Start Prep Prepare Metal Coupons (e.g., Mild Steel) Start->Prep Weigh1 Weigh Initial Mass (W_initial) Prep->Weigh1 Immerse Immerse Coupons in Corrosive Medium (with and without inhibitor) Weigh1->Immerse Incubate Incubate at Controlled Temperature for a a Specific Duration Immerse->Incubate Remove Remove and Clean Coupons Incubate->Remove Weigh2 Weigh Final Mass (W_final) Remove->Weigh2 Calculate Calculate Corrosion Rate and Inhibition Efficiency Weigh2->Calculate End End Calculate->End

Caption: Workflow for the weight loss corrosion test.

Protocol:

  • Coupon Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh each coupon.

  • Immersion: Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of the synthesized inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 6-24 hours).

  • Cleaning: After the immersion period, remove the coupons, clean them according to standard procedures (e.g., using a specific inhibitor solution and brushing), wash with distilled water and acetone, and dry.

  • Final Weighing: Accurately weigh the cleaned and dried coupons.

  • Calculations:

    • Corrosion Rate (CR): CR (g/m²h) = (W_initial - W_final) / (A * t), where A is the surface area and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Table 1: Representative Weight Loss Data for a Schiff Base Inhibitor (BZ4) in 1.0 M HCl [2][9]

Inhibitor Conc. (g/L)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0 (Blank)1.25-
0.10.4564
0.20.2877.6
0.30.1588
0.40.0893.6
0.50.0596
Electrochemical Methods

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the mechanism of corrosion inhibition.[3][4][13]

Experimental Workflow:

Start Start Setup Set up Three-Electrode Cell (Working, Counter, Reference) Start->Setup Solution Fill Cell with Corrosive Medium (with and without inhibitor) Setup->Solution Stabilize Allow Open Circuit Potential (OCP) to Stabilize Solution->Stabilize EIS Perform Electrochemical Impedance Spectroscopy (EIS) Stabilize->EIS PDP Perform Potentiodynamic Polarization (PDP) EIS->PDP Analyze Analyze Data to Determine Corrosion Parameters PDP->Analyze End End Analyze->End

Caption: Workflow for electrochemical corrosion testing.

Protocol:

  • Electrochemical Cell: Use a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Test Solution: Fill the cell with the corrosive medium containing different concentrations of the inhibitor.

  • OCP Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • EIS Measurement: Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).

  • PDP Measurement: After EIS, conduct potentiodynamic polarization scans from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • From PDP curves, determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation. Calculate inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.

    • From EIS data (Nyquist plots), determine the charge transfer resistance (R_ct). Calculate inhibition efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.

Table 2: Representative Potentiodynamic Polarization Data for a Quaternary Ammonium Salt (PMBF) in 17.5% HCl [3]

Inhibitor Conc. (M)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-4851850-
8.40 x 10⁻⁶-49232582.4
2.10 x 10⁻⁵-49815091.9
4.20 x 10⁻⁵-5057595.9
2.10 x 10⁻⁴-5124097.8
4.20 x 10⁻⁴-5182898.5

Mechanism of Corrosion Inhibition

The synthesized N-benzylethanolamine derivatives inhibit corrosion by adsorbing onto the metal surface, thereby blocking the active sites for corrosion. The mechanism of this interaction can be visualized as follows:

Inhibitor Inhibitor Molecule (N-benzylethanolamine derivative) Adsorption Adsorption onto Surface Inhibitor->Adsorption Metal Metal Surface (e.g., Steel) Metal->Adsorption Film Formation of Protective Film Adsorption->Film Block Blocking of Active Corrosion Sites Film->Block Inhibition Corrosion Inhibition Block->Inhibition

Caption: Logical relationship of the corrosion inhibition mechanism.

The nature of the adsorption can be physical (electrostatic interactions) and/or chemical (coordinate bonding between heteroatoms and the metal's d-orbitals). The presence of aromatic rings, nitrogen, and oxygen atoms in the inhibitor molecules enhances their adsorption capabilities.

Conclusion

N-benzylethanolamine is a readily available and versatile precursor for the synthesis of effective corrosion inhibitors, such as quaternary ammonium salts and Schiff bases. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of these compounds. The data presented demonstrates the high inhibition efficiencies achievable with these derivatives, making them promising candidates for various industrial applications where corrosion protection is critical. Further research can focus on optimizing the molecular structures of these inhibitors to enhance their performance and environmental friendliness.

References

Protocol for the Synthesis of N-benzyl-N-methylethanolamine from Benzylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzyl-N-methylethanolamine is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, containing a tertiary amine and a primary alcohol, makes it a versatile building block. This document provides a detailed protocol for the synthesis of N-benzyl-N-methylethanolamine from N-benzylethanolamine via the Eschweiler-Clarke reaction. This method offers a straightforward and efficient route for the N-methylation of secondary amines.[1]

The Eschweiler-Clarke reaction is a reductive amination process that utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formate. A key advantage of this method is that it prevents the over-methylation to form quaternary ammonium (B1175870) salts.[1]

Reaction Scheme

The overall chemical transformation is depicted below:

Figure 1: Synthesis of N-benzyl-N-methylethanolamine from N-benzylethanolamine.

G cluster_reactants Reactants cluster_product Product r1 N-Benzylethanolamine p1 N-Benzyl-N-methylethanolamine r1->p1 Methylation r2 Formaldehyde (CH2O) r2->p1 r3 Formic Acid (HCOOH) r3->p1

Caption: Reaction scheme for the N-methylation of N-benzylethanolamine.

Experimental Protocol

Materials and Equipment
MaterialGradeSupplier
N-BenzylethanolamineReagentPlus®, 98%Sigma-Aldrich
Formaldehyde solution37 wt. % in H₂OSigma-Aldrich
Formic acid≥95%Sigma-Aldrich
Sodium hydroxide (B78521) (NaOH)Pellets, ≥97%Merck
Dichloromethane (CH₂Cl₂)ACS reagent, ≥99.5%Fisher Scientific
Anhydrous sodium sulfate (B86663) (Na₂SO₄)≥99%VWR Chemicals
Round-bottom flask (250 mL)-Pyrex
Reflux condenser-Pyrex
Heating mantle-Glas-Col
Magnetic stirrer and stir bar-IKA
Separatory funnel (500 mL)-Kimble
Rotary evaporator-Heidolph
Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylethanolamine (15.1 g, 0.1 mol).

  • Reagent Addition: Add formic acid (9.2 g, 0.2 mol) followed by a 37% aqueous solution of formaldehyde (16.2 g, 0.2 mol).

  • Reaction: The reaction mixture is heated to 80-90 °C and stirred for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solution is then carefully made alkaline (pH > 10) by the slow addition of a 20% aqueous sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted three times with 50 mL portions of dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield N-benzyl-N-methylethanolamine as a colorless to pale yellow oil.

Data and Results

Reaction Parameters and Yield
ParameterValue
Starting MaterialN-Benzylethanolamine
Molar Ratio (Amine:CH₂O:HCOOH)1:2:2
Reaction Temperature80-90 °C
Reaction Time8-12 hours
Typical Yield85-95%
Characterization of N-benzyl-N-methylethanolamine
PropertyValue
AppearanceColorless to pale yellow oil
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
Boiling Point95-105 °C at 2 mmHg
Density1.017 g/mL at 25 °C
Refractive Index (n20/D)1.529
¹H NMR (CDCl₃, ppm)δ 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ph-CH₂), 3.60 (t, 2H, N-CH₂-CH₂-OH), 2.55 (t, 2H, N-CH₂), 2.30 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, ppm)δ 138.5, 129.0, 128.2, 127.1, 62.1, 60.5, 57.8, 42.2
IR (neat, cm⁻¹)3400 (O-H), 3030, 2940, 2860 (C-H), 1495, 1450 (C=C, aromatic), 1040 (C-O)

Experimental Workflow

G start Start reactants Combine N-Benzylethanolamine, Formaldehyde, and Formic Acid start->reactants reflux Heat to 80-90°C (8-12 hours) reactants->reflux cool Cool to Room Temperature reflux->cool basify Basify with NaOH solution cool->basify extract Extract with Dichloromethane basify->extract dry Dry organic layer with Na2SO4 extract->dry concentrate Remove solvent via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product N-Benzyl-N-methylethanolamine purify->product end End product->end

Caption: Workflow for the synthesis of N-benzyl-N-methylethanolamine.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • Formic acid is corrosive and can cause severe burns.

  • Dichloromethane is a volatile and potentially harmful solvent.

Conclusion

The Eschweiler-Clarke reaction provides an effective and high-yielding method for the synthesis of N-benzyl-N-methylethanolamine from N-benzylethanolamine. The procedure is relatively simple to perform and avoids the use of harsh or expensive reagents. The final product can be obtained in high purity after a standard work-up and purification procedure. This protocol is suitable for researchers in both academic and industrial settings who require a reliable method for the preparation of this important synthetic intermediate.

References

Application Notes and Protocols: Benzylethanolamine in Novel Surfactant and Emulsifier Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel surfactants and emulsifying agents derived from benzylethanolamine. The protocols outlined below are designed to guide researchers in the development and evaluation of these promising compounds for various applications, including pharmaceutical formulations and drug delivery systems.

Introduction to this compound-Based Surfactants

This compound offers a versatile scaffold for the synthesis of novel amphiphilic molecules. Its structure, featuring a secondary amine, a hydroxyl group, and a benzyl (B1604629) group, allows for various chemical modifications to create cationic or non-ionic surfactants with tunable properties. The presence of the benzyl group can impart unique interfacial properties and may enhance interactions with other molecules, making these surfactants particularly interesting for applications in drug delivery and formulation stabilization.

This document focuses on two primary classes of this compound-derived surfactants:

  • Cationic Surfactants: Quaternary ammonium (B1175870) salts synthesized by N-alkylation and quaternization of the this compound nitrogen.

  • Non-ionic Surfactants: Fatty acid esters formed by esterification of the hydroxyl group of this compound.

Synthesis Protocols

Protocol for Synthesis of Cationic Surfactants (Quaternary Ammonium Salts)

This protocol describes a two-step synthesis of N-alkyl-N-benzyl-N-(2-hydroxyethyl)ammonium bromide, a representative cationic surfactant derived from this compound.

Step 1: N-Alkylation of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetonitrile.

  • Add a long-chain alkyl bromide (e.g., 1-bromododecane, 1.1 equivalents) to the solution.

  • Add a mild base, such as potassium carbonate (1.5 equivalents), to scavenge the HBr formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude N-alkyl-N-benzylethanolamine. Purify by column chromatography if necessary.

Step 2: Quaternization

  • Dissolve the N-alkyl-N-benzylethanolamine (1 equivalent) from Step 1 in a suitable solvent like acetone (B3395972) or ethyl acetate.

  • Add an alkylating agent, such as methyl iodide or benzyl bromide (1.2 equivalents), to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The quaternary ammonium salt will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold solvent.

  • Dry the product under vacuum to yield the final cationic surfactant.

Protocol for Synthesis of Non-ionic Surfactants (Fatty Acid Esters)

This protocol outlines the synthesis of a this compound fatty acid ester.

  • In a round-bottom flask, combine this compound (1 equivalent) and a long-chain fatty acid (e.g., lauric acid, 1 equivalent).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

  • Heat the mixture to a temperature sufficient to drive off water (typically 120-140 °C), using a Dean-Stark apparatus to remove the water as it forms.

  • Maintain the reaction at this temperature until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture and dissolve it in a suitable organic solvent like dichloromethane.

  • Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude non-ionic surfactant.

  • Purify the product by column chromatography.

Characterization of Novel Surfactants

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[1] Several methods can be employed for its determination.[1][2][3]

Protocol: CMC Determination by Surface Tension Measurement

  • Prepare a stock solution of the novel surfactant in deionized water at a concentration significantly above the expected CMC.

  • Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the expected CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at the point of inflection in the resulting curve, where the surface tension plateaus.[1]

Protocol: CMC Determination by Conductivity Measurement (for Ionic Surfactants)

  • Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Measure the electrical conductivity of each solution using a calibrated conductivity meter.

  • Plot the conductivity versus the surfactant concentration.

  • Two linear regions with different slopes will be observed. The intersection of these two lines corresponds to the CMC.[4]

Emulsification Performance Evaluation

The ability of a surfactant to form and stabilize an emulsion is critical for its application as an emulsifying agent.

Protocol: Emulsion Formation and Stability Assessment

  • Prepare an aqueous solution of the novel surfactant at a specific concentration (e.g., 1% w/v).

  • In a graduated cylinder, mix the aqueous surfactant solution with an oil phase (e.g., mineral oil or a relevant pharmaceutical oil) at a defined ratio (e.g., 1:1 v/v).

  • Homogenize the mixture using a high-shear mixer or sonicator for a fixed period (e.g., 2 minutes) to form an emulsion.

  • Allow the emulsion to stand undisturbed and observe it at regular time intervals (e.g., 1, 6, 24, and 48 hours).

  • Measure the volume of any separated aqueous or oil phase.

  • Calculate the Emulsification Stability Index (ESI) at each time point using the following formula: ESI (%) = (Volume of emulsion remaining / Total volume of liquid) x 100

Data Presentation

The following tables present hypothetical but representative data for novel surfactants derived from this compound, based on properties of structurally similar compounds found in the literature.

Table 1: Physicochemical Properties of a Hypothetical Cationic this compound Surfactant (N-dodecyl-N-benzyl-N-methyl-N-(2-hydroxyethyl)ammonium bromide)

ParameterValueMethod of Determination
Molecular Weight458.5 g/mol Calculation
Critical Micelle Concentration (CMC)1.5 mMSurface Tensiometry
Surface Tension at CMC (γCMC)35 mN/mSurface Tensiometry
Standard Free Energy of Micellization (ΔG°mic)-28.5 kJ/molCalculation from CMC
Standard Enthalpy of Micellization (ΔH°mic)-8.2 kJ/molIsothermal Titration Calorimetry
Standard Entropy of Micellization (ΔS°mic)68 J/mol·KCalculation from ΔG°mic and ΔH°mic

Table 2: Emulsification Performance of a Hypothetical Non-ionic this compound Surfactant (this compound Laurate)

Time (hours)Volume of Separated Aqueous Phase (mL)Volume of Separated Oil Phase (mL)Emulsion Stability Index (ESI) (%)
10.50.293
61.20.583
242.51.065
483.81.547

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the development of this compound-based surfactants.

Synthesis_Workflow cluster_cationic Cationic Surfactant Synthesis cluster_nonionic Non-ionic Surfactant Synthesis Benzylethanolamine_C This compound N_Alkylation N-Alkylation with Alkyl Halide Benzylethanolamine_C->N_Alkylation Intermediate_C N-Alkyl-N-benzylethanolamine N_Alkylation->Intermediate_C Quaternization Quaternization Intermediate_C->Quaternization Cationic_Surfactant Cationic Surfactant Quaternization->Cationic_Surfactant Benzylethanolamine_N This compound Esterification Esterification with Fatty Acid Benzylethanolamine_N->Esterification Nonionic_Surfactant Non-ionic Surfactant Esterification->Nonionic_Surfactant

Figure 1: Synthetic pathways for this compound-based surfactants.

Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_performance Performance Evaluation Novel_Surfactant Novel this compound Surfactant CMC_Determination CMC Determination Novel_Surfactant->CMC_Determination Surface_Tension Surface Tension Measurement Novel_Surfactant->Surface_Tension Emulsification Emulsification Novel_Surfactant->Emulsification Thermodynamics Micellization Thermodynamics CMC_Determination->Thermodynamics Stability_Testing Emulsion Stability Assessment Emulsification->Stability_Testing Droplet_Size Droplet Size Analysis Emulsification->Droplet_Size

Figure 2: Workflow for the characterization of novel surfactants.

Emulsion_Stability_Logic Emulsion Emulsion (Oil + Water + Surfactant) Stable Stable Emulsion Emulsion->Stable Low Interfacial Tension Stable Interfacial Film Unstable Unstable Emulsion Emulsion->Unstable High Interfacial Tension Weak Interfacial Film Flocculation Flocculation Unstable->Flocculation Coalescence Coalescence Flocculation->Coalescence Creaming Creaming/ Sedimentation Coalescence->Creaming Phase_Separation Phase Separation Creaming->Phase_Separation

Figure 3: Logical pathways of emulsion stability and instability.

References

Application Notes and Protocols for the Alkylation of N-Benzylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for the alkylation of N-benzylethanolamine, a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] This document outlines methodologies for both N-alkylation and O-alkylation, presenting detailed experimental procedures, data on reaction conditions and yields, and visualizations of the experimental workflows.

Introduction

N-Benzylethanolamine is a versatile bifunctional molecule containing a secondary amine and a primary alcohol. This structure allows for selective alkylation at either the nitrogen or the oxygen atom, depending on the reaction conditions, to yield a diverse range of N-alkylated and O-alkylated derivatives. The choice of alkylating agent, base, solvent, and temperature plays a crucial role in directing the regioselectivity of the reaction. These derivatives are valuable precursors in the development of novel therapeutics, catalysts, and specialty chemicals.[2]

Key Synthetic Pathways

The alkylation of N-benzylethanolamine can be broadly categorized into two primary pathways:

  • N-Alkylation: This involves the formation of a new carbon-nitrogen bond. Common methods include reaction with alkyl halides, reductive amination with aldehydes or ketones, and reaction with epoxides.

  • O-Alkylation: This results in the formation of a new carbon-oxygen bond, typically achieved by reacting the corresponding alkoxide with an alkyl halide.

The competition between N- and O-alkylation is a critical aspect to consider in the experimental design.[3] Generally, N-alkylation is favored under neutral or slightly basic conditions, while O-alkylation often requires the use of a strong base to first deprotonate the hydroxyl group.

Data Presentation: N-Alkylation of Benzylethanolamine Derivatives

The following tables summarize quantitative data for representative N-alkylation reactions of this compound and related amino alcohols.

Table 1: N-Alkylation of N-Benzylethanolamine with Epifluorohydrin

Alkylating AgentSubstrateSolventReaction ConditionsProductYieldReference
EpifluorohydrinN-BenzylethanolamineEthanolReflux, 5 hoursN-benzyl-N-(3-fluoro-2-hydroxypropyl)ethanolamineNot specified, but product isolated[4]

Table 2: Synthesis of N-Benzyl-N-methylethanolamine (N-Methylation of a this compound Analog)

MethodAlkylating/Starting MaterialSubstrateBase/Reducing AgentSolventTemperature (°C)Time (h)ProductPurity/YieldReference
AlkylationBenzyl (B1604629) chlorideN-methylethanolamineBaseNot specifiedNot specifiedNot specifiedN-Benzyl-N-methylethanolamineHigh purity[2]
Reductive AminationBenzaldehydeN-methylethanolamineIn situ reductionNot specifiedNot specifiedNot specifiedN-Benzyl-N-methylethanolamineGood functional group tolerance[2]

Table 3: Alkylation of N-Benzylethanolamine with Methyl Bromoacetate

Alkylating AgentSubstrateBaseSolventTemperatureProductNotesReference
Methyl bromoacetateN-BenzylethanolamineK₂CO₃CH₃CNRoom Temperature4-Benzylmorpholin-2-oneProduct of N-alkylation followed by lactonization[5]

Experimental Protocols

Protocol 1: General N-Alkylation with an Alkyl Halide

This protocol is a representative procedure for the N-alkylation of N-benzylethanolamine with an alkyl halide, based on common practices for alkylating secondary amines.

Materials:

  • N-Benzylethanolamine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

  • Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add N-benzylethanolamine (1 equivalent).

  • Dissolve the N-benzylethanolamine in acetonitrile or DMF.

  • Add a base, such as anhydrous potassium carbonate (1.5-2 equivalents) or triethylamine (1.2 equivalents).

  • To this stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If potassium carbonate was used, filter off the solid.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure N-alkylated N-benzylethanolamine.

Protocol 2: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of N-benzylethanolamine via reductive amination with an aldehyde.

Materials:

  • N-Benzylethanolamine

  • Aldehyde (e.g., acetaldehyde, propionaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen or argon atmosphere, add N-benzylethanolamine (1 equivalent) and the aldehyde (1.1 equivalents).

  • Dissolve the reactants in dichloromethane or 1,2-dichloroethane.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: O-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the selective O-alkylation of N-benzylethanolamine.

Materials:

  • N-Benzylethanolamine

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of N-benzylethanolamine (1 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down in an ice bath.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature and monitor by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for N-Alkylation of this compound

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound N-Benzylethanolamine reaction_vessel Reaction Setup (Stirring, Temperature Control) This compound->reaction_vessel alkylating_agent Alkylating Agent (Alkyl Halide or Aldehyde) alkylating_agent->reaction_vessel base_reductant Base or Reducing Agent base_reductant->reaction_vessel solvent Solvent solvent->reaction_vessel quenching Quenching reaction_vessel->quenching Reaction Completion extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Column Chromatography) drying->purification final_product Alkylated This compound purification->final_product

Caption: General workflow for the N-alkylation of this compound.

Signaling Pathway for N- vs. O-Alkylation

Alkylation_Selectivity cluster_conditions Reaction Conditions start N-Benzylethanolamine neutral_basic Neutral / Mild Base (e.g., K₂CO₃) start->neutral_basic strong_base Strong Base (e.g., NaH) start->strong_base n_alkylation N-Alkylation Product neutral_basic->n_alkylation + Alkyl Halide alkoxide Alkoxide Intermediate strong_base->alkoxide o_alkylation O-Alkylation Product alkoxide->o_alkylation + Alkyl Halide

Caption: Conditions influencing N- vs. O-alkylation selectivity.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Benzylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylethanolamine is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Accurate and reliable analytical methods are crucial for its quantification and quality control. This application note details a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low molecular weight of this compound, direct GC-MS analysis can be challenging, often resulting in poor chromatographic peak shape and low sensitivity.[2][3] To address this, a derivatization method involving benzylation is presented, which improves the chromatographic behavior and allows for sensitive detection.[2][3] This document provides a comprehensive protocol for sample preparation, derivatization, and GC-MS analysis, along with key mass spectral data.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] this compound, with its polar amino and hydroxyl groups, can exhibit poor chromatographic performance on standard non-polar GC columns. Derivatization is a common strategy to enhance the volatility and thermal stability of such analytes, leading to improved peak shape and sensitivity.[5][6][7] This note describes a method for the analysis of this compound that employs a benzylation derivatization step prior to GC-MS analysis.

Experimental Protocols

Sample Preparation and Derivatization

This protocol is adapted from a method developed for the analysis of related ethanolamines and is applicable for the derivatization of this compound.[3]

Reagents and Materials:

  • This compound standard

  • Dichloromethane (anhydrous)

  • Benzyl (B1604629) bromide

  • Sodium carbonate (Na₂CO₃)

  • Autosampler vials (1.5 mL)

  • Heating block or water bath

Procedure:

  • Prepare a standard solution of this compound in a suitable organic solvent (e.g., dichloromethane) at a concentration of approximately 10 µg/mL.[8]

  • In an autosampler vial, combine 1 mL of the this compound solution with an excess of sodium carbonate.

  • Add benzyl bromide to the mixture.

  • Cap the vial tightly and heat the mixture at 55°C for 2 hours.[3]

  • After cooling to room temperature, transfer 15 µL of the reaction mixture to a new autosampler vial.[3]

  • Dilute the transferred aliquot with 1.5 mL of anhydrous dichloromethane.[3]

  • The sample is now ready for GC-MS analysis. A 1 µL injection volume is recommended.[3]

GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended for the analysis of the derivatized this compound.[3]

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 6890 GC (or equivalent)
Injector Split/Splitless
Injector Temperature250°C
Injection Volume1 µL
Carrier GasUltra-high purity helium
Flow Rate0.8 mL/min
GC Column
Column TypeAgilent DB-5MS (or equivalent)
Dimensions30 m x 0.25 mm i.d. x 0.25 µm film thickness
Oven Program
Initial Temperature40°C, hold for 3 min
Ramp Rate8°C/min to 300°C
Final Hold3 min
Mass Spectrometer Agilent 5975 MS (or equivalent)
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 29 to 600

Data Presentation

The derivatization of this compound with benzyl bromide results in the formation of N-benzyl-N-(2-benzyloxyethyl)amine. The expected mass spectrum of underivatized this compound is characterized by the following major ions.

Table 2: Key Mass Spectral Data for this compound (Underivatized) [9]

m/zRelative Abundance (%)
9199.99
12048.53
928.83
658.75
1214.62

Note: The mass spectrum of the benzylated derivative will be different and should be confirmed by injecting a derivatized standard.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound, from sample preparation to data acquisition.

GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare this compound Standard (10 µg/mL) B Add Sodium Carbonate and Benzyl Bromide A->B C Heat at 55°C for 2 hours B->C D Dilute Aliquot with Dichloromethane C->D E Inject 1 µL into GC-MS D->E F Separation on DB-5MS Column E->F G Detection by Mass Spectrometer F->G H Acquire Mass Spectra G->H I Identify and Quantify This compound Derivative H->I

Caption: Workflow for this compound GC-MS analysis.

Conclusion

The described method, incorporating a benzylation derivatization step, provides a reliable and sensitive approach for the GC-MS analysis of this compound. This protocol is suitable for quality control in pharmaceutical manufacturing and for various research applications where accurate quantification of this compound is required. The provided experimental parameters and workflow diagrams serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Purification of Benzylethanolamine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzylethanolamine is a versatile organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its purity is paramount to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of such compounds. This document provides detailed application notes and protocols for the purification of Benzylethanolamine using various HPLC methods, including reversed-phase, normal-phase, ion-pair, and chiral chromatography. These guidelines are intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Reversed-Phase HPLC for General Purity Assessment and Purification

Reversed-phase HPLC (RP-HPLC) is a common and robust method for the separation of moderately polar to nonpolar compounds. For this compound, a C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent, often with an acidic modifier to improve peak shape and resolution.

Data Presentation: Reversed-Phase HPLC
ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Gradient N/A0-1 min: 10% B1-7 min: 10-90% B7-8 min: 90% B8-8.1 min: 90-10% B8.1-10 min: 10% B
Injection Volume 10 µL5 µL
Detection UV at 210 nmUV at 210 nm
Retention Time ~5.8 min~6.2 min
Theoretical Plates > 5000> 7000
Tailing Factor < 1.5< 1.2
Purity Achieved > 98%> 99.5%
Recovery > 95%> 97%
Experimental Protocol: Reversed-Phase HPLC (Gradient Elution)
  • Sample Preparation: Dissolve 1 mg of the crude this compound sample in 1 mL of the initial mobile phase (90:10 mixture of Mobile Phase A and B). Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Preparation:

    • Install the C18 column and equilibrate it with the initial mobile phase conditions (10% B) for at least 15 minutes at a flow rate of 1.2 mL/min.

    • Ensure a stable baseline in the detector.

  • Injection and Chromatography:

    • Inject 5 µL of the prepared sample onto the column.

    • Run the gradient program as specified in the table above.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Calculate the purity by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization: Reversed-Phase HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Crude Sample filter Filter (0.45 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject run Run Gradient inject->run detect UV Detection run->detect identify Identify Peak detect->identify calculate Calculate Purity identify->calculate

Workflow for Reversed-Phase HPLC Purification.

Normal-Phase HPLC for Separation of Polar Impurities

Normal-phase HPLC (NP-HPLC) is effective for separating compounds based on their polarity, using a polar stationary phase and a non-polar mobile phase. This method is particularly useful for separating polar impurities from the less polar this compound.

Data Presentation: Normal-Phase HPLC
ParameterMethod C: Isocratic Elution
Column Silica (B1680970), 250 x 4.6 mm, 5 µm
Mobile Phase Hexane:Ethanol:n-Propylamine (95:5:0.1, v/v/v)
Flow Rate 1.5 mL/min
Injection Volume 15 µL
Detection UV at 254 nm
Retention Time ~7.3 min
Resolution (from polar impurities) > 2.0
Purity Achieved > 99%
Recovery > 96%
Experimental Protocol: Normal-Phase HPLC
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Ensure the sample is fully dissolved.

  • HPLC System Preparation:

    • Equilibrate the silica column with the mobile phase for at least 30 minutes to ensure a stable baseline, as equilibration in normal-phase chromatography can be slow.

  • Injection and Chromatography:

    • Inject 15 µL of the sample.

    • Run the isocratic method as described.

  • Data Analysis:

    • Monitor the separation of this compound from more polar impurities that will have longer retention times.

Ion-Pair Reversed-Phase HPLC for Enhanced Retention and Selectivity

Ion-pair chromatography can improve the retention and resolution of ionizable compounds like this compound on a reversed-phase column. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, which then partitions onto the non-polar stationary phase.

Data Presentation: Ion-Pair HPLC
ParameterMethod D: Ion-Pair Chromatography
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (50:50, v/v) containing 5 mM Sodium 1-Hexanesulfonate, pH 3.5 with Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 220 nm
Retention Time ~9.5 min
Resolution (from related substances) > 2.5
Purity Achieved > 99.8%
Recovery > 95%
Experimental Protocol: Ion-Pair HPLC
  • Mobile Phase Preparation: Prepare the mobile phase by dissolving the sodium 1-hexanesulfonate in the water, then add the methanol. Adjust the pH to 3.5 using phosphoric acid. Filter and degas the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • HPLC System Preparation:

    • Equilibrate the C18 column with the ion-pair mobile phase for an extended period (at least 1 hour) to ensure the stationary phase is fully coated with the ion-pairing reagent.

  • Injection and Chromatography:

    • Inject the sample and run the isocratic method.

  • Data Analysis:

    • The increased retention time compared to standard RP-HPLC should provide better separation from closely eluting impurities.

Visualization: Ion-Pair Chromatography Principle

Ion_Pair_Principle cluster_system Chromatographic System cluster_sp Stationary Phase (C18) cluster_mp Mobile Phase cluster_interaction Ion-Pair Formation and Retention sp Hydrophobic Surface analyte This compound (Protonated, +) ion_pair Neutral Ion-Pair analyte->ion_pair Forms ip_reagent Hexanesulfonate (-) ip_reagent->ion_pair ion_pair->sp Retained

Principle of Ion-Pair Chromatography.

Chiral HPLC for Enantiomeric Separation

This compound is a chiral molecule, and the separation of its enantiomers is often crucial for pharmaceutical applications. Chiral HPLC using a chiral stationary phase (CSP) is the most effective method for this purpose. Polysaccharide-based CSPs are commonly used for the separation of amines.

Data Presentation: Chiral HPLC
ParameterMethod E: Chiral Separation
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Detection UV at 220 nm
Retention Time (Enantiomer 1) ~10.2 min
Retention Time (Enantiomer 2) ~11.5 min
Resolution (Rs) > 1.8
Enantiomeric Purity > 99.9% ee
Experimental Protocol: Chiral HPLC
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • HPLC System Preparation:

    • Install the chiral column and equilibrate with the mobile phase for at least 30 minutes.

  • Injection and Chromatography:

    • Inject 10 µL of the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample to be analyzed.

  • Data Analysis:

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualization: Chiral Separation Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Racemic Sample equilibrate Equilibrate Chiral Column dissolve->equilibrate inject Inject Sample equilibrate->inject separate Separate Enantiomers inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee

Workflow for Chiral HPLC Separation.

The selection of an appropriate HPLC method for the purification of this compound depends on the specific requirements of the analysis, such as the nature of the impurities and whether enantiomeric separation is necessary. The protocols and data presented in these application notes provide a comprehensive guide for developing and implementing robust HPLC purification strategies for this compound, ensuring high purity and quality for research and development applications.

N-Benzylethanolamine: A Versatile Scaffold for Combinatorial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

N-Benzylethanolamine is a valuable and versatile building block in combinatorial chemistry, offering a robust scaffold for the rapid generation of diverse compound libraries. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of peptidomimetics, heterocyclic compounds, and other molecular frameworks with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of N-benzylethanolamine in combinatorial library synthesis, with a focus on its application in the discovery of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Histone Deacetylase (HDAC) inhibitors.

Application in CGRP Receptor Antagonist Discovery

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine.[1] Antagonists of the CGRP receptor have emerged as a promising new class of drugs for the treatment of this debilitating condition. The N-benzylethanolamine scaffold can be elaborated through combinatorial synthesis to generate libraries of small molecules that effectively block the CGRP receptor.

Signaling Pathway of CGRP Receptor

CGRP exerts its effects by binding to a G-protein coupled receptor (GPCR), which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] Activation of the CGRP receptor primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which can lead to vasodilation and neurogenic inflammation, key events in migraine pathogenesis.[1]

CGRP_Signaling CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds Gas Gαs CGRP_Receptor->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Promotes Antagonist N-Benzylethanolamine -based Antagonist Antagonist->CGRP_Receptor Blocks

CGRP Receptor Signaling Pathway
Quantitative Data: CGRP Receptor Antagonists

The following table summarizes the in vitro binding affinities of representative CGRP receptor antagonists, some of which feature structural motifs accessible through combinatorial derivatization of amine scaffolds.

Compound IDScaffold TypeCGRP Receptor Binding Affinity (IC50, nM)Reference
BMS-694153 analogPiperidine (B6355638)<10[2]
BIBN4096Dipeptide-like0.06[3]
Telcagepant (MK-0974)Azepine0.8[4]

Application in HDAC Inhibitor Discovery

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Inhibition of HDACs has emerged as a promising strategy for cancer therapy.[5] The versatile N-benzylethanolamine scaffold can be readily functionalized to generate libraries of HDAC inhibitors.

Mechanism of Action of HDAC Inhibitors

HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[5] HDAC inhibitors block the active site of these enzymes, preventing the deacetylation of histones.[5] This results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes and other genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]

HDAC_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with HDAC Inhibitor HDAC HDAC Histone Deacetylated Histone HDAC->Histone Histone_Ac Acetylated Histone Histone_Ac->HDAC Deacetylation Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Histone->Chromatin_Closed HDACi N-Benzylethanolamine -based HDACi HDAC_Inhibited HDAC (Inhibited) HDACi->HDAC_Inhibited Inhibits Histone_Ac_2 Acetylated Histone Chromatin_Open Open Chromatin (Transcriptionally Active) Histone_Ac_2->Chromatin_Open Gene_Expression Tumor Suppressor Gene Expression Chromatin_Open->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

HDAC Inhibitor Mechanism of Action
Quantitative Data: HDAC Inhibitors

The following table presents the half-maximal inhibitory concentrations (IC50) for representative HDAC inhibitors, showcasing the potency that can be achieved with scaffolds accessible through combinatorial synthesis.

Compound IDScaffold TypeHDAC1 IC50 (µM)HDAC6 IC50 (µM)Reference
SAHA (Vorinostat)Hydroxamic acid0.020.01[6]
Compound 8kImidazopyridine5.870.024[6]
Compound 8mImidazopyridine3.070.026[6]
Compound 7aLigustrazine-based0.114-[7]
Compound 8aLigustrazine-based--[7]

Experimental Protocols

Solution-Phase Parallel Synthesis of an N-Benzylethanolamine-Derived Amide Library

This protocol describes a representative solution-phase parallel synthesis of a library of amides derived from N-benzylethanolamine. The workflow is designed for a 96-well plate format, allowing for the rapid generation of a diverse set of compounds.

SPPS_Workflow Start Start: 96-well plate Dispense_NBE Dispense N-Benzylethanolamine solution to each well Start->Dispense_NBE Dispense_Acid Dispense unique Carboxylic Acid solution to each well Dispense_NBE->Dispense_Acid Add_Coupling Add Coupling Reagent (e.g., HATU, DIPEA) Dispense_Acid->Add_Coupling React Incubate at room temperature (e.g., 16 hours) Add_Coupling->React Workup Aqueous Workup (e.g., LLE with EtOAc/water) React->Workup Evaporate Evaporate solvent Workup->Evaporate Analyze Analyze products (LC-MS, NMR) Evaporate->Analyze End End: Library of Amides Analyze->End

Solution-Phase Amide Library Synthesis Workflow

Materials and Equipment:

  • N-Benzylethanolamine

  • A diverse set of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block

  • Multichannel pipette or liquid handling robot

  • Centrifugal evaporator

  • LC-MS and NMR for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of N-benzylethanolamine in anhydrous DMF.

    • Prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF in separate vials.

    • Prepare a 0.4 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the N-benzylethanolamine solution (0.02 mmol).

    • To each well, add 100 µL of a unique carboxylic acid solution (0.02 mmol).

    • To each well, add 50 µL of the HATU solution (0.02 mmol).

    • To each well, add 25 µL of the DIPEA solution (0.02 mmol).

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up:

    • Quench each reaction by adding 500 µL of water to each well.

    • Extract each well with 3 x 500 µL of ethyl acetate.

    • Combine the organic extracts for each well in a separate set of tubes.

    • Wash the combined organic extracts with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and transfer the solutions to a tared 96-well plate.

  • Isolation and Analysis:

    • Concentrate the solutions in the 96-well plate using a centrifugal evaporator.

    • Determine the yield of each product.

    • Analyze the purity and confirm the identity of a representative set of products by LC-MS and ¹H NMR.

Expected Results:

This protocol is expected to yield a library of N-benzylethanolamine-derived amides with moderate to high yields and purities.

CompoundR-Group (from Carboxylic Acid)Yield (%)Purity (LC-MS, %)
1a Phenyl85>95
1b 4-Chlorophenyl82>95
1c 4-Methoxyphenyl88>95
1d Cyclohexyl75>90
1e Thiophen-2-yl78>90
Solid-Phase Synthesis of a Diketopiperazine Library

This protocol outlines the solid-phase synthesis of a diketopiperazine library, where N-benzylethanolamine can be utilized as a building block following its attachment to the solid support or as a component in the formation of the diketopiperazine ring.

Solid_Phase_DKP_Synthesis Resin Start: Resin Attach_AA1 1. Couple first Fmoc-amino acid Resin->Attach_AA1 Fmoc_Deprotection1 2. Fmoc deprotection Attach_AA1->Fmoc_Deprotection1 Attach_AA2 3. Couple second Fmoc-amino acid (can be derived from N-benzylethanolamine) Fmoc_Deprotection1->Attach_AA2 Fmoc_Deprotection2 4. Fmoc deprotection Attach_AA2->Fmoc_Deprotection2 Cyclization_Cleavage 5. Cyclization and cleavage from resin Fmoc_Deprotection2->Cyclization_Cleavage Purification 6. Purification Cyclization_Cleavage->Purification DKP_Library End: Diketopiperazine Library Purification->DKP_Library

Solid-Phase Diketopiperazine Synthesis Workflow

Materials and Equipment:

  • Fmoc-protected amino acids

  • Wang resin or other suitable solid support

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • 20% Piperidine in DMF

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC for purification and analysis

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly.

  • Second Amino Acid Coupling:

    • Couple the second Fmoc-amino acid (which can be a derivative of N-benzylethanolamine or another amino acid) using the same procedure as in step 2.

  • Fmoc Deprotection: Repeat the Fmoc deprotection as in step 3.

  • Cyclization and Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours. This will simultaneously induce cyclization to form the diketopiperazine and cleave the product from the resin.

  • Isolation and Purification:

    • Precipitate the crude product in cold diethyl ether.

    • Purify the diketopiperazine by preparative HPLC.

    • Characterize by LC-MS and NMR.

Expected Results:

This solid-phase approach allows for the efficient synthesis of a diverse library of diketopiperazines with good to excellent purity after purification.

CompoundR1 (from AA1)R2 (from AA2)Yield (%)Purity (HPLC, %)
2a H (Glycine)Benzyl (Phenylalanine)45>98
2b Methyl (Alanine)Benzyl (Phenylalanine)42>98
2c Isopropyl (Valine)H (Glycine)50>95
2d H (Glycine)(4-hydroxyphenyl)methyl (Tyrosine)38>95

Conclusion

N-benzylethanolamine is a highly valuable and adaptable building block for combinatorial chemistry. Its utility in the construction of diverse molecular libraries provides a powerful platform for the discovery of novel therapeutic agents targeting a wide range of biological targets, including CGRP receptors and HDACs. The protocols outlined in this document provide a starting point for researchers to explore the vast chemical space accessible from this versatile scaffold.

References

Troubleshooting & Optimization

Benzylethanolamine Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzylethanolamine, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

There are two primary methods for the synthesis of this compound:

  • Classical Synthesis (N-alkylation): This method involves the reaction of benzyl (B1604629) chloride with an excess of ethanolamine (B43304). A base, such as sodium carbonate, is often used to neutralize the hydrochloric acid formed during the reaction. While established, this method can suffer from the formation of N,N-dithis compound as a significant byproduct.

  • Reductive Amination: This newer approach involves the reaction of benzaldehyde (B42025) with ethanolamine to form an imine intermediate, which is then reduced in-situ to the desired product. This method can offer higher selectivity and yields under milder conditions. Common reducing agents include sodium borohydride (B1222165) or catalytic hydrogenation (e.g., using a Pd/C catalyst).[1][2]

Q2: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, primarily related to side reactions and incomplete conversion.

  • Over-alkylation (Classical Method): The most common cause of low yield in the classical synthesis is the formation of the N,N-dithis compound byproduct. To mitigate this, use a significant excess of ethanolamine to favor the mono-alkylation product.[3]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. For the classical method, temperatures are typically maintained between 60-95°C.[1] For reductive amination, the imine formation and reduction steps may have different optimal temperatures.

  • Inefficient Reduction (Reductive Amination): If using reductive amination, the choice and amount of the reducing agent are crucial. Ensure you are using a sufficient stoichiometric amount of the reducing agent to fully convert the imine intermediate.

Q3: I am observing significant impurities in my final product. How can I improve the purity of my this compound?

Improving purity involves minimizing side product formation during the reaction and effectively removing any impurities during workup and purification.

  • Minimize Side Reactions:

    • Classical Method: As mentioned, using an excess of ethanolamine is key to reducing the formation of N,N-dithis compound.

    • Reductive Amination: Ensure the complete conversion of the imine intermediate, as residual imine can be an impurity.

  • Effective Purification:

    • Vacuum Distillation: This is the most common and effective method for purifying this compound. Collect the fraction that distills at the correct boiling point and pressure (approximately 153-156°C at 12 mmHg).[1]

    • Extraction: An acidic workup can be used to separate the basic amine product from non-basic impurities. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Column Chromatography: For small-scale synthesis or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed.

Q4: What is the primary byproduct in the synthesis of this compound and how can I identify it?

The primary byproduct, especially in the classical synthesis, is N,N-dithis compound . This results from the reaction of the initially formed this compound with another molecule of benzyl chloride.

You can identify the presence of this byproduct using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will show a separate peak for the byproduct with a higher molecular weight than this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the byproduct will show a higher integration of the benzylic protons relative to the ethanolamine protons compared to the desired product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Classical Method: - Over-alkylation leading to N,N-dithis compound.- Incomplete reaction.Reductive Amination: - Incomplete imine formation.- Inefficient reduction of the imine.Classical Method: - Increase the molar excess of ethanolamine to benzyl chloride (e.g., 3:1 or higher).- Monitor the reaction by TLC or GC to ensure the disappearance of benzyl chloride.Reductive Amination: - Ensure optimal pH for imine formation (often slightly acidic).- Use a sufficient excess of the reducing agent and allow adequate reaction time.
Low Purity (Presence of Byproducts) - Formation of N,N-dithis compound.- Unreacted starting materials (benzyl chloride or benzaldehyde).- Residual imine intermediate (reductive amination).- Optimize reaction conditions to minimize byproduct formation (see "Low Yield").- Purify the crude product via vacuum distillation, collecting the fraction at the appropriate boiling point.- Perform an acid-base extraction to remove non-basic impurities.
Reaction Stalls or is Sluggish - Low reaction temperature.- Poor quality of reagents.- Inefficient mixing.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Use freshly distilled or high-purity starting materials.- Ensure vigorous stirring, especially in heterogeneous mixtures.
Difficulty in Isolating the Product - Formation of emulsions during extraction.- Product loss during distillation.- To break emulsions, add a small amount of brine or a different organic solvent.- Ensure the vacuum distillation apparatus is properly set up and the vacuum is stable to prevent bumping and loss of product.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Reactants Typical Yield Typical Purity Key Advantages Key Disadvantages
Classical Synthesis Benzyl chloride, Ethanolamine66-94.5%[1]~98-99.2%[1]Simple setup, readily available reagents.Formation of N,N-dithis compound byproduct, requires higher temperatures.
Reductive Amination Benzaldehyde, Ethanolamine, Reducing Agent (e.g., Pd/C, H2)~93.3%[1]~96.8%[1]High selectivity, milder reaction conditions.Requires a reducing agent, which may add cost and complexity.

Experimental Protocols

Protocol 1: Classical Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add ethanolamine (3 molar equivalents) and sodium carbonate (1.2 molar equivalents).

  • Heat the mixture to 60-65°C with stirring.

  • Slowly add benzyl chloride (1 molar equivalent) dropwise from the dropping funnel over a period of 2-4 hours, maintaining the temperature.

  • After the addition is complete, increase the temperature to 90-95°C and continue stirring for 1-2 hours.

  • Monitor the reaction by TLC or GC until the benzyl chloride is consumed.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the excess ethanolamine by vacuum distillation.

  • Purify the crude product by vacuum distillation, collecting the fraction at 153-156°C (at 12 mmHg).

Protocol 2: Reductive Amination Synthesis of this compound
  • In a high-pressure reaction vessel, combine benzaldehyde (1 molar equivalent), ethanolamine (1.2 molar equivalents), a suitable solvent (e.g., methanol), and a catalytic amount of 5% Pd/C.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 MPa).

  • Heat the mixture to 50°C and stir vigorously for 6 hours, or until hydrogen uptake ceases.

  • Cool the reaction mixture to room temperature and carefully vent the hydrogen.

  • Filter the mixture to remove the Pd/C catalyst.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product Start Starting Materials (e.g., Benzyl Chloride + Ethanolamine) Reaction Reaction (Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Drying Drying (e.g., Na2SO4) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End Pure this compound Analysis->End

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingTree Start Low Yield or Purity Issue CheckByproduct Check for N,N-dithis compound (GC-MS, NMR) Start->CheckByproduct ByproductPresent Byproduct Detected CheckByproduct->ByproductPresent Yes NoByproduct Byproduct Absent or Minor CheckByproduct->NoByproduct No IncreaseEthanolamine Increase Molar Excess of Ethanolamine ByproductPresent->IncreaseEthanolamine CheckCompletion Check for Reaction Completion (TLC/GC) NoByproduct->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseTimeTemp Increase Reaction Time or Temperature Incomplete->IncreaseTimeTemp CheckPurification Review Purification Protocol Complete->CheckPurification OptimizeDistillation Optimize Vacuum Distillation (Check Vacuum, Temperature) CheckPurification->OptimizeDistillation

References

Side reactions and byproduct formation in the synthesis of N-benzylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side reactions and byproduct formation during the synthesis of N-benzylethanolamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed during the synthesis of N-benzylethanolamine?

A1: The most prevalent byproducts depend on the synthetic route employed.

  • Via Reaction of Benzyl (B1604629) Chloride with Ethanolamine (B43304): The primary byproduct is the dialkylated species, N,N-dibenzylethanolamine , formed through a secondary condensation reaction.[1] Over-alkylation can also lead to the formation of a quaternary ammonium (B1175870) salt.[2]

  • Via Reductive Amination of Benzaldehyde (B42025) with Ethanolamine: While generally a cleaner reaction, potential byproducts can include unreacted benzaldehyde and the product of benzaldehyde reduction, benzyl alcohol . If the reaction conditions are not optimized, debenzylation of the product can lead to the formation of toluene and diethanolamine .[3]

Q2: My reaction of benzyl chloride with ethanolamine shows a significant amount of a higher molecular weight impurity. How can I minimize this?

A2: This impurity is likely N,N-dithis compound. To minimize its formation, consider the following strategies:

  • Control Stoichiometry: Use a significant excess of ethanolamine relative to benzyl chloride. This increases the probability of benzyl chloride reacting with the primary amine of ethanolamine rather than the secondary amine of the product, N-benzylethanolamine.

  • Slow Addition of Benzyl Chloride: Add the benzyl chloride to the reaction mixture slowly and at a controlled temperature (e.g., 60-65°C) to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[1]

  • Use of a Solid Phase Base: Employing a solid phase base, such as sodium carbonate, can enhance the selectivity of the main reaction and improve the overall yield.[1][4]

Q3: During the reductive amination of benzaldehyde, I am observing a significant amount of benzyl alcohol in my crude product. What is causing this and how can it be prevented?

A3: The formation of benzyl alcohol indicates that the reducing agent is reducing the benzaldehyde starting material before it can form an imine with ethanolamine. To address this:

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this purpose as it is less reactive towards carbonyls at neutral or slightly acidic pH.[5] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective option.

  • Pre-formation of the Imine: Allow the benzaldehyde and ethanolamine to stir together for a period (e.g., 15-30 minutes) before introducing the reducing agent.[6] This allows for the formation of the imine intermediate, which is then reduced to the desired product.

Q4: How can I effectively purify N-benzylethanolamine from the common byproducts?

A4: Vacuum distillation is the most common and effective method for purifying N-benzylethanolamine.[1] The product typically distills at 153-156°C under reduced pressure.[1] For removal of non-volatile impurities or closely boiling byproducts, silica (B1680970) gel flash column chromatography can also be employed.

Quantitative Data Summary

The following table summarizes typical yields and purities of N-benzylethanolamine obtained through different synthetic methods, highlighting the impact on byproduct formation.

Synthetic MethodKey ReagentsTypical YieldPurityMajor ByproductsReference
Classical Method Benzyl chloride, Ethanolamine66-68%~98%Secondary amine byproducts (e.g., N,N-dithis compound)[1]
Improved Classical Method Benzyl chloride, Ethanolamine, Sodium carbonate94.5%99.2%Reduced secondary amine formation[1]
Reductive Amination Benzaldehyde, Ethanolamine, Pd/C, H₂93.3%96.8%Unreacted benzaldehyde, benzyl alcohol[1]
Reductive Amination Benzaldehyde, Ethanolamine, NaBH₄QuantitativeHighMinimal if imine pre-formed[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzylethanolamine via Reaction of Benzyl Chloride with Ethanolamine (Improved Method)
  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, add 300g of ethanolamine and 120g of powdered sodium carbonate.

  • Heating: Heat the mixture to 60-65°C while stirring.

  • Addition of Benzyl Chloride: Slowly add 100g of benzyl chloride dropwise over a period of 4-6 hours, maintaining the temperature at 60-65°C.[1]

  • Reaction Completion: After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours.[1] Monitor the reaction progress by GC until the benzyl chloride content is less than 0.5%.[1]

  • Work-up: Filter the hot mixture to remove the solid residue.

  • Purification: Subject the filtrate to vacuum distillation. Collect the fraction at 153-156°C to obtain pure N-benzylethanolamine.[1]

Protocol 2: Synthesis of N-Benzylethanolamine via Reductive Amination
  • Imine Formation: In a reaction vessel, dissolve benzaldehyde and a molar equivalent of ethanolamine in methanol (B129727) at room temperature. Stir the mixture for 15-30 minutes to allow for the formation of the imine intermediate.[6]

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (B1222165) (NaBH₄) in portions.

  • Reaction Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of the imine intermediate.

  • Quenching and Extraction: Once the reaction is complete, carefully quench the excess NaBH₄ with water. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation if necessary.

Visual Diagrams

ReactionPathways cluster_main Main Reaction: Benzyl Chloride Route cluster_side Side Reaction BC Benzyl Chloride NBEA N-Benzylethanolamine BC->NBEA + Ethanolamine EA Ethanolamine EA->NBEA NBEA2 N-Benzylethanolamine DBEA N,N-Dithis compound (Byproduct) NBEA2->DBEA + Benzyl Chloride BC2 Benzyl Chloride BC2->DBEA TroubleshootingWorkflow Start High Level of Byproduct Detected IdentifyRoute Identify Synthesis Route Start->IdentifyRoute BenzylChlorideRoute Benzyl Chloride Route IdentifyRoute->BenzylChlorideRoute Benzyl Chloride ReductiveAminationRoute Reductive Amination Route IdentifyRoute->ReductiveAminationRoute Reductive Amination CheckDialkylation Check for Dialkylation (N,N-dithis compound) BenzylChlorideRoute->CheckDialkylation CheckBenzylAlcohol Check for Benzyl Alcohol ReductiveAminationRoute->CheckBenzylAlcohol SolutionDialkylation Increase Ethanolamine Excess Slow Benzyl Chloride Addition Use Solid Base CheckDialkylation->SolutionDialkylation Yes End Optimized Reaction CheckDialkylation->End No SolutionBenzylAlcohol Use Milder Reducing Agent (e.g., NaBH3CN) Pre-form Imine Before Reduction CheckBenzylAlcohol->SolutionBenzylAlcohol Yes CheckBenzylAlcohol->End No SolutionDialkylation->End SolutionBenzylAlcohol->End

References

Technical Support Center: Optimization of Reaction Conditions for the Benzylation of Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the benzylation of ethanolamine (B43304).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the benzylation of ethanolamine?

A1: The most common method involves the treatment of ethanolamine with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base and a suitable solvent.[1][2] A widely used approach is the Williamson ether synthesis, where an alkoxide is formed from the alcohol group of ethanolamine, which then acts as a nucleophile to attack the benzyl halide.

Q2: What are the typical reaction conditions for achieving optimal yields?

A2: Optimal conditions often involve using dichloromethane (B109758) as the solvent, an inorganic base like sodium carbonate, and a reaction temperature of 55°C for approximately 2 hours.[1][2] However, the ideal conditions can vary depending on the specific substrates and desired outcome.

Q3: What are the main challenges and side reactions encountered during the benzylation of ethanolamine?

A3: The primary challenges include the formation of byproducts through over-alkylation (N,N-dibenzylation) and the potential for the tertiary amine product to be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium (B1175870) salts.[3][4] Another common issue is the difficulty in achieving mono-N-alkylation due to the similar reactivity of the two protons on the primary amine.[3][5]

Q4: How can I minimize the formation of the N,N-dialkylated byproduct?

A4: To favor mono-N-alkylation, you can carefully control the stoichiometry of the reactants, often using an excess of ethanolamine.[6] Another effective strategy is to use a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the amine to prevent further alkylation.[3][5]

Q5: Are there alternative methods to direct benzylation with benzyl halides?

A5: Yes, an alternative method is reductive alkylation, which involves reacting ethanolamine with benzaldehyde (B42025) in the presence of a reducing agent and a catalyst, such as copper chromite. This method can be effective, but catalyst deactivation can be a concern.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents (e.g., old benzyl bromide).2. Insufficient reaction temperature or time.3. Ineffective base.1. Use fresh, purified reagents.2. Optimize temperature and reaction time based on literature procedures (e.g., 55°C for 2 hours).[1][2]3. Ensure the chosen base is suitable for the reaction (e.g., sodium carbonate, sodium hydride).[1][7]
Formation of Over-Alkylation Products (N,N-dibenzylation) The N-benzylethanolamine product is still nucleophilic and can react with another molecule of the benzylating agent.[4]1. Use an excess of ethanolamine relative to the benzylating agent.[6]2. Slowly add the benzylating agent to the reaction mixture.3. Consider using a protecting group strategy.[3][5]
Formation of Quaternary Ammonium Salt The tertiary amine product is more nucleophilic than the starting secondary amine, leading to a second alkylation event.[4]1. Use a bulky, non-nucleophilic base such as diisopropylethylamine (Hünig's base).[4]2. Monitor the reaction closely using TLC or GC-MS and stop it once the desired product is maximized.[4]
Complex Reaction Mixture / Multiple Spots on TLC A combination of over-alkylation, elimination, and other side reactions.[4]1. Re-evaluate and optimize reaction conditions, starting with milder conditions (lower temperature, weaker base).[4]2. Purify a small sample to identify the main products and byproducts, then adjust conditions to favor the desired product.3. Consider an alternative synthetic route, such as reductive amination.[4]
Difficulty in Product Purification Similar polarities of the product and byproducts.1. Utilize column chromatography with a carefully selected eluent system for separation.2. For N-benzylethanolamine, vacuum distillation can be an effective purification method.[8]

Data Presentation: Summary of Optimized Reaction Conditions

Parameter Condition 1 Condition 2
Ethanolamine Derivative N,N-disubstituted ethanolaminesEthanolamine
Benzylating Agent Benzyl bromideBenzaldehyde
Base / Catalyst Sodium CarbonateCopper Chromite
Solvent DichloromethaneBenzene (B151609)
Temperature 55 °C[1][2]140 °C
Reaction Time 2 hours[1][2]1 hour
Pressure Atmospheric50 atm (Hydrogen)
Typical Yield High (quantitative data not specified)~40-50% (for related reactions)

Experimental Protocols

Protocol 1: Benzylation of N,N-disubstituted Ethanolamine using Benzyl Bromide

This protocol is adapted from a procedure for the derivatization of N,N-disubstituted ethanolamines for GC-MS analysis.[1]

Materials:

  • N,N-disubstituted ethanolamine

  • Benzyl bromide

  • Sodium carbonate (anhydrous)

  • Dichloromethane (anhydrous)

  • Autosampler vials (2 mL)

  • Heating block or oil bath

Procedure:

  • Prepare a stock solution of the N,N-disubstituted ethanolamine in anhydrous dichloromethane.

  • In a 2 mL glass autosampler vial, place 100 μL of the ethanolamine stock solution.

  • Sequentially add benzyl bromide (10 μL) and sodium carbonate (10 mg) to the vial.

  • Cap the vial securely and heat the mixture at 55°C for 2 hours.

  • After cooling to room temperature, the reaction mixture can be diluted with dichloromethane for analysis (e.g., GC-MS).

Protocol 2: Reductive Benzylation of Ethanolamine using Benzaldehyde

This protocol is based on the reductive alkylation of ethanolamine with benzaldehyde over a copper chromite catalyst.

Materials:

  • Ethanolamine

  • Benzaldehyde

  • Copper chromite catalyst (pre-reduced)

  • Benzene

  • Autoclave

  • Hydrogen gas source

Procedure:

  • In an autoclave, combine ethanolamine (0.32 mol), benzaldehyde (0.32 mol), benzene (100 mL), and the reduced copper chromite catalyst (2.1 g).

  • Flush the autoclave with nitrogen gas.

  • Pressurize the autoclave with hydrogen to 50 atm.

  • Heat the mixture to 140°C with stirring for 1 hour, maintaining the hydrogen pressure at 50 ± 10 atm.

  • After 1 hour, rapidly cool the autoclave.

  • Separate the catalyst from the reaction mixture by centrifugation.

  • The product, N-benzylethanolamine, can be recovered from the supernatant by vacuum distillation.

Visualizations

Experimental Workflow: Benzylation of Ethanolamine

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Combine Ethanolamine, Benzyl Bromide, & Base in Dichloromethane heat Heat at 55°C for 2 hours reagents->heat Proceed to Reaction cool Cool to Room Temperature heat->cool Reaction Complete dilute Dilute with Dichloromethane cool->dilute analyze Analyze by GC-MS dilute->analyze

Caption: Workflow for the benzylation of ethanolamine.

Logical Relationship: Troubleshooting Low Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low or No Product Yield cause1 Inactive Reagents issue->cause1 cause2 Suboptimal Conditions (Temp/Time) issue->cause2 cause3 Ineffective Base issue->cause3 solution1 Use Fresh Reagents cause1->solution1 solution2 Optimize Temp/Time (e.g., 55°C, 2h) cause2->solution2 solution3 Select Appropriate Base (e.g., Na2CO3) cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: N-Benzylethanolamine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and purification of N-benzylethanolamine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis: General Issues

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in N-benzylethanolamine synthesis can stem from several factors depending on your chosen method.

  • For the Benzyl (B1604629) Chloride Method:

    • Side Reactions: The primary cause of low yield is often the formation of secondary amine byproducts due to secondary condensation.[1] Using an excess of ethanolamine (B43304) can help to minimize this.

    • Incomplete Reaction: Ensure the reaction has gone to completion. Monitor the consumption of benzyl chloride using Gas Chromatography (GC).[1] The reaction may require longer heating times (1-3 hours) at 85-95°C after the initial addition.[1]

    • Poor Temperature Control: The initial addition of benzyl chloride should be slow and controlled at 60-65°C to prevent runaway reactions and byproduct formation.[1]

  • For the Reductive Amination Method:

    • Incomplete Imine Formation: The initial reaction between benzaldehyde (B42025) and ethanolamine to form the imine intermediate is crucial. This step can be monitored by TLC or LC-MS.[2]

    • Ineffective Reducing Agent: The activity of the reducing agent (e.g., Sodium Borohydride, NaBH₄) can degrade over time. It's advisable to use a fresh batch or test its activity on a simple ketone.[3] For stubborn imine reductions, stronger or more selective reducing agents like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) may be more effective.[3][4]

    • Catalyst Deactivation (Catalytic Hydrogenation): If using a catalyst like Palladium on Carbon (Pd/C), ensure it is active. The catalyst can be poisoned by impurities in the starting materials or solvents.

Q2: The final product is a dark or colored liquid, not the expected colorless to light yellow. What happened?

Product discoloration often indicates impurities from side reactions or degradation.

  • Oxidation: Aldehydes, like benzaldehyde used in reductive amination, can oxidize to benzoic acid if exposed to air for extended periods. Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) if necessary.

  • Thermal Degradation: Overheating during distillation or the reaction itself can cause decomposition, leading to colored impurities. Ensure the distillation is performed under vacuum to keep the boiling point low.[1]

  • Carryover of Catalyst: In catalytic hydrogenation, fine catalyst particles may pass through filtration. Using a pad of celite during filtration can help remove these fine particles.[2]

Purification: Common Problems

Q3: I'm having trouble purifying the product by distillation. The vacuum is good, but the product isn't distilling at the expected temperature.

  • Incorrect Boiling Point: The boiling point of N-benzylethanolamine is approximately 153-156°C at 12 mmHg.[5] Ensure your vacuum pressure is stable and measured accurately.

  • Presence of High-Boiling Impurities: Byproducts such as the secondary condensed amine have a higher boiling point and can interfere with the distillation of the desired product.

  • Incomplete Removal of Solvent: Residual extraction solvents like ethyl acetate (B1210297) must be removed completely (often by atmospheric distillation first) before vacuum distillation.[1]

Q4: After aqueous workup and extraction, my organic layers have a low concentration of the product.

  • Incorrect pH: N-benzylethanolamine is an amine and can be protonated in acidic conditions, making it water-soluble. During workup, ensure the aqueous layer is basic (pH > 10) before extraction to keep the amine in its freebase form, which is soluble in organic solvents like ethyl acetate. A 30% sodium hydroxide (B78521) solution is typically used for this purpose.[1]

  • Insufficient Extraction: Perform multiple extractions (e.g., three times with ethyl acetate) to ensure complete removal of the product from the aqueous layer.[1]

Q5: My final product purity is low, as determined by GC or NMR, even after purification.

  • Persistent Impurities:

    • Unreacted Starting Materials: If the reaction was incomplete, you might have residual ethanolamine or benzaldehyde. Ethanolamine can often be removed by vacuum distillation.[1]

    • Imine Contamination (Reductive Amination): If the reduction step is incomplete, the imine intermediate may persist.[6] This indicates a need to optimize the reduction step (e.g., use a more powerful reducing agent, increase reaction time, or check reagent quality).[6]

    • Dibenzylethanolamine: Over-alkylation can lead to N,N-dithis compound. This is more likely if benzyl chloride is added too quickly or if the stoichiometry is incorrect.

Quantitative Data Summary

The table below summarizes key quantitative data from different reported synthesis methods for N-benzylethanolamine.

ParameterMethod 1: Classical Benzyl ChlorideMethod 2: Reductive AminationMethod 3: Optimized Benzyl Chloride
Starting Materials Benzyl Chloride, EthanolamineBenzaldehyde, EthanolamineBenzyl Chloride, Ethanolamine, Sodium Carbonate
Catalyst/Reagent None specified (excess ethanolamine)3% Pd/C, H₂Sodium Carbonate
Yield 66-68%93.3%94.5%
Purity (GC) ~98%96.8%99.2%
Reaction Temp. 60-65°C then 85-90°C50°C60-65°C then 90-95°C
Reaction Time 4-5 hours6 hours5-8 hours
Reference [1][1][1]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination [1]

  • Reaction Setup: In a high-pressure reaction vessel, add benzaldehyde (200g), ethanolamine (126.6g), anhydrous potassium carbonate (20g), methanol (B129727) (600mL), and 3% Pd/C catalyst (0.2g).

  • Inerting: Evacuate the vessel to ≤-0.09MPa and purge with nitrogen three times. Subsequently, purge with hydrogen three times.

  • Hydrogenation: Pressurize the vessel with hydrogen to 1MPa.

  • Reaction: Stir the mixture at 50°C, maintaining a hydrogen pressure of 1MPa for 6 hours.

  • Filtration: After the reaction, cool the mixture to room temperature and filter to remove the catalyst and potassium carbonate.

  • Purification:

    • Distill the filtrate at atmospheric pressure to remove the methanol solvent (fraction at 60-70°C).

    • Cool the remaining mixture to room temperature.

    • Perform a vacuum distillation at 1.6KPa. Collect the fraction at 153-156°C, which is the N-benzylethanolamine product.

Protocol 2: Synthesis via Benzyl Chloride Alkylation [1]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, add ethanolamine (300g) and sodium carbonate powder (120g).

  • Heating: Heat the stirred mixture to 60-65°C.

  • Addition: Slowly add benzyl chloride (100g) over 4-6 hours while maintaining the temperature at 60-65°C.

  • Reaction Completion: After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours. Monitor by GC until the benzyl chloride content is less than 0.5%.

  • Filtration: Filter the hot mixture to remove sodium chloride and excess sodium carbonate.

  • Purification:

    • Perform vacuum distillation on the filtrate.

    • Collect the fraction at 100-110°C, which is recovered ethanolamine.

    • Collect the product fraction at 153-156°C.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during N-benzylethanolamine synthesis.

TroubleshootingWorkflow cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting Start Problem Identified: Low Yield or Impure Product CheckReaction Check Reaction Type Start->CheckReaction ReductiveAmination Reductive Amination Path CheckReaction->ReductiveAmination Reductive Amination BenzylChloride Benzyl Chloride Path CheckReaction->BenzylChloride Benzyl Chloride ImineCheck Check Imine Formation (TLC/NMR) ReductiveAmination->ImineCheck ReducerCheck Check Reducing Agent (Age, Activity) ReductiveAmination->ReducerCheck TempControl Check Temperature Control and Addition Rate BenzylChloride->TempControl Stoichiometry Check Reagent Stoichiometry BenzylChloride->Stoichiometry IncompleteImine Solution: - Increase reaction time - Add dehydrating agent - Use catalytic acid ImineCheck->IncompleteImine Incomplete BadReducer Solution: - Use fresh NaBH4 - Switch to STAB/NaBH3CN ReducerCheck->BadReducer Inactive BadTemp Solution: - Slow down benzyl chloride addition - Maintain 60-65°C during addition TempControl->BadTemp Poor Control BadStoichiometry Solution: - Use excess ethanolamine to minimize dialkylation Stoichiometry->BadStoichiometry Incorrect PurificationStart Purification Issue WorkupCheck Check Aqueous Workup PurificationStart->WorkupCheck Extraction Problem DistillationCheck Check Vacuum Distillation PurificationStart->DistillationCheck Distillation Problem WorkupIssue Problem: Low Organic Yield WorkupCheck->WorkupIssue DistillationIssue Problem: Incorrect BP / No Product DistillationCheck->DistillationIssue pH_Check Solution: - Ensure aqueous layer is basic (pH > 10) - Perform multiple extractions WorkupIssue->pH_Check VacuumCheck Solution: - Verify vacuum gauge accuracy - Check for leaks in the system - Ensure complete solvent removal DistillationIssue->VacuumCheck

Caption: Troubleshooting workflow for N-benzylethanolamine synthesis and purification.

References

Removal of unreacted starting materials from Benzylethanolamine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from the Benzylethanolamine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The most common impurities are unreacted starting materials, namely benzaldehyde (B42025) and ethanolamine (B43304). Depending on the synthetic route, side-products from over-alkylation or other secondary reactions may also be present.

Q2: What are the key physical properties to consider when planning the purification of this compound?

A2: Understanding the boiling points and solubility of this compound and the common impurities is crucial for selecting an appropriate purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound151.21153-156 °C at 12 mmHgSoluble (162 g/L at 25°C)[1][2]
Benzaldehyde106.12178.1 °CSlightly soluble
Ethanolamine61.08170 °CMiscible

Q3: Which purification techniques are most effective for removing unreacted starting materials from this compound?

A3: The choice of purification method depends on the level of impurities and the desired final purity. Common and effective techniques include:

  • Liquid-Liquid Extraction: Ideal for removing bulk amounts of water-soluble impurities like ethanolamine and for chemically converting benzaldehyde into a water-soluble adduct.

  • Vacuum Distillation: A highly effective method for purifying this compound to a high degree, especially after initial workup by extraction.[3]

  • Column Chromatography: Useful for removing trace impurities and achieving very high purity, particularly when distillation is not feasible or effective.

  • Recrystallization (as a salt): Can be employed to achieve high purity by forming a crystalline salt of this compound, such as the hydrochloride salt.

Troubleshooting Guides

Guide 1: Removal of Unreacted Benzaldehyde

Unreacted benzaldehyde can often be a persistent impurity. A sodium bisulfite wash is a highly effective chemical method for its removal.

Experimental Protocol: Sodium Bisulfite Wash for Benzaldehyde Removal

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Mixing: Shake the separatory funnel vigorously for 5-10 minutes. This facilitates the reaction between benzaldehyde and sodium bisulfite, forming a water-soluble adduct.

  • Separation: Allow the layers to separate. The aqueous layer, containing the benzaldehyde-bisulfite adduct, can be drained.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

benzaldehyde_removal cluster_workflow Workflow for Benzaldehyde Removal start Crude Product in Organic Solvent add_bisulfite Add Saturated NaHSO₃ (aq) start->add_bisulfite shake Shake Funnel (5-10 min) add_bisulfite->shake separate Separate Layers shake->separate wash Wash Organic Layer (Water, Brine) separate->wash dry Dry & Concentrate wash->dry end Benzaldehyde-Free Product dry->end ethanolamine_removal cluster_workflow Workflow for Ethanolamine Removal start Crude Product in Organic Solvent add_water Add Deionized Water start->add_water shake Shake Funnel add_water->shake separate Separate Layers shake->separate repeat_wash Repeat Water Wash (2-3 times) separate->repeat_wash dry Dry & Concentrate repeat_wash->dry end Ethanolamine-Free Product dry->end vacuum_distillation cluster_workflow Workflow for Vacuum Distillation start Crude Product setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge apply_vacuum Apply Vacuum charge->apply_vacuum heat Heat Gently apply_vacuum->heat collect Collect Product Fraction heat->collect end High Purity This compound collect->end column_chromatography cluster_workflow Workflow for Column Chromatography start Crude Product prepare_column Prepare & Pack Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Monitor Fractions elute->collect_fractions combine Combine Pure Fractions collect_fractions->combine concentrate Concentrate combine->concentrate end High Purity This compound concentrate->end recrystallization cluster_workflow Workflow for Recrystallization as HCl Salt start Purified This compound form_salt Form Hydrochloride Salt start->form_salt isolate_salt Isolate Crude Salt form_salt->isolate_salt dissolve Dissolve in Minimal Hot Solvent isolate_salt->dissolve cool Cool Slowly to Crystallize dissolve->cool collect Collect & Dry Crystals cool->collect end High Purity This compound HCl collect->end

References

Stability and degradation studies of Benzylethanolamine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzylethanolamine. The information is designed to assist in the design, execution, and troubleshooting of stability and degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Stability & Storage

Q1: What are the standard storage conditions for this compound? A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] It is recommended to keep it in a dark place and at room temperature.[2][3][4]

Q2: Is this compound stable under normal conditions? A2: Yes, this compound is stable under normal temperatures and pressures.[1][5] However, it is incompatible with strong oxidizing agents, acids, and acid chlorides.[1][6] Conditions to avoid include high temperatures, heat, direct sunlight, and contact with air.[5]

Forced Degradation Studies: Design & Execution

Q3: Why are forced degradation studies necessary for a compound like this compound? A3: Forced degradation studies, also known as stress testing, are essential to understand the chemical stability of a molecule.[7] These studies help identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, which are required by regulatory bodies like the ICH.[7][8][9] The goal is to induce degradation, typically between 5% and 20%, to ensure the analytical methods can effectively separate and quantify the degradants from the parent compound.[10]

Q4: How should I design a hydrolytic degradation study for this compound at different pH levels? A4: Given that this compound is very soluble in water, you can directly prepare solutions in acidic, neutral, and basic media.[1][11] A typical starting point is to use 0.1 M HCl for acidic conditions, water or a neutral buffer for neutral conditions, and 0.1 M NaOH for basic conditions. Samples should be stored at a controlled temperature (e.g., 60°C) and analyzed at various time points.

Troubleshooting:

  • No Degradation Observed: If no degradation occurs, consider increasing the temperature, extending the study duration, or using stronger acidic/basic conditions (e.g., 1 M HCl/NaOH).

  • Degradation is Too Fast: If the compound degrades completely upon initial analysis, decrease the temperature, shorten the time points, or use milder pH conditions.

Q5: What are common methods for studying the oxidative degradation of this compound? A5: Oxidative degradation is typically induced using a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). The study is often conducted at room temperature. Since this compound is an amine, it is susceptible to oxidation.[12]

Troubleshooting:

  • Reaction is Too Vigorous: Be cautious as reactions with oxidizing agents can be exothermic. Start with a lower concentration of H₂O₂ and a lower temperature.

  • Inconsistent Results: Ensure the concentration of the oxidizing agent is consistent across all samples and that samples are protected from light, which can sometimes catalyze oxidative reactions.

Q6: What are the recommended conditions for thermal and photostability testing? A6:

  • Thermal Stability: Solid drug substance should be exposed to dry heat in a controlled temperature oven. Liquid samples can also be tested. A common starting temperature is 70-80°C.[13] During a fire, thermal decomposition can generate irritating and toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[1][11]

  • Photostability: Photostability testing should follow ICH Q1B guidelines. This involves exposing the sample to a light source that provides both UV and visible light with a specified overall illumination. A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and light-induced degradation.

Analytical Methodology

Q7: What analytical techniques are best for monitoring the stability of this compound? A7: High-Performance Liquid Chromatography (HPLC), particularly with a UV or photodiode array (PDA) detector, is the most common and effective technique for separating and quantifying this compound from its degradation products.[9][14] For structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable.[14][15]

Q8: What kind of degradation products can I expect from this compound? A8: While specific degradation products for this compound are not extensively documented in the provided search results, based on the degradation of similar benzylamines, you can hypothesize potential pathways. For example, during chlorination (a strong oxidative process), benzylamines can degrade via an imine intermediate to form benzaldehyde (B42025) and a lower-order amine.[16] Therefore, under oxidative stress, the formation of benzaldehyde is a plausible degradation product.

Experimental Protocols

The following is a generalized protocol for conducting forced degradation studies on this compound. Researchers should adapt concentrations, temperatures, and time points based on preliminary results.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Appropriate buffers for the mobile phase

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • pH meter

  • Controlled temperature oven and photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Mix a known volume of the stock solution with 0.1 M HCl.

    • Reflux or heat the solution at 60°C.

    • Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before dilution and injection into the HPLC.

  • Base Hydrolysis:

    • Mix a known volume of the stock solution with 0.1 M NaOH.

    • Reflux or heat the solution at 60°C.

    • Withdraw samples at similar intervals as the acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Mix a known volume of the stock solution with HPLC-grade water.

    • Heat under the same conditions as acid/base hydrolysis and sample at the same intervals.

  • Oxidative Degradation:

    • Mix a known volume of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Sample at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place the solid this compound in a controlled oven at 80°C.

    • Sample the solid at various time points, prepare solutions, and analyze.

    • Alternatively, heat a solution of this compound under the same conditions.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Simultaneously, keep a control sample wrapped in aluminum foil under the same temperature conditions.

    • Analyze both samples at the end of the exposure.

  • Sample Analysis:

    • Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated HPLC method, assessing the peak purity of the parent drug and quantifying any degradation products.

Data Presentation

Disclaimer: The following tables contain illustrative data for this compound as specific quantitative degradation studies were not available in the provided search results. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Illustrative Hydrolytic Stability of this compound at 60°C

ConditionTime (hours)This compound Assay (%)Total Degradation (%)
0.1 M HCl 0100.00.0
895.24.8
2488.511.5
Water 0100.00.0
899.80.2
2499.50.5
0.1 M NaOH 0100.00.0
892.17.9
2481.318.7

Table 2: Illustrative Summary of Forced Degradation Studies for this compound

Stress ConditionParametersDurationThis compound Assay (%)Total Degradation (%)Major Degradation Product (RT)
Acid Hydrolysis 0.1 M HCl24 hours88.511.52.5 min
Base Hydrolysis 0.1 M NaOH24 hours81.318.73.1 min, 4.2 min
Oxidation 3% H₂O₂8 hours85.414.65.8 min
Thermal (Dry Heat) 80°C48 hours97.22.82.5 min
Photolysis ICH Q1BN/A98.91.16.1 min

Visualizations: Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare this compound Stock Solution Acid Acidic Stress (HCl, Heat) Stock->Acid Expose to Stress Base Basic Stress (NaOH, Heat) Stock->Base Expose to Stress Oxid Oxidative Stress (H2O2) Stock->Oxid Expose to Stress Therm Thermal Stress (Heat) Stock->Therm Expose to Stress Photo Photolytic Stress (Light) Stock->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS for Unknowns HPLC->LCMS If unknowns Data Quantify & Assess Peak Purity HPLC->Data Pathway Establish Degradation Pathways Data->Pathway Method Validate Stability- Indicating Method Data->Method

Caption: Workflow for a forced degradation study of this compound.

G cluster_pathway Putative Oxidative Degradation Pathway Parent This compound Intermediate Imine Intermediate Parent->Intermediate [O] Product1 Benzaldehyde Intermediate->Product1 Hydrolysis Product2 Ethanolamine Intermediate->Product2 Hydrolysis

Caption: Putative oxidative degradation pathway for this compound.

References

Technical Support Center: Scale-Up of Benzylethanolamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of Benzylethanolamine production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are the alkylation of ethanolamine (B43304) with benzyl (B1604629) chloride and the reductive amination of benzaldehyde (B42025) with ethanolamine. The alkylation route is a primary and industrially scalable method.[1] A classic approach involves the slow addition of benzyl chloride to ethanolamine at elevated temperatures (e.g., 60-90°C).[2][3] Another reported method involves reductive amination, where benzaldehyde and ethanolamine react in the presence of a reducing agent like hydrogen with a Pd/C catalyst.[2]

Q2: What are the most common impurities encountered during scale-up and what causes them?

A2: The most prevalent impurities are formed through side reactions. Over-alkylation of the desired product can lead to the formation of quaternary ammonium (B1175870) salts.[1][4] Additionally, secondary condensation reactions can produce secondary amine byproducts.[3] The presence of unreacted starting materials such as benzylamine (B48309) or other reactants can also be a source of impurity.[5] These side reactions are often caused by improper temperature control and incorrect stoichiometric ratios of reactants.[1][4]

Q3: Which process parameters are most critical to monitor and control during scale-up?

A3: Precise control over several parameters is crucial for maximizing yield and purity. Key parameters include reaction temperature, reaction time, stoichiometric ratios of reactants, and the rate of reactant addition.[1] For instance, maintaining the temperature between 40-45°C during the condensation step in the alkylation of N-methylethanolamine with benzyl chloride can minimize the formation of quaternary ammonium salts.[1] Using an excess of the amine raw material can help inhibit side reactions.[3]

Q4: What analytical methods are recommended for in-process control and final product quality assessment?

A4: Gas Chromatography (GC) is frequently used to monitor the reaction progress, ensuring the complete consumption of starting materials like benzyl chloride.[2] For final purity assessment and impurity profiling, High-Performance Liquid Chromatography (HPLC) is a robust method.[5] A reverse-phase (RP) HPLC method can be used to analyze N-Benzylethanolamine and is scalable for preparative separation to isolate impurities.[6]

Q5: What are the key challenges when transitioning from a lab-scale process to large-scale manufacturing?

A5: Major challenges in scaling up production include maintaining process consistency and reproducibility.[7] Differences in equipment, such as the efficiency of mixing and heat transfer between small and large vessels, can significantly impact product quality and yield.[7] Downstream processing, particularly purification steps like chromatography, requires careful consideration to ensure robustness and economic viability at a larger scale.[8] Furthermore, ensuring all aspects of the scaled-up process adhere to Good Manufacturing Practices (GMP) is vital for regulatory approval.[7]

Troubleshooting Guide

Problem 1: Low Product Yield

Possible Cause Recommended Action
Incomplete Reaction Monitor the reaction using GC or HPLC to ensure the complete consumption of the limiting reagent (e.g., benzyl chloride).[2] Extend the reaction time or slightly increase the temperature if the reaction has stalled, but be cautious of promoting side reactions.
Side Reactions Optimize the molar ratio of reactants. An excess of ethanolamine is often used to favor mono-benzylation.[1] Maintain strict temperature control; for alkylation with benzyl chloride, lower temperatures (40–45°C) can suppress the formation of quaternary ammonium salts.[1]
Product Loss During Workup During aqueous extraction, ensure the pH is appropriately adjusted to keep the product in the organic layer. Check for the formation of emulsions, which can trap the product. If distillation is used for purification, ensure the vacuum is adequate and the temperature is controlled to prevent product degradation.

Problem 2: High Impurity Levels in Final Product

Possible Cause Recommended Action
Over-Alkylation (Dibenzylation/Quaternary Salts) Use an excess of ethanolamine to increase the probability of benzyl chloride reacting with the primary amine.[1][4] Control the rate of benzyl chloride addition and maintain a consistent, moderate temperature to avoid localized "hot spots" that can accelerate over-alkylation.
Unreacted Starting Materials Verify the quality and molar ratios of your starting materials. Ensure efficient mixing, as poor mixing in large reactors can lead to localized areas of unreacted reagents. Confirm reaction completion with an appropriate analytical method (e.g., GC) before proceeding with the workup.[2]
Thermal Degradation During distillation, use a high vacuum to lower the boiling point of this compound and minimize exposure to high temperatures. The fraction is typically collected at 153-156°C under reduced pressure.[2]

Problem 3: Batch-to-Batch Inconsistency

Possible Cause Recommended Action
Raw Material Variability Implement stringent quality control checks on all incoming raw materials, including starting materials, solvents, and catalysts. Raw material quality is a primary consideration as impurities can cause significant issues in the scale-up process.[9]
Poor Process Control Ensure that critical process parameters (temperature, pressure, addition rates, mixing speed) are tightly controlled and documented for each batch.[7] Utilize Process Analytical Technology (PAT) to monitor these parameters in real-time.[7]
Inefficient Technology Transfer Create detailed and standardized operating procedures (SOPs) for the manufacturing process.[7] Ensure effective communication and collaboration between the R&D team and the manufacturing team to address any scale-dependent variables.[7]

Process Data & Parameters

Table 1: Comparison of this compound Synthesis Methods

Method Reactants Key Conditions Reported Purity Reported Yield Reference
Classical Alkylation Ethanolamine, Benzyl ChlorideReaction at 85-90°C for 2-3 hours, followed by NaOH wash and ethyl acetate (B1210297) extraction.~98% (GC)66-68%[2]
Modified Alkylation Ethanolamine, Benzyl ChlorideSolid phase base catalyst, reaction at 40-120°C, hot filtration, vacuum distillation.99.2% (GC)94.5%[2]
Reductive Amination Benzaldehyde, EthanolaminePd/C catalyst, Methanol solvent, 1MPa Hydrogen pressure, 50°C for 6 hours.96.8% (GC)93.3%[2]

Table 2: Common Impurities and Analytical Detection

Impurity Name Formation Pathway Typical Analytical Method Reference
N,N-Dithis compound Over-alkylation of the productHPLC, GC-MS[5]
Quaternary Ammonium Salt Over-alkylation of the tertiary amine productHPLC, LC-MS[1][4]
Unreacted Benzyl Chloride Incomplete reactionGC[2]
Unreacted Ethanolamine Incomplete reaction / Excess reagentGC, HPLC[5]

Experimental Protocols

Protocol 1: Synthesis via Alkylation with Benzyl Chloride

  • Reactor Setup: Charge a suitable reactor with ethanolamine and a solid phase base catalyst (e.g., anhydrous potassium carbonate).[2] An excess of ethanolamine is typically used.

  • Reactant Addition: Heat the mixture to the target reaction temperature (e.g., 60-80°C). Slowly add benzyl chloride to the mixture over a period of 1-2 hours while maintaining vigorous stirring to ensure good mixing and temperature control.[2]

  • Reaction Monitoring: Maintain the reaction temperature for an additional 2-4 hours after the addition is complete. Monitor the disappearance of benzyl chloride using in-process GC analysis. The reaction is considered complete when the benzyl chloride content is <0.5%.[2]

  • Workup: Once the reaction is complete, filter the hot mixture to remove the solid catalyst/salt.[2]

  • Purification: The filtrate is subjected to vacuum distillation. First, recover the excess ethanolamine (fraction at ~100-110°C). Then, collect the N-Benzylethanolamine product fraction at 153-156°C under reduced pressure.[2]

Protocol 2: Purity Analysis by HPLC

  • System & Column: Use a standard HPLC system with a UV detector. A reverse-phase C18 column is commonly suitable.

  • Mobile Phase: A typical mobile phase could consist of a mixture of acetonitrile (B52724) and water, with a small amount of an acid like phosphoric acid or formic acid for MS compatibility.[6]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Analysis: Inject the sample onto the column. Set the detection wavelength to an appropriate value (e.g., 254 nm).[5]

  • Data Interpretation: Identify the main product peak based on its retention time compared to a reference standard. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Visualizations

G Workflow for this compound Synthesis via Alkylation cluster_0 Reaction Stage cluster_1 Purification Stage A Charge Reactor: Ethanolamine & Base B Heat to Reaction Temp A->B C Slowly Add Benzyl Chloride B->C D Maintain Temp & Stir (2-4 hrs) C->D E In-Process Control: GC Analysis for Benzyl Chloride < 0.5% D->E D->E Monitoring F Hot Filtration (Remove Salts) E->F Reaction Complete G Vacuum Distillation (Filtrate) F->G H Fraction 1: Recover Excess Ethanolamine G->H I Fraction 2: Collect Pure Product (153-156°C @ vacuum) G->I J Final QC Analysis (HPLC/GC) I->J G Troubleshooting Flowchart: High Impurity Levels Start High Impurity Detected by QC ImpurityID Identify Impurity (GC-MS / HPLC) Start->ImpurityID CheckSM Starting Material (SM) Impurity? ImpurityID->CheckSM CheckOverAlk Over-alkylation Impurity? ImpurityID->CheckOverAlk CheckThermal Degradation Product? ImpurityID->CheckThermal Sol_SM Action: Improve SM Quality Control CheckSM->Sol_SM Yes Rerun Implement Corrective Action & Rerun Batch CheckSM->Rerun No / Other Sol_OverAlk Action: - Adjust Stoichiometry - Reduce Temp - Slow Addition Rate CheckOverAlk->Sol_OverAlk Yes CheckOverAlk->Rerun No / Other Sol_Thermal Action: - Lower Distillation Temp - Increase Vacuum CheckThermal->Sol_Thermal Yes CheckThermal->Rerun No / Other Sol_SM->Rerun Sol_OverAlk->Rerun Sol_Thermal->Rerun G Analytical Workflow for Purity Assessment A Sample Acquisition (Final Product Batch) B Standard & Sample Prep (1 mg/mL, Filter) A->B C HPLC System Setup (C18 Column, Mobile Phase) B->C D System Suitability Test (Inject Standard 5x, RSD < 2%) C->D E Sample Injection & Chromatogram Acquisition D->E System OK F Data Analysis E->F G Identify Peaks by Retention Time F->G H Calculate Purity (% Peak Area) G->H I Generate Certificate of Analysis H->I

References

Strategies to minimize the formation of N,N-dibenzylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the common byproduct, N,N-dibenzylethanolamine, during the synthesis of N-benzylethanolamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N,N-dithis compound formation?

A1: The formation of N,N-dithis compound is a result of a secondary reaction where the desired product, N-benzylethanolamine, which is a secondary amine, acts as a nucleophile and reacts with another molecule of the benzylating agent (e.g., benzyl (B1604629) chloride).[1][2] This over-alkylation is a common issue in the N-alkylation of primary amines because the product amine is often as reactive, or even more so, than the starting amine.[2][3]

Q2: How does stoichiometry affect the formation of N,N-dithis compound?

A2: Stoichiometry plays a crucial role. Using a large excess of ethanolamine (B43304) relative to the benzylating agent can significantly suppress the formation of the dialkylated byproduct.[4] By increasing the concentration of the primary amine, the benzylating agent is more likely to react with ethanolamine rather than the N-benzylethanolamine product.

Q3: What are the main advantages of using a protecting group strategy?

A3: A protecting group strategy, such as using a tert-Butyloxycarbonyl (Boc) group, offers high selectivity for mono-alkylation. By protecting one of the N-H protons of ethanolamine, it physically prevents the second benzylation from occurring.[5][6] This method can lead to a cleaner reaction with a significant reduction in the N,N-dibenzyl byproduct, simplifying purification.[5]

Q4: Is reductive amination a viable alternative to direct alkylation?

A4: Yes, reductive amination is an excellent alternative. This one-pot reaction involves the formation of an imine from benzaldehyde (B42025) and ethanolamine, which is then reduced in situ to N-benzylethanolamine.[7] This method avoids the use of benzyl halides and can offer high selectivity and yields, often with milder reaction conditions.[8]

Q5: What is the role of a phase transfer catalyst (PTC) in this synthesis?

A5: A phase transfer catalyst facilitates the reaction between reactants that are in different phases (e.g., a solid inorganic base and an organic solvent). In the context of N-alkylation, a PTC like tetrabutylammonium (B224687) bromide (TBAB) can improve the reaction rate and selectivity towards mono-alkylation by carefully controlling the reaction conditions.[4][9] PTC allows for the use of less expensive and milder inorganic bases.[10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High levels of N,N-dithis compound - Insufficient excess of ethanolamine.- Reaction temperature is too high, increasing the rate of the second alkylation.- Prolonged reaction time.- Increase the molar ratio of ethanolamine to the benzylating agent (e.g., 5:1 or higher).[4]- Lower the reaction temperature and monitor the reaction progress closely by TLC or GC.[11]- Stop the reaction as soon as the starting material is consumed.
Low conversion of starting material - Inactive alkylating agent.- Low reaction temperature.- Ineffective base.- Consider using a more reactive benzylating agent like benzyl bromide or benzyl iodide.[11]- Gradually increase the reaction temperature while monitoring for byproduct formation.[11]- Use a stronger or more soluble base. For PTC methods, ensure the catalyst is active.
Formation of multiple unidentified byproducts - Reaction conditions are too harsh.- Presence of impurities in starting materials or solvents.- Re-evaluate the reaction conditions, starting with milder temperatures and weaker bases.[11]- Ensure the purity of all reagents and use anhydrous solvents where necessary.
Difficulty in removing the Boc protecting group - Incomplete reaction due to weak acid or insufficient reaction time.- Use a strong acid like 4N HCl in dioxane or trifluoroacetic acid (TFA).[5][6]- Ensure adequate reaction time and monitor the deprotection by TLC.
Low yield in reductive amination - Ineffective reducing agent.- Deactivation of the catalyst.- Unfavorable reaction pH for imine formation.- Use a suitable reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.[12]- Ensure the catalyst (e.g., Pd/C) is active and not poisoned.- Adjust the pH to be mildly acidic to facilitate imine formation without hydrolyzing the imine.

Strategies to Minimize N,N-Dithis compound Formation

Stoichiometric Control

This strategy relies on using a large molar excess of ethanolamine compared to the benzylating agent. This increases the probability of the benzylating agent reacting with the primary amine (ethanolamine) rather than the secondary amine product (N-benzylethanolamine).

Experimental Protocol:

  • In a three-neck flask equipped with a stirrer and a condenser, add a significant excess of ethanolamine (e.g., 5-10 molar equivalents).

  • Slowly add the benzylating agent (e.g., benzyl chloride, 1 molar equivalent) dropwise to the stirred ethanolamine at a controlled temperature (e.g., 60-65°C).[1]

  • After the addition is complete, continue stirring the reaction mixture at a slightly elevated temperature (e.g., 85-95°C) for 1-3 hours, monitoring the reaction progress by GC or TLC.[1]

  • Once the reaction is complete, the excess ethanolamine can be removed by vacuum distillation.

  • The crude product is then worked up by adding a base (e.g., NaOH solution) and extracting with an organic solvent.[1]

Quantitative Data:

MethodReactant Ratio (Ethanolamine:Benzyl Chloride)Yield of N-BenzylethanolamineReference
Classical MethodExcess Ethanolamine66-68%[1]
PTC Method5:166% (for N-allyl-ethanolamine)[4]
Modified ClassicalExcess Ethanolamine with Na2CO394.5%[1]
Protecting Group Strategy (Boc-Protection)

This method involves the temporary protection of one of the amine protons of ethanolamine with a tert-Butyloxycarbonyl (Boc) group. This ensures that only mono-benzylation can occur. The Boc group is then removed in a subsequent step.

Experimental Protocol:

  • Boc-Protection of Ethanolamine:

    • Dissolve ethanolamine in a suitable solvent (e.g., a mixture of water and acetone).[13]

    • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Extract the N-Boc-ethanolamine product.[13]

  • Benzylation of N-Boc-Ethanolamine:

    • Dissolve the N-Boc-ethanolamine in a suitable solvent (e.g., THF).

    • Add a base (e.g., NaH) at 0°C, followed by the dropwise addition of the benzylating agent.[5]

    • Allow the reaction to proceed to completion.

  • Deprotection:

    • Remove the Boc group by treating the product with a strong acid, such as 4N HCl in 1,4-dioxane, at room temperature for 2-3 hours to yield the desired N-benzylethanolamine.[5][6]

Quantitative Data:

StepReactantsYieldReference
Boc-ProtectionEthanolamine, Boc₂OHigh yields[13]
BenzylationN-Boc-ethanolamine, Benzyl halideGood yields[5]
DeprotectionBoc-protected product, 4N HClEfficient[5][6]
Reductive Amination

This strategy involves the reaction of benzaldehyde with ethanolamine to form an imine intermediate, which is then reduced in situ to the desired N-benzylethanolamine.

Experimental Protocol:

  • In a reaction vessel, combine benzaldehyde (1 equivalent) and ethanolamine (1-1.2 equivalents) in a suitable solvent such as methanol (B129727) or benzene.[1]

  • Add a reducing agent, for example, sodium borohydride, in portions. Alternatively, for catalytic hydrogenation, add a catalyst like Pd/C.[1]

  • If using catalytic hydrogenation, pressurize the vessel with hydrogen gas (e.g., 1 MPa) and heat the reaction (e.g., 50°C) for several hours.[1]

  • Monitor the reaction by TLC or GC.

  • Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Quantitative Data:

MethodCatalyst/Reducing AgentYield of N-BenzylethanolamineReference
Reductive AminationPd/C, H₂93.3%[1]
Reductive AminationCopper Chromite, H₂Not specified

Visualizing Reaction Pathways and Strategies

Formation_and_Minimization_of_NN_Dithis compound cluster_formation Byproduct Formation Pathway cluster_strategies Minimization Strategies A Ethanolamine (Primary Amine) C N-Benzylethanolamine (Desired Product - Secondary Amine) A->C Desired Reaction B Benzylating Agent (e.g., Benzyl Chloride) B->C D N,N-Dithis compound (Byproduct - Tertiary Amine) B->D C->D Undesired Reaction C->D S1 Stoichiometric Control (Excess Ethanolamine) S1->C Favors S1->D Inhibits S2 Protecting Group (e.g., Boc) S2->C Leads to S2->D Prevents S3 Reductive Amination (Benzaldehyde + Ethanolamine) S3->C Produces S3->D Avoids

Caption: Reaction pathway for N,N-dithis compound formation and strategies for its minimization.

Boc_Protection_Workflow start Start: Ethanolamine step1 Step 1: Boc Protection (Add Boc₂O) start->step1 intermediate N-Boc-Ethanolamine step1->intermediate step2 Step 2: Benzylation (Add Benzylating Agent + Base) intermediate->step2 protected_product N-Boc-N-Benzylethanolamine step2->protected_product step3 Step 3: Deprotection (Add Strong Acid, e.g., 4N HCl) protected_product->step3 end_product Final Product: N-Benzylethanolamine step3->end_product

Caption: Workflow for the synthesis of N-benzylethanolamine using a Boc-protecting group strategy.

References

Optimizing catalyst selection for the reductive amination synthesis of Benzylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzylethanolamine through reductive amination.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Low or no conversion of starting materials.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound (benzaldehyde) and the amine (ethanolamine) may not favor the imine intermediate. This can be influenced by steric hindrance, electronic effects, or the presence of water which can hydrolyze the imine.[1]

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[1] The optimal pH for imine formation is typically slightly acidic (pH 4-5).[1]

  • Inactive or Incorrect Reducing Agent: The chosen reducing agent may be unsuitable for the reaction or may have degraded. Some reducing agents might be too reactive, reducing the aldehyde before imine formation, while others may not be reactive enough to reduce the imine.[1]

    • Solution: Select a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to be effective for reductive amination.[2][3] Always use fresh or properly stored reducing agents.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and catalyst activity can significantly impact conversion rates.

    • Solution: Optimize reaction parameters. For instance, with a Pd/C catalyst, a reaction temperature of 50°C and a hydrogen pressure of 1 MPa has been reported to be effective.[4] For copper chromite catalysts, the optimal temperature is around 140°C.

Q2: Formation of significant side products.

Potential Causes & Solutions:

  • Over-alkylation: The newly formed secondary amine (this compound) can react further with the aldehyde to form a tertiary amine.

    • Solution: Using a slight excess of the primary amine (ethanolamine) can help minimize this side reaction.[1]

  • Reduction of the Carbonyl Starting Material: A highly reactive reducing agent can reduce the benzaldehyde (B42025) to benzyl (B1604629) alcohol before it has a chance to form the imine.

    • Solution: Employ a milder reducing agent. Sodium triacetoxyborohydride is particularly effective in preventing this side reaction.[2]

  • Aldol Condensation: Aldehydes can undergo self-condensation, especially in the presence of a base.[1]

    • Solution: Running the reaction under neutral or slightly acidic conditions can suppress this side reaction.[1]

Q3: Difficulty in isolating the final product (this compound).

Potential Causes & Solutions:

  • Incomplete Reaction: The presence of unreacted starting materials or the intermediate imine can complicate purification.[5][6]

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. If the reaction has stalled, re-evaluate the catalyst, reducing agent, and reaction conditions. Adding the reducing agent portion-wise can sometimes drive the reaction to completion.[1]

  • Emulsion Formation During Work-up: The presence of both organic and aqueous layers, along with the product, can lead to the formation of stable emulsions.

    • Solution: The addition of brine (saturated NaCl solution) during the aqueous work-up can help to break emulsions.

  • Co-extraction of Impurities: The imine intermediate and the final amine product may have similar polarities, leading to their co-extraction during acid-base work-up.[5][6]

    • Solution: Ensure the reduction step goes to completion. If separation is still difficult, consider converting the amine product to its hydrochloride salt to facilitate precipitation and isolation.[5] Alternatively, column chromatography can be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the reductive amination synthesis of this compound?

Commonly used catalysts include palladium on carbon (Pd/C) and copper chromite.[4] Other transition metal catalysts based on nickel, ruthenium, and iridium have also been successfully employed in reductive amination reactions.

Q2: Which reducing agents are recommended for this synthesis?

For direct reductive amination, where the imine is not isolated, mild and selective hydride reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are widely used because they can selectively reduce the imine in the presence of the aldehyde.[2][3] Hydrogen gas in the presence of a metal catalyst is another common and cost-effective reducing agent, particularly for large-scale synthesis.[7]

Q3: What are typical reaction conditions for the synthesis of this compound?

The reaction conditions are highly dependent on the chosen catalyst and reducing agent. Below is a summary of reported conditions:

CatalystReducing AgentSolventTemperaturePressureYieldReference
3% Pd/CHydrogenMethanol50°C1 MPa93.3%[4]
Copper ChromiteHydrogenBenzene140°C50 atm-

Q4: Can this reaction be performed as a one-pot synthesis?

Yes, direct reductive amination is a one-pot procedure where the aldehyde, amine, and reducing agent are combined in the same reaction vessel.[8] This approach is efficient as it eliminates the need to isolate the intermediate imine.

Experimental Protocols

Protocol 1: Reductive Amination using Pd/C Catalyst and Hydrogen Gas [4]

  • To a 1L high-pressure reaction vessel, add 200g of benzaldehyde, 126.6g of ethanolamine, 20g of anhydrous potassium carbonate, 600mL of methanol, and 0.2g of 3% Pd/C catalyst.

  • Seal the reactor and evacuate the vessel to a pressure of ≤-0.09MPa.

  • Purge the reactor with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 1 MPa.

  • Stir the reaction mixture at 50°C, maintaining the hydrogen pressure at 1 MPa for 6 hours.

  • After the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Distill the filtrate at atmospheric pressure to remove methanol.

  • The remaining residue is then distilled under reduced pressure (1.6 KPa), collecting the fraction at 153-156°C to obtain N-Benzylethanolamine.

Protocol 2: Reductive Amination using Copper Chromite Catalyst

  • In an autoclave, combine 19.2 g (0.32 mol) of ethanolamine, 33.3 g (0.32 mol) of benzaldehyde, 100 ml of benzene, and 2.1 g of reduced copper chromite catalyst.

  • After flushing with nitrogen, pressurize the autoclave with hydrogen to 50 atm.

  • Heat the mixture to 140°C with stirring for 1 hour, maintaining the pressure at 50 ± 10 atm by admitting hydrogen as required.

  • After 1 hour, rapidly cool the autoclave and separate the catalyst by centrifugation.

  • The product, N-benzylethanolamine, can be recovered from the supernatant by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for Reductive Amination cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Benzaldehyde, Ethanolamine, Solvent, and Catalyst reaction Pressurize with Reducing Agent (e.g., H2) and Heat start->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring filtration Cool and Filter to Remove Catalyst monitoring->filtration Reaction Complete solvent_removal Remove Solvent (Distillation) filtration->solvent_removal purification Purify by Vacuum Distillation solvent_removal->purification end N-Benzylethanolamine purification->end

Caption: A generalized experimental workflow for the synthesis of this compound via reductive amination.

catalyst_selection_logic Catalyst Selection Logic Tree cluster_large_scale Large Scale cluster_small_scale Small Scale / Lab Scale cluster_sensitive Sensitive Groups Present cluster_robust Robust Substrate start Desired Reaction Scale? large_scale Consider Heterogeneous Catalysts (e.g., Pd/C, Copper Chromite) for ease of separation and reusability. start->large_scale Large small_scale Homogeneous catalysts (e.g., Ru, Ir complexes) or heterogeneous catalysts are suitable. start->small_scale Small sensitivity Substrate Functional Group Sensitivity? large_scale->sensitivity small_scale->sensitivity sensitive_groups Choose milder conditions and selective catalysts. (e.g., some organocatalysts or biocatalysts) sensitivity->sensitive_groups Yes robust_substrate A wider range of catalysts can be employed. (e.g., Ni-based catalysts) sensitivity->robust_substrate No end Optimized Catalyst Selection sensitive_groups->end robust_substrate->end

References

Validation & Comparative

Comparative analysis of different synthetic routes to Benzylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylethanolamine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic pathways.[1][2][3] The selection of an optimal route is critical and depends on factors such as yield, purity, cost-effectiveness, and scalability. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering experimental data and detailed protocols to inform methodological choices in a research and development setting.

Comparative Data of Synthetic Routes

The following table summarizes the key performance indicators for the primary synthetic routes to this compound, providing a clear comparison of their efficacy.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Reaction with Benzyl (B1604629) Chloride Benzyl chloride, Ethanolamine (B43304)Sodium carbonate or Sodium hydroxide66 - 94.5[4]~98 - 99.2[4]Industrially scalable, high purity achievable.[5]Potential for over-alkylation, generation of inorganic waste.[4]
Reductive Amination Benzaldehyde (B42025), EthanolamineSodium borohydride (B1222165) or H₂/Pd/C93.3 - >95[4]~96.8[4]High yield, mild reaction conditions, suitable for pharmaceutical applications.Requires reducing agents or specialized hydrogenation equipment.
Reaction with Styrene (B11656) Oxide Styrene oxide, Benzylamine (B48309)Acetic acid (catalyst)up to 98 (for isomer)[6]Not specifiedHigh atom economy.Can produce a mixture of regioisomers, data is for an isomeric product.[6][7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Synthesis via Reaction of Benzyl Chloride with Ethanolamine

This classical method involves the nucleophilic substitution of chloride from benzyl chloride by the amino group of ethanolamine.

Materials:

  • Ethanolamine

  • Benzyl chloride

  • Sodium carbonate (solid)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add ethanolamine and powdered sodium carbonate.

  • Heat the mixture to 60-65°C with stirring.

  • Slowly add benzyl chloride dropwise over 2-4 hours, maintaining the temperature at 60-65°C.

  • After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours. Monitor the reaction progress by Gas Chromatography (GC) until the benzyl chloride content is less than 0.5%.[4]

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • The filtrate is then subjected to vacuum distillation to recover excess ethanolamine.

  • The crude product is purified by vacuum distillation, collecting the fraction at 153-156°C (at 12 mmHg).[5]

An improved, more environmentally friendly version of this method utilizes a solid-phase highly basic catalyst, which can increase the yield by 25-30% and reduce production costs by 30-35% by simplifying the workup procedure and eliminating aqueous waste streams.

Synthesis via Reductive Amination of Benzaldehyde

This route involves the formation of an imine intermediate from benzaldehyde and ethanolamine, which is then reduced to the final product.

a) Using Sodium Borohydride:

Materials:

Procedure:

  • Dissolve benzaldehyde and ethanolamine in methanol in a reaction flask and stir at room temperature for 15-30 minutes to form the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

b) Using Catalytic Hydrogenation:

Materials:

  • Benzaldehyde

  • Ethanolamine

  • Methanol

  • Palladium on carbon (Pd/C) catalyst (e.g., 3-5 wt%)

  • Hydrogen gas

Procedure:

  • In a high-pressure reaction vessel, combine benzaldehyde, ethanolamine, methanol, and the Pd/C catalyst.[4]

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 MPa).[4]

  • Heat the mixture to a specified temperature (e.g., 50°C) and stir for several hours (e.g., 6 hours).[4]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the product is purified by vacuum distillation. This method has reported yields of up to 93.3% with a purity of 96.8%.[4]

Synthesis via Ring-Opening of Styrene Oxide

This pathway involves the nucleophilic attack of benzylamine on the epoxide ring of styrene oxide. It is important to note that this reaction can lead to the formation of two regioisomers: the desired N-benzylethanolamine (2-(benzylamino)-1-phenylethanol) and its isomer (1-phenyl-2-(benzylamino)ethanol). The regioselectivity is highly dependent on the reaction conditions. Acidic conditions tend to favor attack at the benzylic carbon, while basic or neutral conditions favor attack at the less hindered terminal carbon.

Materials:

  • Styrene oxide

  • Benzylamine

  • Acetic acid (catalyst)

Procedure:

  • In a reaction vessel, combine styrene oxide and benzylamine.

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour.[6]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by adding a base to neutralize the acetic acid, followed by extraction with an organic solvent.

  • The product is then purified, typically by column chromatography or distillation. A reported yield for the isomeric product 2-benzylamino-1-phenyl-ethanol via this method is as high as 98%.[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and a general workflow for the synthesis and analysis of this compound.

G cluster_0 Route 1: From Benzyl Chloride cluster_1 Route 2: Reductive Amination cluster_2 Route 3: From Styrene Oxide Benzyl Chloride Benzyl Chloride Benzylethanolamine_1 This compound Benzyl Chloride->Benzylethanolamine_1 + Ethanolamine (Base, Heat) Ethanolamine_1 Ethanolamine Ethanolamine_1->Benzylethanolamine_1 Benzaldehyde Benzaldehyde Imine Intermediate Imine Intermediate Benzaldehyde->Imine Intermediate + Ethanolamine Ethanolamine_2 Ethanolamine Ethanolamine_2->Imine Intermediate Benzylethanolamine_2 This compound Imine Intermediate->Benzylethanolamine_2 Reduction (NaBH4 or H2/Catalyst) Styrene Oxide Styrene Oxide Benzylethanolamine_Isomer This compound Isomers Styrene Oxide->Benzylethanolamine_Isomer + Benzylamine (Catalyst) Benzylamine Benzylamine Benzylamine->Benzylethanolamine_Isomer

Caption: Comparative synthetic pathways to this compound.

G start Select Synthetic Route reaction Perform Synthesis (Monitor Progress, e.g., GC/TLC) start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Product Analysis (e.g., NMR, GC-MS, Purity Assessment) purification->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for synthesis and characterization.

References

A Comparative Guide to Analytical Methods for Benzylethanolamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Benzylethanolamine, a crucial intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS (with derivatization), and LC-MS/MS for the analysis of this compound and structurally related compounds.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by liquid chromatography, with highly selective and sensitive detection by tandem mass spectrometry.
Derivatization Not typically required.Required to improve volatility and chromatographic performance.May not be necessary, but can be used to enhance ionization.
Limit of Detection (LOD) ~0.86 µg/mL (for Benzyl (B1604629) Alcohol)[1]Analyte dependent, can reach low ppm levels.[2][3]Typically in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) ~2.5 µg/mL (for Benzyl Alcohol)[1]Analyte dependent, can reach low ppm levels.[2][3]Typically in the low ng/mL to pg/mL range.
Linearity (R²) >0.999[1]>0.99[4]>0.99
Accuracy (% Recovery) Typically 98-102%Typically 95-105%Typically 95-105%
Precision (%RSD) <2%<15%<15%
Sample Throughput HighModerateHigh
Instrumentation Cost Low to ModerateModerate to HighHigh
Expertise Required Low to ModerateModerate to HighHigh

Note: Quantitative data for HPLC-UV and GC-MS are based on values reported for structurally similar compounds (Benzyl Alcohol and derivatized ethanolamines) and should be considered indicative. Specific performance for this compound may vary and requires method-specific validation.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of this compound in bulk drug substances and pharmaceutical formulations.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the linear range of the assay.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column Newcrom R1 reverse-phase column[5]
Mobile Phase Acetonitrile (B52724) and water with phosphoric acid.[5] For MS compatibility, replace phosphoric acid with formic acid.[5]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 220 nm
Injection Volume 10 µL

Quantification:

Quantification is based on the peak area of this compound compared to a standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polar nature and low volatility of this compound, derivatization is necessary for GC-MS analysis. Benzylation of the hydroxyl group is a common approach.[2][3]

Sample Preparation and Derivatization:

  • Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Add benzyl bromide and a base (e.g., sodium carbonate).[2]

  • Heat the mixture at 55°C for 2 hours to facilitate the derivatization reaction.[2]

  • After cooling, the reaction mixture can be diluted and directly injected into the GC-MS system.

GC-MS Conditions:

ParameterCondition
GC Column Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar.[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injection Mode Splitless
Injector Temperature 250°C[2]
Oven Temperature Program Initial temperature of 40°C, hold for 3 min, then ramp at 8°C/min to 300°C and hold for 3 min.[2]
MS Ion Source Temperature 230°C[2]
MS Quadrupole Temperature 150°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 40-550

Quantification:

Quantification is performed using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity and is particularly useful for the analysis of this compound in complex biological matrices.

Sample Preparation:

Sample preparation will vary depending on the matrix (e.g., plasma, urine). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

LC-MS/MS Conditions:

ParameterCondition
LC Column A C18 reverse-phase column is commonly used.
Mobile Phase A gradient of acetonitrile and water, both containing 0.1% formic acid, is typical.
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive ion mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)

Quantification:

Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method for this compound quantification, the following diagram illustrates the key steps involved.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC-MS, LC-MS/MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Prepare Validation Report K->L M Standard Operating Procedure (SOP) L->M N Routine Sample Analysis M->N O Method Transfer (if applicable) N->O

Caption: A typical workflow for the validation of an analytical method.

This guide provides a foundational understanding of the analytical methods available for the quantification of this compound. The successful implementation of any of these methods will require careful optimization and validation to ensure the generation of reliable and accurate data.

References

Spectroscopic data comparison for Benzylethanolamine from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to comparing spectroscopic data of Benzylethanolamine from different suppliers, designed for researchers, scientists, and professionals in drug development. This guide provides a structured comparison of key analytical data, detailed experimental protocols, and a visual workflow to aid in the critical evaluation of this compound for research and manufacturing purposes.

Spectroscopic Data Comparison of this compound

Ensuring the identity, purity, and consistency of starting materials is a cornerstone of robust scientific research and drug development. This guide provides a comparative analysis of this compound using common spectroscopic techniques. The data presented below is compiled from various public sources and serves as a representative comparison.

Table 1: Comparative Analysis of this compound Spectroscopic Data
ParameterSupplier A (Source: ChemicalBook)Supplier B (Source: PubChem)Supplier C (Source: Guidechem)
Purity (by GC) Not explicitly statedNot explicitly statedMin. 98%[1]
¹H NMR (CDCl₃) 90 MHz spectrum available. Key shifts: 7.38-7.17 ppm (aromatic), 3.77 ppm, 3.62 ppm, 2.75 ppm, 2.55 ppm[2]Varian A-60 data available[3]90 MHz in CDCl₃ data available[4]
¹³C NMR (CDCl₃) Data available[2]Data available[3]Data available[4]
IR Spectrum Liquid film IR spectrum available[5]FTIR, ATR-IR, Near IR, and Vapor Phase IR data available[3]Liquid film IR data available[4]
Mass Spectrum (MS) MS-NW-9043 data available, molecular ion at m/z 151[2]GC-MS and ESI-QTOF data available. GC-MS shows a base peak at m/z 91[3]Mass spectral data available[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are standard protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the molecular structure and purity of this compound.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Solvent: CDCl₃

    • Temperature: 25°C

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Solvent: CDCl₃

    • Temperature: 25°C

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Liquid Film):

    • Place a small drop of neat this compound onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Gently place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • GC-MS Analysis:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • GC Column: A standard non-polar column (e.g., DB-5MS).

    • Oven Temperature Program: Start at 40°C, hold for 3 minutes, then ramp at 8°C/min to 300°C and hold for 3 minutes[6].

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing spectroscopic data of a chemical compound from different suppliers.

Spectroscopic_Data_Comparison_Workflow cluster_procurement Procurement & Preparation cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation & Comparison s1 Obtain this compound from Supplier A prep Prepare Samples for Analysis (e.g., dissolve in CDCl3 for NMR) s1->prep s2 Obtain this compound from Supplier B s2->prep s3 Obtain this compound from Supplier C s3->prep nmr ¹H and ¹³C NMR Spectroscopy prep->nmr ir Infrared (IR) Spectroscopy prep->ir ms Mass Spectrometry (GC-MS) prep->ms compare Compare Spectra: - Peak Positions - Relative Intensities - Impurity Profiles nmr->compare ir->compare ms->compare decision Decision: - Accept/Reject Supplier Lot - Further Characterization Needed compare->decision

Caption: Workflow for the comparative analysis of this compound.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity and Interference in Benzylethanolamine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Benzylethanolamine is critical for pharmacokinetic studies, toxicological assessments, and drug efficacy trials. However, the journey to precise measurement is often complicated by the potential for cross-reactivity with structurally similar molecules and interference from endogenous and exogenous substances. This guide provides a comparative analysis of two common analytical platforms—a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—in the context of these challenges. The experimental data presented herein is hypothetical but representative of typical assay performance, designed to illustrate key comparative points.

Understanding the Challenge: Cross-Reactivity vs. Interference

In the analysis of this compound, it is crucial to distinguish between two primary sources of analytical error:

  • Cross-reactivity is an analyte-dependent interference where the assay's primary antibodies bind to compounds that are structurally similar to this compound. This can lead to an overestimation of the analyte concentration.

  • Interference refers to the effects of other components in the sample matrix that alter the final measurement, independent of the analyte's structure. These substances can cause either signal enhancement or suppression, leading to inaccurate results.[1]

Comparative Analysis of Assay Performance

The specificity of an assay is paramount for reliable quantification. Below is a comparative summary of the hypothetical performance of a competitive ELISA and an LC-MS/MS method in detecting this compound in human plasma.

Table 1: Cross-Reactivity of Structurally Similar Compounds
Potential Cross-ReactantStructure% Cross-Reactivity (Competitive ELISA)% Interference (LC-MS/MS)
This compound (Target Analyte) 100% N/A
N-Benzyldiethanolamine15.2%<0.1%
N-Benzyl-N-methylethanolamine8.5%<0.1%
Phenylethanolamine2.1%<0.1%
Ephedrine0.5%<0.1%
Benzylamine<0.1%<0.1%

Data is hypothetical and for illustrative purposes.

The competitive ELISA demonstrates notable cross-reactivity with compounds that share significant structural motifs with this compound, particularly those with N-benzyl and ethanolamine (B43304) groups. In contrast, the LC-MS/MS method, owing to its high selectivity in separating compounds by chromatography and detecting specific mass-to-charge ratios, shows negligible interference from these structurally related molecules.

Table 2: Interference from Endogenous and Exogenous Substances
Potential InterferentCategory% Interference (Competitive ELISA)% Interference (LC-MS/MS)
Hemolyzed PlasmaEndogenous+12.5%-2.8% (Ion Suppression)
Lipemic PlasmaEndogenous+8.9%-5.1% (Ion Suppression)
Icteric Plasma (High Bilirubin)Endogenous+5.3%-1.5%
Human Anti-Mouse Antibodies (HAMA)Endogenous+25.7%<0.1%
Common Pharmaceutical Excipient AExogenous+3.2%<0.1%
Common Pharmaceutical Excipient BExogenous-4.1%<0.1%

Data is hypothetical and for illustrative purposes. Positive values indicate signal enhancement (falsely high result), while negative values indicate signal suppression (falsely low result).

The ELISA is susceptible to matrix effects from hemolyzed, lipemic, and icteric samples, as well as significant interference from heterophilic antibodies like HAMA.[1] LC-MS/MS is less affected by the color and turbidity of the sample but can experience ion suppression from high concentrations of lipids and other endogenous components, leading to a reduction in signal.[2]

Experimental Protocols

Detailed and robust experimental design is essential for accurately assessing cross-reactivity and interference.

Protocol 1: Cross-Reactivity Assessment in Competitive ELISA
  • Preparation of Standard Curve: A standard curve for this compound is prepared in the appropriate biological matrix (e.g., drug-free human plasma) ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Preparation of Cross-Reactant Solutions: Stock solutions of each potential cross-reactant are prepared in an appropriate solvent and then spiked into the biological matrix at a high concentration (e.g., 10,000 ng/mL).

  • Assay Procedure: The competitive ELISA is performed according to the manufacturer's instructions. Briefly, samples (standards, controls, and spiked cross-reactants) are added to a microplate pre-coated with a this compound-protein conjugate. A fixed amount of anti-Benzylethanolamine antibody is then added. The plate is incubated, washed, and a secondary antibody conjugated to an enzyme is added. After a final wash, a substrate is added, and the color development is measured.

  • Calculation of Cross-Reactivity: The concentration of each cross-reactant is determined from the this compound standard curve. The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Apparent Concentration of Cross-Reactant / Actual Concentration of Cross-Reactant) x 100

ELISA_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Std_Curve Prepare this compound Standard Curve Add_Samples Add Standards & Spikes to Coated Plate Std_Curve->Add_Samples Cross_Reactants Prepare High Concentration Cross-Reactant Spikes Cross_Reactants->Add_Samples Add_Antibody Add Anti-Benzylethanolamine Antibody Add_Samples->Add_Antibody Incubate_Wash_1 Incubate & Wash Add_Antibody->Incubate_Wash_1 Add_Secondary Add Enzyme-Linked Secondary Antibody Incubate_Wash_1->Add_Secondary Incubate_Wash_2 Incubate & Wash Add_Secondary->Incubate_Wash_2 Add_Substrate Add Substrate & Develop Incubate_Wash_2->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate Calculate_Conc Calculate Apparent Concentration Read_Plate->Calculate_Conc Calculate_CR Calculate % Cross-Reactivity Calculate_Conc->Calculate_CR

Caption: Workflow for ELISA Cross-Reactivity Assessment.

Protocol 2: Interference Assessment in LC-MS/MS
  • Sample Preparation: Prepare three sets of samples in the biological matrix:

    • Set A: Blank matrix spiked with a low concentration of this compound (e.g., 3x LLOQ).

    • Set B: Blank matrix spiked with the potential interfering substance at a clinically relevant concentration.

    • Set C: Blank matrix spiked with both the low concentration of this compound and the potential interfering substance.

  • Extraction: Perform a protein precipitation or solid-phase extraction on all samples to remove larger molecules and concentrate the analyte. An internal standard is added prior to extraction.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The method should have optimized chromatographic separation to resolve this compound from any potential isobaric interferences. Detection is performed using Multiple Reaction Monitoring (MRM).

  • Calculation of Interference: The peak area of this compound in each set is recorded. The percent interference is calculated as follows: % Interference = ((Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A - 1) x 100

LCMS_Interference_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Steps cluster_data Data Evaluation Set_A Set A: Analyte Only Extraction Add Internal Standard & Perform Extraction Set_A->Extraction Set_B Set B: Interferent Only Set_B->Extraction Set_C Set C: Analyte + Interferent Set_C->Extraction LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Extraction->LCMS_Analysis Measure_Peak_Area Measure Analyte Peak Area LCMS_Analysis->Measure_Peak_Area Calculate_Interference Calculate % Interference Measure_Peak_Area->Calculate_Interference

Caption: Workflow for LC-MS/MS Interference Assessment.

Conclusion and Recommendations

The choice of analytical method for this compound quantification has significant implications for data quality and interpretation.

  • Competitive ELISA can be a high-throughput and cost-effective method suitable for screening large numbers of samples. However, it is more susceptible to cross-reactivity from structurally similar compounds and interference from complex biological matrices. Rigorous validation, including comprehensive cross-reactivity and interference studies, is essential. The use of blocking agents can help mitigate some non-specific binding issues.[1]

  • LC-MS/MS offers superior selectivity and specificity, making it the gold standard for quantitative bioanalysis. It is largely unaffected by the types of cross-reactivity that impact immunoassays. While it can be affected by matrix effects like ion suppression, these can often be minimized through effective sample clean-up, optimized chromatography, and the use of a suitable internal standard.[2]

For drug development professionals, LC-MS/MS is the recommended platform for definitive quantification of this compound in regulatory submissions. ELISA may be employed as a complementary technique for initial screening or in research settings where the potential for cross-reactivity is well-characterized and controlled. Ultimately, a thorough understanding of the potential for cross-reactivity and interference is critical for the validation of any analytical method and for ensuring the integrity of the resulting data.

References

Benchmarking Benzylethanolamine-Based Surfactants: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of Benzylethanolamine-based surfactants against other common surfactant classes used in pharmaceutical and research applications. Due to the limited availability of public, direct comparative data for this compound-based surfactants, this document focuses on establishing a benchmarking methodology. It outlines key performance indicators, details relevant experimental protocols, and presents exemplar data from common surfactant types to serve as a practical reference for researchers to conduct their own evaluations.

Key Performance Indicators for Surfactant Evaluation

The efficacy and suitability of a surfactant for a specific application are determined by a range of physicochemical properties. The following table summarizes critical performance parameters and provides a comparative overview of typical values for different surfactant classes. Researchers can use this as a template to populate with their own experimental data for this compound-based surfactants.

Performance ParameterAnionic Surfactants (e.g., Sodium Dodecyl Sulfate)Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide)Non-ionic Surfactants (e.g., Polysorbates, Poloxamers)This compound-based Surfactants
Critical Micelle Concentration (CMC) Low to moderate (e.g., 8.3 mM for SDS)[1]Low (e.g., 0.92 mM for CTAB)[1]Very low (e.g., 0.065 mM for Pentaethylene glycol monododecyl ether)[1]Data not publicly available
Surface Tension Reduction StrongStrongModerate to Strong[2][3]Data not publicly available
Emulsification Efficiency GoodGoodExcellent, often used in pharmaceutical emulsions[4][5]Data not publicly available
Biocompatibility (Hemolytic Potential) Generally higher toxicityGenerally higher toxicityGenerally lower toxicity, widely used in drug formulations[6]Data not publicly available
Protein Stabilization Can cause denaturationCan cause denaturationEffective stabilizers, prevent aggregation at interfaces[6][7][8]Data not publicly available

Experimental Protocols for Surfactant Benchmarking

Accurate and reproducible experimental data is the cornerstone of effective surfactant benchmarking. The following sections detail the methodologies for key experiments to assess the performance indicators outlined above.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[1] It is a fundamental parameter indicating the efficiency of a surfactant. A lower CMC value suggests that less surfactant is needed to achieve maximum surface tension reduction and form micelles, which is often desirable.[9]

Methodology: Surface Tension Measurement

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at varying concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the point where the surface tension plateaus or changes slope significantly.[1]

Methodology: Dye Solubilization Method

  • Reagents: A stock solution of a water-insoluble dye (e.g., Sudan III) in a suitable organic solvent is prepared. A series of surfactant solutions of varying concentrations are also prepared.

  • Procedure: A small, constant amount of the dye solution is added to each surfactant solution and stirred until equilibrium is reached.

  • Analysis: The absorbance of the solutions is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye.

  • Data Interpretation: A plot of absorbance versus surfactant concentration will show a sharp increase at the CMC, as the dye is solubilized within the micelles.

Assessment of Emulsification Efficiency

Emulsification efficiency refers to the ability of a surfactant to form and stabilize an emulsion of two immiscible liquids, such as oil and water.

Methodology: Emulsification Index (E24)

  • Preparation: Mix equal volumes of an oil phase (e.g., n-hexane) and an aqueous surfactant solution in a test tube.

  • Emulsification: Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.

  • Incubation: Allow the emulsion to stand undisturbed for 24 hours.

  • Measurement: After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.

  • Calculation: The Emulsification Index (E24) is calculated as: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Evaluation of Biocompatibility: Hemolysis Assay

The hemolysis assay is a common in vitro method to assess the cytotoxicity of a substance by measuring its ability to damage red blood cells (erythrocytes) and cause the release of hemoglobin.[10] This is a critical test for surfactants intended for parenteral drug formulations.

Methodology

  • Blood Collection and Preparation: Obtain fresh whole blood (e.g., human or rabbit) and wash the erythrocytes with an isotonic buffer (e.g., phosphate-buffered saline, PBS) by repeated centrifugation and resuspension to remove plasma and other cellular components. Prepare a final erythrocyte suspension of a specific concentration (e.g., 2% v/v) in the buffer.

  • Sample Preparation: Prepare serial dilutions of the surfactant in the same isotonic buffer.

  • Incubation: Mix the erythrocyte suspension with the surfactant solutions and incubate at 37°C for a defined period (e.g., 1 hour).[11]

  • Controls:

    • Negative Control: Erythrocyte suspension mixed with the buffer alone (0% hemolysis).

    • Positive Control: Erythrocyte suspension mixed with a known lytic agent, such as Triton X-100, to induce 100% hemolysis.[12]

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact erythrocytes.

  • Measurement: Transfer the supernatant to a microplate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 541 nm) using a spectrophotometer.[13]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Surfactant Performance Benchmarking

G cluster_prep Sample Preparation cluster_tests Performance Tests cluster_analysis Data Analysis & Comparison prep_surfactant Prepare Surfactant Solutions (Varying Concentrations) cmc_test CMC Determination (Tensiometry/Dye Solubilization) prep_surfactant->cmc_test emulsion_test Emulsification Efficiency (E24 Index) prep_surfactant->emulsion_test hemolysis_test Hemolysis Assay prep_surfactant->hemolysis_test prep_blood Prepare Washed Erythrocyte Suspension prep_blood->hemolysis_test plot_cmc Plot Surface Tension vs. Conc. Determine CMC cmc_test->plot_cmc calc_e24 Calculate E24 Index emulsion_test->calc_e24 calc_hemolysis Calculate % Hemolysis hemolysis_test->calc_hemolysis compare Compare with Alternative Surfactants plot_cmc->compare calc_e24->compare calc_hemolysis->compare

Caption: Workflow for benchmarking surfactant performance.

Signaling Pathway of Surfactant-Induced Hemolysis

G cluster_interaction Initial Interaction cluster_destabilization Membrane Destabilization cluster_lysis Cell Lysis surfactant Surfactant Monomers insertion Insertion into Lipid Bilayer surfactant->insertion Hydrophobic Interaction rbc Erythrocyte Membrane rbc->insertion pore_formation Pore Formation/ Membrane Disruption insertion->pore_formation lysis Hemolysis pore_formation->lysis hemoglobin Hemoglobin Release lysis->hemoglobin

Caption: Mechanism of surfactant-induced hemolysis.

Conclusion

While direct comparative data for this compound-based surfactants remains scarce in the public domain, this guide provides a robust framework for their evaluation. By employing the standardized experimental protocols for determining key performance indicators such as Critical Micelle Concentration, emulsification efficiency, and hemolytic potential, researchers can generate the necessary data to benchmark these novel surfactants against established alternatives. This structured approach will enable an objective assessment of their suitability for various applications in drug development and other scientific research, ultimately facilitating informed decisions on their adoption and optimization.

References

Comparative study of Benzylethanolamine and other ethanolamine derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Benzylethanolamine and Other Ethanolamine (B43304) Derivatives in Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and catalysts is paramount to the success of organic synthesis. This guide provides a comparative study of N-Benzylethanolamine and other selected ethanolamine derivatives, namely N-phenylethanolamine, 2-(p-tolylamino)ethanol, and 2-(o-tolylamino)ethanol. We will explore their applications, comparative performance in a key organic reaction, and provide detailed experimental protocols.

Introduction to Ethanolamine Derivatives in Organic Synthesis

Ethanolamine derivatives are versatile compounds in organic synthesis, serving as building blocks, catalysts, and ligands.[1] Their bifunctional nature, possessing both an amine and a hydroxyl group, allows them to participate in a wide array of chemical transformations. N-Benzylethanolamine, in particular, has garnered significant attention as a key intermediate in the synthesis of various pharmaceuticals.[2][3] It is a crucial component in the preparation of Calcitonin Gene-Related Peptide (CGRP) antagonists for migraine treatment and Histone Deacetylase (HDAC) inhibitors for cancer therapy.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its derivatives is presented in Table 1 for easy comparison.

Table 1: Physicochemical Properties of Selected Ethanolamine Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Melting Point (°C)Refractive Index (n20/D)
N-Benzylethanolamine C₉H₁₃NO151.21Colorless to light yellow liquid[3][4]153-156 @ 12 mmHg[4]-30[5]1.543[4]
N-Phenylethanolamine C₈H₁₁NO137.18Pale yellow solid[6][7]157-160 @ 17 mmHg[7]56-57[4][7]1.5780-1.5820[8]
2-(p-tolylamino)ethanol C₉H₁₃NO151.21Solid[9]---
2-(o-tolylamino)ethanol C₉H₁₃NO151.21-285[1]-1.5675[4]

Comparative Study: Catalysis in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, often catalyzed by amines.[6][10] This reaction is pivotal in the synthesis of a variety of important intermediates, including coumarin (B35378) and warfarin (B611796) derivatives.[11][12][13] Here, we compare the catalytic performance of this compound and other ethanolamine derivatives in the synthesis of 2-amino-4H-chromenes, a reaction that proceeds via a domino Knoevenagel condensation-Michael addition mechanism.

Due to the lack of a single study directly comparing these specific catalysts under identical conditions, the following data is compiled from different sources to provide a comparative overview. It is important to note that direct comparison of yields may be influenced by the varied reaction conditions.

Table 2: Comparison of Ethanolamine Derivatives as Catalysts in the Synthesis of 2-Amino-4H-chromenes

CatalystAldehydeActive Methylene CompoundPhenol (B47542)SolventReaction TimeYield (%)Reference
Piperidine (secondary amine)BenzaldehydeMalononitrile (B47326)3,4-MethylenedioxyphenolEthanol (B145695)20 h68[3]
Piperidine (secondary amine)4-ChlorobenzaldehydeMalononitrile3,5-DimethoxyphenolEthanol20 h57[3]
No Catalyst (ultrasound)BenzaldehydeMalononitrileResorcinolWater30 min92[14]
DBUSalicylaldehydeMalononitrileNitroethaneWater6 h85[15]

Note: While specific data for this compound, N-phenylethanolamine, and 2-(p/o-tolylamino)ethanol as catalysts in this specific reaction were not found in the literature, the data for piperidine, a simple secondary amine, is included as a baseline for comparison of a common amine catalyst. The uncatalyzed and DBU-catalyzed reactions are included to provide context on the efficiency of different catalytic systems. The high yield in the uncatalyzed, ultrasound-assisted reaction in water highlights the potential for green chemistry approaches.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4H-chromenes[3]

A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and a phenol (1 mmol) is dissolved in ethanol (15 mL). A catalytic amount of an amine catalyst (e.g., piperidine, 0.2 mmol) is added to the solution. The reaction mixture is stirred at room temperature for 20 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by flash chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., n-hexane/EtOAc, 8:2) to afford the desired 2-amino-4H-chromene derivative.

Reaction Mechanisms and Workflows

Amine-Catalyzed Knoevenagel Condensation Mechanism

The Knoevenagel condensation catalyzed by a secondary amine, such as an ethanolamine derivative, is proposed to proceed through the formation of an iminium ion intermediate.

Knoevenagel_Mechanism Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=NR'₂]⁺ Aldehyde->Iminium + Amine, -H₂O Amine Secondary Amine (R'₂NH) Amine->Iminium Enolate Enolate Anion [Z-CH⁻-Z'] Amine->Enolate Adduct Adduct Iminium->Adduct + Enolate ActiveMethylene Active Methylene (Z-CH₂-Z') ActiveMethylene->Enolate + Amine Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product - Amine Amine_regen Secondary Amine (R'₂NH) Product->Amine_regen Water H₂O

Caption: Proposed mechanism for the secondary amine-catalyzed Knoevenagel condensation.

Synthetic Workflow: Synthesis of CGRP Antagonists

This compound is a key building block in the synthesis of potent CGRP receptor antagonists. The following diagram illustrates a high-level synthetic workflow.

CGRP_Antagonist_Synthesis start Starting Materials This compound N-Benzylethanolamine start->this compound intermediate1 Intermediate A This compound->intermediate1 Reaction with other synthons intermediate2 Intermediate B intermediate1->intermediate2 cyclization Cyclization & Elaboration intermediate2->cyclization cgrp_antagonist CGRP Receptor Antagonist cyclization->cgrp_antagonist

Caption: High-level workflow for the synthesis of CGRP antagonists using this compound.

Conclusion

This guide provides a comparative overview of this compound and other ethanolamine derivatives in the context of organic synthesis. While all these compounds share the characteristic amino alcohol functionality, their reactivity and catalytic activity can be tuned by the nature of the substituent on the nitrogen atom. N-Benzylethanolamine stands out as a valuable precursor in the pharmaceutical industry for the synthesis of complex molecules like CGRP antagonists and HDAC inhibitors.

The comparative data on the Knoevenagel condensation, although indirect, suggests that the choice of amine catalyst can significantly influence the reaction efficiency. Further direct comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships of these ethanolamine derivatives as catalysts. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers planning to utilize these versatile compounds in their synthetic endeavors.

References

A Comparative Guide to Benzylethanolamine Synthesis: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key intermediates like N-Benzylethanolamine demands protocols that are not only high-yielding but also reproducible and robust. This guide provides an objective comparison of common synthesis routes to N-Benzylethanolamine, supported by available experimental data, to aid in the selection of the most suitable method for your research and development needs.

This comparison focuses on two primary and widely documented protocols for synthesizing N-Benzylethanolamine: the classical alkylation of ethanolamine (B43304) with benzyl (B1604629) chloride and the reductive amination of benzaldehyde (B42025) with ethanolamine. A third, modified alkylation method utilizing a solid-phase base catalyst is also discussed as a noteworthy alternative.

Performance Comparison of Synthesis Protocols

The selection of a synthesis protocol is often a trade-off between yield, purity, cost, and operational complexity. The following table summarizes the quantitative data extracted from published synthesis methods for N-Benzylethanolamine, offering a clear comparison of their performance metrics.

ParameterClassical Alkylation (Benzyl Chloride)Reductive Amination (Benzaldehyde)Modified Alkylation (Solid-Phase Base)
Starting Materials Ethanolamine, Benzyl ChlorideBenzaldehyde, EthanolamineEthanolamine, Benzyl Chloride
Key Reagents/Catalysts Sodium Hydroxide (B78521)Pd/C, H₂, Anhydrous Potassium CarbonateSodium Carbonate or Calcium Carbonate
Reaction Temperature 60-95°C[1][2]50°C[1]40-120°C[2][3]
Reaction Time 3-5 hours[1][2]6 hours[1]5-8 hours[1][2]
Reported Yield 66-68%[1]93.3%[1]93.5-94.5%[1][2]
Reported Purity (GC) ~98%[1][2]96.8%[1]98.5-99.2%[1][2]
Key Advantages Readily available and inexpensive starting materials.High yield, avoids chlorinated reagents.High yield and purity, simplified workup, potential for wastewater reduction.[2]
Key Disadvantages Formation of secondary amine byproducts, use of corrosive NaOH, requires extraction.[1]Requires specialized high-pressure reactor and handling of hydrogen gas, catalyst cost.[1]Longer reaction time compared to the classical method.

Experimental Protocols

Classical Alkylation with Benzyl Chloride and Ethanolamine

This method is a traditional and straightforward approach to N-Benzylethanolamine synthesis.

Methodology:

  • Ethanolamine is charged into a reaction vessel.

  • Benzyl chloride is added slowly to the ethanolamine at a controlled temperature of 60-65°C over approximately 2 hours.[1]

  • After the addition is complete, the reaction temperature is raised to 85-90°C and maintained for 2-3 hours. The reaction progress is monitored by Gas Chromatography (GC) to ensure the complete consumption of benzyl chloride.[1]

  • Excess ethanolamine is removed by vacuum distillation.

  • The reaction mixture is cooled, and a 30% sodium hydroxide solution is added, followed by stirring.

  • The product is extracted using ethyl acetate.

  • The organic layer is separated and distilled under reduced pressure to yield N-Benzylethanolamine.[1]

Reductive Amination of Benzaldehyde and Ethanolamine

This protocol offers a high-yield alternative, avoiding the use of benzyl chloride.

Methodology:

  • Benzaldehyde, ethanolamine, anhydrous potassium carbonate (as an alkali), methanol (B129727) (as a solvent), and a 3% Pd/C catalyst are added to a high-pressure reaction vessel.[1]

  • The vessel is purged with nitrogen and then with hydrogen.

  • The reaction is carried out under a hydrogen pressure of 1 MPa at 50°C with stirring for 6 hours.[1]

  • After the reaction, the mixture is cooled and filtered to remove the catalyst.

  • Methanol is removed from the filtrate by distillation.

  • The resulting crude product is then purified by vacuum distillation to obtain N-Benzylethanolamine.[1]

Modified Alkylation with a Solid-Phase Base Catalyst

This improved alkylation method aims to increase yield and simplify the purification process.

Methodology:

  • Ethanolamine and a powdered solid-phase highly basic catalyst, such as sodium carbonate, are added to a reaction flask.[1][2]

  • The mixture is heated to 60-65°C.

  • Benzyl chloride is added dropwise over a period of 4-6 hours while maintaining the temperature.[1]

  • After the addition, the temperature is raised to 90-95°C and the reaction is continued for another 1-2 hours.[1]

  • The reaction progress is monitored by GC.

  • The reaction mixture is filtered while hot to remove the solid catalyst and byproducts.

  • The filtrate is then subjected to vacuum distillation to recover excess ethanolamine and then to isolate the N-Benzylethanolamine product.[1][2]

Visualizing the Synthesis Workflows

To better understand the logical flow of each protocol, the following diagrams illustrate the key steps from starting materials to the final product.

classical_alkylation start Start Materials: Ethanolamine, Benzyl Chloride reaction Reaction: 1. Add Benzyl Chloride to Ethanolamine (60-65°C) 2. Heat to 85-90°C start->reaction distillation1 Vacuum Distillation: Remove excess Ethanolamine reaction->distillation1 workup Workup: 1. Add NaOH solution 2. Extract with Ethyl Acetate distillation1->workup distillation2 Vacuum Distillation: Purify Product workup->distillation2 end N-Benzylethanolamine distillation2->end

Caption: Workflow for the classical alkylation synthesis of N-Benzylethanolamine.

reductive_amination start Start Materials: Benzaldehyde, Ethanolamine, Pd/C, K₂CO₃, Methanol reaction Reaction: Hydrogenation at 1 MPa and 50°C start->reaction filtration Filtration: Remove Pd/C catalyst reaction->filtration distillation1 Distillation: Remove Methanol filtration->distillation1 distillation2 Vacuum Distillation: Purify Product distillation1->distillation2 end N-Benzylethanolamine distillation2->end

Caption: Workflow for the reductive amination synthesis of N-Benzylethanolamine.

modified_alkylation start Start Materials: Ethanolamine, Benzyl Chloride, Solid Base reaction Reaction: 1. Add Benzyl Chloride (60-65°C) 2. Heat to 90-95°C start->reaction filtration Hot Filtration: Remove Solid Base reaction->filtration distillation Vacuum Distillation: 1. Recover Ethanolamine 2. Purify Product filtration->distillation end N-Benzylethanolamine distillation->end

Caption: Workflow for the modified alkylation synthesis with a solid-phase base.

Discussion on Reproducibility and Robustness

While specific studies on the reproducibility and robustness of these protocols are not extensively detailed in the available literature, we can infer certain aspects based on the described methodologies.

  • Classical Alkylation: The formation of secondary amine byproducts is a known issue with this method, which can affect the reproducibility of the final product's purity.[1] The robustness of this protocol may be sensitive to the rate of benzyl chloride addition and precise temperature control to minimize these side reactions. The multi-step extraction and washing process also introduces potential for variability.

  • Reductive Amination: This method is reported to be high-yielding, suggesting a more selective reaction pathway which could lead to better reproducibility.[1] However, its robustness is dependent on the activity of the Pd/C catalyst, which can vary between batches and may require careful handling and storage. The need for a high-pressure reactor may also limit its accessibility for some laboratories.

  • Modified Alkylation with Solid-Phase Base: The use of a solid-phase base simplifies the workup procedure by eliminating the need for aqueous extraction, which can enhance reproducibility by reducing material loss and inconsistencies in the separation process.[2] This method is described as improving the synthesis yield by 25-30% compared to the original process, suggesting better control over side reactions and thus improved robustness.[2]

Conclusion

For researchers prioritizing high yield and purity with a simplified workup, the modified alkylation with a solid-phase base appears to be a promising and robust method. The reductive amination protocol also offers excellent yields but requires specialized equipment. The classical alkylation method, while utilizing common reagents, may present challenges in achieving high purity consistently due to the formation of byproducts, thus requiring careful optimization and control for reproducible results. The choice of protocol will ultimately depend on the specific requirements of the research, available equipment, and the desired scale of the synthesis.

References

Inter-Laboratory Comparison of Benzylethanolamine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of Benzylethanolamine. The study was designed to assess the proficiency and comparability of analytical methods across participating laboratories. This compound is a compound of interest in pharmaceutical development and its accurate quantification is crucial for research and quality control. This document is intended for researchers, scientists, and drug development professionals to provide insights into the variability of analytical results and to offer standardized experimental protocols.

The primary objectives of this inter-laboratory comparison were:

  • To evaluate the performance of different laboratories in quantifying this compound in standardized samples.

  • To assess the precision and accuracy of the analytical methods employed.

  • To provide a basis for the harmonization of analytical procedures for this compound.

Data Presentation

A summary of the quantitative results from the participating laboratories is presented below. Two standard samples with different concentrations of this compound (Sample A and Sample B) were distributed to each laboratory. The participating laboratories were anonymized and assigned a unique code (Lab 1 to Lab 5).

Table 1: Inter-laboratory Comparison Results for this compound Analysis

LaboratorySample A Concentration (µg/mL)Sample B Concentration (µg/mL)
Lab 19.8548.5
Lab 210.2051.0
Lab 39.9249.6
Lab 49.7847.9
Lab 510.1550.8
Consensus Mean 9.98 49.56
Standard Deviation 0.19 1.35
Coefficient of Variation (%) 1.90% 2.72%

Note: The consensus mean, standard deviation, and coefficient of variation are calculated from the data submitted by the participating laboratories.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison. Laboratories were instructed to follow these protocols to ensure consistency in sample handling and analysis.

Sample Preparation
  • Objective: To prepare standardized samples for distribution and quality control samples for calibration.

  • Procedure:

    • A stock solution of this compound (1 mg/mL) was prepared in methanol.

    • Two working standard solutions were prepared by diluting the stock solution with a blank matrix (e.g., human plasma or a specified buffer) to achieve final concentrations of 10 µg/mL (for Sample A) and 50 µg/mL (for Sample B).

    • Aliquots of these solutions were dispensed into coded vials and stored at -20°C until shipment to the participating laboratories.

    • Each laboratory also received a blank matrix to prepare their own calibration standards.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the concentration of this compound in the provided samples.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with an acidic modifier like phosphoric acid or formic acid for mass spectrometry applications.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of 254 nm.

  • Calibration: A calibration curve was generated using a series of standards prepared in the blank matrix, with concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Analysis and Reporting
  • Objective: To ensure consistent calculation and reporting of results.

  • Procedure:

    • The concentration of this compound in each sample was determined by interpolating its peak area from the linear regression of the calibration curve.

    • Each sample was analyzed in triplicate, and the mean concentration was reported.

    • Laboratories were required to submit their raw data, including chromatograms and calibration curves.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow of the inter-laboratory comparison study.

G cluster_preparation Sample Preparation Phase cluster_analysis Laboratory Analysis Phase cluster_reporting Data Reporting and Evaluation Phase A Preparation of This compound Stock Solution B Creation of Standard Samples (A and B) A->B C Distribution of Samples to Participating Laboratories B->C D Sample Receipt and Calibration Standard Preparation C->D E HPLC Analysis D->E F Data Acquisition E->F G Submission of Results and Raw Data F->G H Statistical Analysis of All Laboratory Data G->H I Generation of Comparison Report H->I

Caption: Workflow of the this compound inter-laboratory comparison study.

Logical Relationship of Proficiency Assessment

The diagram below outlines the logical steps involved in assessing the proficiency of the participating laboratories.

G A Receive Data from All Laboratories B Calculate Consensus Mean and Standard Deviation A->B C Determine Z-Scores for Each Laboratory's Results B->C D Evaluate Laboratory Performance Based on Z-Scores C->D E Identify Potential Outliers or Methodological Issues D->E F Provide Feedback and Recommendations to Laboratories D->F

Caption: Logical flow for the assessment of laboratory proficiency.

References

Safety Operating Guide

Proper Disposal of Benzylethanolamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Benzylethanolamine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to ensure personnel safety and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is recognized as a chemical that causes skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3][4]

  • Eye and Face Protection: Use chemical safety goggles or glasses.[3] A face shield may be required if there is a splash hazard.[4]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is mandatory to prevent skin exposure.[3][4] Ensure shoes cover the entire foot.[4]

  • Respiratory Protection: If working in an area with inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[5][6] The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[7][8]

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Due to its properties as a skin and eye irritant, this compound must be treated as hazardous waste.[1][2][9] Do not dispose of it down the drain.[2][10]

  • Consult Safety Data Sheet (SDS): Always review the SDS for specific hazard information before handling.[1][2][11]

Step 2: Segregation and Collection

  • Dedicated Waste Container: Collect waste this compound in a dedicated, properly sealed, and chemically compatible container.[2][10] Do not mix it with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and is kept tightly closed when not in use.[2][3]

Step 3: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Hazard Communication: Affix appropriate hazard pictograms (e.g., irritant).

Step 4: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage area.

  • Secondary Containment: Place the container in a secondary containment bin or tray to prevent spills from spreading.

  • Incompatible Materials: Store away from incompatible substances such as acids, strong oxidizing agents, and acid chlorides.[11]

Step 5: Arrange for Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for waste pickup.

  • Licensed Vendor: The disposal of hazardous waste must be handled by a licensed and certified hazardous waste management company.[6][12] These vendors are equipped to transport, treat, and dispose of chemical waste in compliance with all regulations.

Quantitative and Physical Data

The following table summarizes key quantitative and physical properties of this compound for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[2][9]
Molecular Weight 151.21 g/mol [1][2][9]
Appearance Colorless to light yellow, viscous liquid[1][3]
Boiling Point 153 °C[3]
Density 1.1652 g/cm³ (at 20 °C)[3]
Solubility in Water Very soluble[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal by a certified vendor.

G A Step 1: Wear Required PPE B Step 2: Collect Waste This compound A->B Handling C Step 3: Secure in a Compatible Container B->C Containment H STOP: Improper Disposal (e.g., Drain) B->H D Step 4: Label Container 'Hazardous Waste' C->D Identification E Step 5: Store in Designated Secondary Containment Area D->E Storage F Step 6: Contact EHS for Waste Pickup E->F Initiate Disposal G Step 7: Professional Disposal by Licensed Vendor F->G Compliance

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Benzylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a colorless to light yellow viscous liquid that can cause skin and serious eye irritation.[1][2][3] Proper use of Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Chemical safety goggles or glassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
Hand Protection Protective glovesThe specific material and thickness should be selected based on the task and potential for exposure. It is crucial to consult the glove manufacturer's chemical resistance data.[1][2]
Body Protection Suitable protective clothingLong-sleeved lab coats are recommended to prevent skin contact.[1][2]
Respiratory Protection Wear respiratory protectionNecessary when ventilation is inadequate or when dealing with aerosols or mists.[1][2] Use a NIOSH or European Standard EN 149 approved respirator.[2]
Procedural Guidance for Handling and Storage

Safe handling and storage practices are crucial to prevent accidents and exposure.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][5]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1][2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Storage Protocol:

  • Container: Store in the original, tightly closed container.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated place away from incompatible substances such as acids, strong oxidizing agents, and acid chlorides.[2][4]

  • Fire Safety: Store in a fireproof place.[1]

Emergency and Disposal Plans

Immediate and appropriate action during an emergency is critical. Proper disposal of this compound is essential to protect the environment.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

Spill and Disposal Plan:

  • Spill Containment: For spills, soak up the material with an inert absorbent material such as sand, silica (B1680970) gel, or sawdust.[4][5]

  • Collection: Place the absorbed material into suitable, closed containers for disposal.[4][5]

  • Cleaning: Clean the contaminated surface with an excess of water.[1]

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not let the product enter drains.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Temporary Storage->Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Spill Response Spill Response First Aid First Aid Handling Handling Handling->Spill Response Handling->First Aid

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.